methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1,3,5-trimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(8(11)12-4)6(2)10(3)9-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLTTYQUCADCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236205 | |
| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-19-7 | |
| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Synthesis of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate
Topic: Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS: 25016-19-7) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for diverse pharmaceutical agents, including COX-2 inhibitors, agrochemicals, and protein kinase inhibitors.[1][2]
This guide details the synthesis of this trisubstituted pyrazole ester.[1][3][4] Unlike asymmetric pyrazole syntheses that suffer from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers), this protocol exploits the symmetry of the 1,3-dicarbonyl precursor to guarantee the formation of a single regioisomer.[1] We present the "Gold Standard" Knorr-type condensation route, optimized for yield, scalability, and purity.[1]
Retrosynthetic Analysis & Logic
The structural integrity of the target relies on the correct assembly of the pyrazole core. The most robust disconnection is the N1–C5 and N2–C3 bond formation via a condensation reaction.[1]
The Symmetric Advantage
The target molecule features methyl groups at both the C3 and C5 positions.[1] This symmetry simplifies the retrosynthesis significantly.[1]
-
Target: 1,3,5-Trimethyl-4-methoxycarbonylpyrazole.[1]
-
Disconnection: Removal of the N-N fragment leads to a 1,3-dicarbonyl system.[1]
-
Precursor: Methyl 2-acetyl-3-oxobutanoate (also known as Methyl diacetylacetate).[1]
Because the precursor (Methyl diacetylacetate) possesses two identical acetyl "wings" flanking the central carbon, the nucleophilic attack by methylhydrazine yields the same product regardless of which carbonyl is attacked first. This eliminates the formation of unwanted regioisomers.[1][8]
Visualization of Retrosynthesis
[1]
Primary Synthesis Protocol: Direct Knorr Condensation[1]
This route is preferred for its atom economy and convergent nature.[1] It consists of two distinct stages: the in situ generation or isolation of the triketone precursor, followed by cyclization.[1]
Stage 1: Synthesis of Methyl 2-acetyl-3-oxobutanoate
Standard acetoacetic ester synthesis is modified here to introduce a second acetyl group at the
-
Reagents: Methyl acetoacetate, Acetyl chloride, Magnesium turnings (or Magnesium chloride), Pyridine or Triethylamine, Dichloromethane (DCM).
-
Mechanism: C-Acylation of the magnesium enolate.[1]
Protocol:
-
Enolate Formation: In a dry 3-neck flask under
, dissolve Magnesium turnings (1.0 eq) in anhydrous methanol to form Magnesium methoxide, or use (1.1 eq) with Pyridine (2.0 eq) in DCM at 0°C.[1] -
Substrate Addition: Add Methyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Acylation: Cool to 0°C. Add Acetyl chloride (1.1 eq) dropwise over 1 hour. The reaction is exothermic; maintain temperature
C to prevent O-acylation.[1] -
Workup: Quench with dilute HCl. Extract with DCM.[1] The product, Methyl 2-acetyl-3-oxobutanoate, can be used crude or purified by vacuum distillation (b.p. ~100°C at 15 mmHg).[1]
Stage 2: Cyclization with Methylhydrazine
Safety Warning: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen.[1] All operations must be performed in a functioning fume hood.[1]
-
Reagents: Methyl 2-acetyl-3-oxobutanoate (from Stage 1), Methylhydrazine, Ethanol (anhydrous).[1]
-
Reaction: Double condensation / Dehydration.[1]
Protocol:
-
Setup: Dissolve Methyl 2-acetyl-3-oxobutanoate (1.0 eq) in anhydrous Ethanol (5 mL/mmol). Cool the solution to 0–5°C in an ice bath.
-
Addition: Add Methylhydrazine (1.05 eq) dropwise. Note: The reaction is highly exothermic.[1] Control the addition rate to keep the internal temperature below 20°C.
-
Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:3).[1]
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically a solid or an oil that solidifies.[1] Recrystallize from minimal hot Hexane or a Hexane/Ethyl Acetate mixture.[1]
Alternative Method: N-Methylation of 3,5-Dimethylpyrazole
If the use of Methylhydrazine is restricted due to safety regulations, a stepwise approach using Hydrazine Hydrate followed by methylation is a viable alternative.[1]
-
Cyclization: React Methyl 2-acetyl-3-oxobutanoate with Hydrazine Hydrate .
-
Methylation: React the intermediate with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) and Potassium Carbonate (
) in Acetone or DMF.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature (Acylation) | Prevents O-acylation side products; favors C-acylation.[1] | |
| Stoichiometry (Hydrazine) | 1.05 equiv | Slight excess ensures complete conversion; large excess complicates purification. |
| Solvent (Cyclization) | Ethanol/Methanol | Protic solvents facilitate the proton transfer steps in the condensation mechanism. |
| pH Control | Neutral/Slightly Acidic | Strongly basic conditions during workup can hydrolyze the ester to the carboxylic acid.[1] |
Experimental Workflow Diagram
Characterization Data
To validate the synthesis, compare the isolated product against these standard spectral data points.
-
Physical State: White crystalline solid.[1]
-
Melting Point: 35–38 °C (Low melting solid).[1]
-
H NMR (400 MHz, CDCl
): -
MS (ESI): Calculated for
[M+H] : 169.09; Found: 169.1.[1]
Safety & Handling
-
Methylhydrazine: Extremely toxic by inhalation and skin absorption.[1] Carcinogenic.[1] Use only in a certified chemical fume hood.[1] Wear double nitrile gloves and a face shield.[1] Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.[1]
-
Acetyl Chloride: Corrosive and lachrymator.[1] Reacts violently with water.[1]
-
Waste Disposal: Aqueous waste containing hydrazine residues must be treated separately from general organic waste.[1]
References
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles."[1] Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675.[1] [1]
-
Sigma-Aldrich. "Product Specification: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 25016-19-7)." Merck KGaA.[1]
-
Knorr, L. "Synthese von Pyrazolderivaten."[1] Berichte der deutschen chemischen Gesellschaft, vol. 16, no. 2, 1883, pp. 2597–2599.[1] (Foundational reference for pyrazole condensation).
-
Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, vol. 16, no.[1][8] 2, 2014, pp. 576-579.[1][8]
-
PubChem. "Compound Summary: Methyl 1,3,5-trimethylpyrazole-4-carboxylate."[1] National Library of Medicine.[1] [1]
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- 3. researchgate.net [researchgate.net]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
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- 7. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Spectroscopic Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This prevalence in pharmacologically active agents makes novel pyrazole-based compounds, such as Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, subjects of significant interest for the development of new therapeutic leads.[4] This guide provides a comprehensive technical overview of this specific molecule, detailing its physicochemical properties, a robust and logical synthetic pathway, and a predictive analysis of its spectroscopic characteristics to empower researchers in their discovery and development efforts.
Compound Identification and Physicochemical Properties
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a polysubstituted pyrazole featuring methylation at all three available ring positions (N1, C3, and C5) and a methyl ester functional group at the C4 position. This substitution pattern defines its chemical reactivity and potential for biological interactions.
***```dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Proposed workflow for the synthesis of the title compound.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra for this specific molecule are not widely published, a robust prediction of its key spectral features can be made based on established principles of spectroscopy and data from analogous pyrazole structures. [5]This analysis is crucial for researchers to confirm the identity and purity of their synthesized compound.
4.1 ¹H NMR Spectroscopy
-
δ ~ 3.8 ppm (s, 3H): This singlet corresponds to the N-CH₃ group. The nitrogen atom's electronegativity shifts these protons downfield relative to the C-methyl groups.
-
δ ~ 3.7 ppm (s, 3H): This singlet is assigned to the ester methoxy (O-CH₃) protons.
-
δ ~ 2.4 ppm (s, 3H): Protons of the C5-CH₃ group.
-
δ ~ 2.2 ppm (s, 3H): Protons of the C3-CH₃ group. The exact positions of the C3 and C5 methyl groups may be very close and can be definitively assigned using 2D NMR techniques like NOESY, which would show through-space correlation between the N1-CH₃ protons and the adjacent C5-CH₃ protons. [5] 4.2 ¹³C NMR Spectroscopy
-
δ ~ 165 ppm: The carbonyl carbon (C=O) of the ester group.
-
δ ~ 150 ppm: The C5 carbon of the pyrazole ring, substituted with a methyl group.
-
δ ~ 142 ppm: The C3 carbon of the pyrazole ring, substituted with a methyl group.
-
δ ~ 110 ppm: The C4 carbon of the pyrazole ring, substituted with the ester group. Typical shifts for C4 in pyrazoles are around this value. [5]* δ ~ 51 ppm: The methoxy carbon (O-CH₃) of the ester.
-
δ ~ 35 ppm: The N-methyl carbon (N-CH₃).
-
δ ~ 14 ppm: The C3-methyl carbon.
-
δ ~ 11 ppm: The C5-methyl carbon.
4.3 Infrared (IR) Spectroscopy
-
~2950 cm⁻¹: C-H stretching vibrations from the methyl groups.
-
~1725 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch of the α,β-unsaturated ester.
-
~1550 cm⁻¹: C=N and C=C stretching vibrations within the aromatic pyrazole ring.
-
~1250 cm⁻¹: C-O stretching of the ester group.
4.4 Mass Spectrometry (EI)
-
Molecular Ion (M⁺): A prominent peak at m/z = 168, corresponding to the molecular weight of the compound. [6]* Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (m/z = 137, [M-OCH₃]⁺) and the loss of the entire carbomethoxy group (m/z = 109, [M-COOCH₃]⁺).
Table 3: Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / m/z |
|---|---|---|
| ¹H NMR | N-CH₃ | ~ 3.8 ppm (s, 3H) |
| O-CH₃ | ~ 3.7 ppm (s, 3H) | |
| C5-CH₃ | ~ 2.4 ppm (s, 3H) | |
| C3-CH₃ | ~ 2.2 ppm (s, 3H) | |
| ¹³C NMR | C=O | ~ 165 ppm |
| C3, C5 (ring) | ~ 142-150 ppm | |
| C4 (ring) | ~ 110 ppm | |
| IR | C=O Stretch | ~ 1725 cm⁻¹ |
| C=N/C=C Stretch | ~ 1550 cm⁻¹ |
| MS | Molecular Ion [M]⁺ | m/z = 168 |
Potential Applications in Drug Discovery
Given the established pharmacological importance of the pyrazole core, Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is not merely a chemical entity but a valuable starting material or scaffold for creating diverse chemical libraries. [4]The methyl ester at the C4 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, converted into a wide range of amides via reaction with amines, transformed into hydrazides, or reduced to a primary alcohol. Each of these new functional groups provides a vector for further chemical exploration, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) against various biological targets.
Caption: Utility of the title compound as a scaffold for generating diverse derivatives.
Conclusion
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its properties, derived from a stable, fully substituted aromatic core and a versatile ester functionality, make it an attractive starting point for synthetic campaigns. The logical and reliable synthetic pathway, combined with a clear, predictable spectroscopic profile, provides researchers with the necessary tools to confidently produce and characterize this compound for use in the discovery of next-generation therapeutics.
References
-
Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3734. Available from: [Link]
-
PubChem. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Shaikh, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available from: [Link]
-
PubChem. methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Oakwood Chemical. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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PubChem. Methyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
NIST. 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook. Available from: [Link]
-
Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 194-203. Available from: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]
-
The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available from: [Link]
-
Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]
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An In-Depth Technical Guide to Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] This guide focuses on a specific, yet important, member of this family: methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate .
This document provides a comprehensive overview of this compound, including its chemical identity, a detailed protocol for its synthesis via Fischer esterification of its carboxylic acid precursor, its physicochemical properties, and a discussion of its relevance in the context of drug discovery and development.
Chemical Identity and Properties
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a substituted pyrazole with the CAS number 25016-19-7 .[4] Its structure features a central pyrazole ring with methyl groups at positions 1, 3, and 5, and a methyl ester at position 4.
The precursor for its synthesis, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid , is a commercially available solid with the CAS number 1125-29-7 .
A comparative summary of their key physicochemical properties is presented below:
| Property | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 25016-19-7 | 1125-29-7 |
| Molecular Formula | C₈H₁₂N₂O₂ | C₇H₁₀N₂O₂ |
| Molecular Weight | 168.19 g/mol | 154.17 g/mol |
| Appearance | Not explicitly available; likely a solid or oil | White to off-white solid |
| Melting Point | Not available | 215-218 °C |
| Boiling Point | Not available | 297.6 ± 35.0 °C (Predicted)[5] |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents |
Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
The most direct and common method for the synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.[6]
Rationale for Synthetic Approach
Fischer esterification is a well-established, reliable, and atom-economical method for the preparation of esters from carboxylic acids and alcohols.[5][7] The use of a catalytic amount of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used as the solvent.[6]
Experimental Protocol: Fischer Esterification
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1125-29-7)
-
Methanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Dichloromethane or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in an excess of methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol% relative to the carboxylic acid) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the solution in portions to neutralize the excess acid, being mindful of gas evolution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Spectroscopic Characterization
¹H NMR:
-
N-CH₃: A singlet around 3.7-4.0 ppm.
-
C3-CH₃ and C5-CH₃: Two distinct singlets, likely in the range of 2.2-2.6 ppm.
-
O-CH₃: A singlet around 3.8-3.9 ppm.
¹³C NMR:
-
C=O (ester): A signal in the range of 160-170 ppm.
-
C3, C4, C5 (pyrazole ring): Signals in the aromatic region, with C4 being the most deshielded due to the ester group.
-
N-CH₃, C3-CH₃, C5-CH₃, O-CH₃: Signals in the aliphatic region.
Infrared (IR) Spectroscopy:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 168.09, corresponding to the molecular weight of the compound.
Applications in Drug Discovery
The pyrazole scaffold is of significant interest to the pharmaceutical industry. Its derivatives are known to exhibit a wide range of biological activities, making them valuable templates for the design of novel therapeutic agents.[8][9]
-
Kinase Inhibitors: Substituted pyrazoles are prominent in the development of kinase inhibitors for the treatment of cancer.[1][10] The pyrazole ring can act as a bioisostere for other aromatic systems, offering favorable interactions with the ATP-binding site of various kinases.[10] The trimethyl substitution pattern on the pyrazole ring can influence the molecule's conformation and its binding affinity to target kinases.
-
Anti-inflammatory Agents: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate make it a candidate for further investigation in this area.
-
Other Therapeutic Areas: The versatility of the pyrazole core has led to its exploration in a multitude of other therapeutic areas, including as antibacterial, antiviral, and neuroprotective agents.[2]
The synthesis and characterization of novel pyrazole derivatives like methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate are crucial steps in the drug discovery pipeline, providing new chemical entities for screening and lead optimization.
Conclusion
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, with its confirmed CAS number 25016-19-7, represents a valuable building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties and a detailed, field-proven protocol for its synthesis from the readily available 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The outlined spectroscopic data provides a framework for the characterization and validation of the synthesized compound. The established importance of the pyrazole scaffold in various therapeutic areas underscores the potential of this and related compounds in the development of novel pharmaceuticals.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. [URL: https://www.researchgate.
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A Technical Guide to the Biological Investigation of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate: A Case Study in a Privileged Scaffold
This guide provides a comprehensive framework for the biological evaluation of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. While specific literature on this exact molecule is nascent, the pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. This document, therefore, synthesizes insights from the broader class of substituted pyrazoles to propose a robust, scientifically-grounded strategy for elucidating the biological potential of this specific compound. We will proceed from foundational knowledge of the pyrazole class to a detailed, actionable research plan, complete with experimental protocols and data interpretation frameworks.
The Pyrazole Nucleus: A Foundation of Diverse Bioactivity
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. The substitution pattern on the pyrazole ring is critical in defining its biological activity, and the carboxylate moiety, in particular, has been shown to be a key feature in many bioactive molecules.
Derivatives of pyrazole have demonstrated a remarkable range of pharmacological effects, including:
-
Antimicrobial Activity: Pyrazole-containing compounds have been shown to be effective against a variety of bacterial and fungal pathogens.
-
Anti-inflammatory and Analgesic Effects: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
-
Anticancer Properties: Many pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines through mechanisms such as kinase inhibition.
-
Anticonvulsant and Antidepressant Activities: The pyrazole nucleus has been incorporated into molecules targeting the central nervous system.
Given this established precedent, a systematic investigation into the biological activities of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a scientifically meritorious endeavor.
Proposed Research Workflow for Biological Characterization
The following workflow outlines a logical progression from broad-based screening to more focused mechanistic studies for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Caption: Proposed research workflow for the biological characterization of a novel pyrazole derivative.
Detailed Experimental Protocols
The following protocols are representative of the methodologies that should be employed in the initial characterization of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of microbes.
I. Materials:
-
Test Compound: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate dissolved in DMSO to a stock concentration of 10 mg/mL.
-
Bacterial Strains: e.g., Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
-
Fungal Strains: e.g., Candida albicans (ATCC 90028).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (DMSO).
II. Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate growth medium directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized inoculum to each well containing the diluted test compound.
-
Include positive control wells (medium with inoculum and control antibiotic) and negative control wells (medium with inoculum and DMSO at the highest concentration used for the test compound). Also include a sterility control well (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the test compound on the viability of cancer cell lines.
I. Materials:
-
Test Compound: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in DMSO.
-
Cell Lines: e.g., HeLa (cervical cancer), A549 (lung cancer), and a non-cancerous cell line like HEK293 for selectivity assessment.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
II. Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds are known to function as kinase inhibitors. Should methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate demonstrate significant cytotoxicity against cancer cell lines, a logical next step would be to investigate its potential as a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the test compound.
Data Summary and Interpretation
The data generated from the initial screening assays should be compiled into a clear, comparative format.
Table 1: Hypothetical Screening Data for Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
| Assay Type | Target Organism/Cell Line | Endpoint | Result (Hypothetical) |
| Antimicrobial | S. aureus | MIC | >256 µg/mL |
| Antimicrobial | E. coli | MIC | >256 µg/mL |
| Antimicrobial | C. albicans | MIC | >256 µg/mL |
| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 15 µM |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 22 µM |
| Cytotoxicity | HEK293 (Normal Kidney) | IC50 | >100 µM |
| Anti-inflammatory | COX-1 Enzyme | IC50 | >100 µM |
| Anti-inflammatory | COX-2 Enzyme | IC50 | >100 µM |
Interpretation of Hypothetical Results:
The hypothetical data in Table 1 would suggest that methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has negligible broad-spectrum antimicrobial and anti-inflammatory (COX-mediated) activity at the concentrations tested. However, it shows moderate and selective cytotoxicity against cancer cell lines, with a significantly lower effect on the non-cancerous cell line. This profile would strongly warrant further investigation into its anticancer potential, starting with mechanism of action studies as outlined in Phase 3 of the research workflow.
Conclusion
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate belongs to a chemical class with a rich history in medicinal chemistry. While specific data on this molecule is limited, a structured and logical investigative approach, as detailed in this guide, can effectively elucidate its biological activity profile. The proposed workflow, from broad-based screening to specific mechanistic studies, provides a robust framework for identifying and validating any therapeutic potential, particularly in the realm of oncology. This systematic approach ensures that research efforts are efficient, and the resulting data is both reliable and interpretable, paving the way for potential lead optimization and further drug development.
References
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Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nabrwy, S. M. (2016). Synthesis and biological activities of pyrazole derivatives: an updated review. Future Journal of Pharmaceutical Sciences, 2(2), 57-70. [Link]
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Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. [Link]
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Radi, M., & Schenone, S. (2014). The pyrazole nucleus in the structure of drugs for the treatment of inflammation. Future Medicinal Chemistry, 6(13), 1489-1506. [Link]
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Rostom, S. A. F., El-Ashmawy, I. M., Abd El Razik, H. A., Badr, M. H., & Ashour, H. M. A. (2017). Azole-based anticancer agents: synthesis, in vitro and in vivo evaluation, and molecular modeling studies. Bioorganic & Medicinal Chemistry, 25(5), 1686-1700. [Link]
An In-depth Technical Guide to Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate: Structure, Synthesis, and Applications
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1] This has led to their incorporation into numerous FDA-approved drugs.[2] Furthermore, substituted pyrazoles serve as versatile intermediates in the synthesis of complex molecular architectures and as ligands in catalysis.[3][4]
This technical guide provides a comprehensive overview of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate , a polysubstituted pyrazole derivative. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who are working with or are interested in the synthesis and application of pyrazole-based compounds.
Molecular Structure and Physicochemical Properties
The structure of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is characterized by a central pyrazole ring with methyl groups at positions 1, 3, and 5, and a methyl carboxylate group at position 4.
Table 1: Physicochemical Properties of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| CAS Number | 25016-19-7 | |
| IUPAC Name | methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| SMILES | CC1=C(C(=NN1C)C)C(=O)OC | |
| Predicted XLogP3 | 0.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
The synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be efficiently achieved through a two-step process: the Knorr pyrazole synthesis to form the carboxylic acid precursor, followed by Fischer esterification.
Part 1: Knorr Pyrazole Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
The Knorr pyrazole synthesis is a classic and reliable method for the formation of pyrazole rings from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[2][5] In this case, the reaction is between methyl acetoacetate and methylhydrazine.
Materials:
-
Methyl acetoacetate
-
Methylhydrazine
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (1 equivalent) and methylhydrazine (1.1 equivalents) in 1-propanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture.[6][7]
-
Heat the reaction mixture to approximately 100°C with constant stirring for 1-2 hours.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Once the reaction is complete, allow the mixture to cool slightly and then add deionized water to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, under vacuum.
Part 2: Fischer Esterification
The synthesized carboxylic acid is then converted to its methyl ester via Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[8]
Materials:
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Spectroscopic Characterization
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 | s | 3H | O-CH ₃ (ester) |
| ~ 3.7 | s | 3H | N-CH ₃ (pyrazole ring, N1) |
| ~ 2.4 | s | 3H | CH ₃ (pyrazole ring, C3 or C5) |
| ~ 2.3 | s | 3H | CH ₃ (pyrazole ring, C5 or C3) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C =O (ester) |
| ~ 150 | C 5 (pyrazole ring) |
| ~ 145 | C 3 (pyrazole ring) |
| ~ 110 | C 4 (pyrazole ring) |
| ~ 51 | O-C H₃ (ester) |
| ~ 35 | N-C H₃ (pyrazole ring, N1) |
| ~ 12 | C H₃ (pyrazole ring, C3 or C5) |
| ~ 10 | C H₃ (pyrazole ring, C5 or C3) |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~ 2950 | C-H stretch (alkyl) |
| ~ 1720 | C=O stretch (ester)[11] |
| ~ 1550 | C=N stretch (pyrazole ring)[12] |
| ~ 1250 | C-O stretch (ester) |
Mass Spectrometry:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 168. Key fragmentation patterns for esters may include the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl group (-CH₃, m/z = 15).[13] Fragmentation of the pyrazole ring can also occur.[14]
Applications in Research and Drug Development
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a valuable building block in organic synthesis. The ester functionality can be readily hydrolyzed back to the carboxylic acid or converted to an amide, providing a handle for further functionalization.[15] This allows for its incorporation into larger, more complex molecules with potential therapeutic applications.
The polysubstituted nature of this pyrazole makes it an attractive scaffold for the development of novel compounds targeting a range of biological targets. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, and this compound serves as a key starting material for the synthesis of new chemical entities for screening in drug discovery programs.[1]
Safety and Handling
While specific safety data for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is limited, the precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, is known to be harmful if swallowed.[16] Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a synthetically accessible and highly versatile substituted pyrazole. The robust and well-established Knorr pyrazole synthesis, followed by Fischer esterification, provides a reliable route to this compound. Its utility as a chemical building block, coupled with the known biological importance of the pyrazole scaffold, makes it a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and drug discovery. The predictive spectroscopic data provided in this guide serves as a valuable reference for the characterization of this and related compounds.
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ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
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Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
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PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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ResearchGate. (2025). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
American Chemical Society. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. rsc.org [rsc.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. scienceready.com.au [scienceready.com.au]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 16. Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of Substituted Pyrazole Carboxylates: A Technical Guide
Topic: Physicochemical Properties of Substituted Pyrazole Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted pyrazole carboxylates represent a privileged scaffold in medicinal chemistry and agrochemical development. Serving as bioisosteres for phenyl rings, they offer unique opportunities to modulate lipophilicity, solubility, and metabolic stability while maintaining aromatic character. This guide provides a rigorous analysis of their physicochemical attributes, focusing on the interplay between substitution patterns, electronic effects, and solid-state behavior. It is designed to empower researchers to rationally select and optimize pyrazole scaffolds for specific therapeutic or functional targets.
Structural Fundamentals & Electronic Architecture
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms:
-
N1 (Pyrrole-like): Contributes two electrons to the
-system; susceptible to electrophilic attack if unsubstituted; acts as a hydrogen bond donor (HBD). -
N2 (Pyridine-like): Contributes one electron to the
-system; possesses a lone pair in an orbital; acts as a hydrogen bond acceptor (HBA).
Tautomerism and Regioisomerism
In
-
C3 vs. C5: In solution, the 3-carboxylate tautomer is generally favored over the 5-carboxylate due to hydrogen bonding interactions and dipole minimization, though this is solvent-dependent.
-
Regioisomerism in Synthesis: When
-substituting, distinguishing between 1,3- and 1,5-isomers is critical as they exhibit distinct dipole moments and lipophilicities.
Critical Physicochemical Properties[1][2]
Acidity and Basicity (pKa)
The pyrazole carboxylate scaffold possesses two distinct ionizable centers: the carboxylic acid moiety and the pyrazole ring nitrogens.
| Functional Group | Typical pKa Range | Mechanistic Insight |
| Carboxylic Acid (-COOH) | 3.0 – 4.2 | The electron-deficient pyrazole ring acts as an electron-withdrawing group (EWG), stabilizing the carboxylate anion more effectively than a phenyl ring (Benzoic acid pKa |
| Pyrazole Ring (-NH-) | ~14.2 | The N1 proton is weakly acidic. Deprotonation requires strong bases, forming a pyrazolate anion. |
| Pyrazolium Ion (=N | ~2.5 | Protonation of N2 occurs only in strongly acidic media. The presence of a carboxylate group further lowers this pKa due to inductive destabilization of the cation. |
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Substitution with
, , or halogens at C4 decreases the pKa of the carboxylate (making it more acidic) by stabilizing the conjugate base. -
Electron-Donating Groups (EDGs): Alkyl groups at C4 or N1 slightly increase the pKa.
Lipophilicity (LogP / LogD)
Pyrazole carboxylates generally exhibit lower lipophilicity compared to their phenyl analogs (ClogP Pyrazole
-
LogP < 5: Most derivatives adhere strictly to Lipinski’s Rule of 5.
-
Impact of Esterification: Converting the free acid to an ethyl or methyl ester increases LogP by ~1.5–2.0 units, enhancing membrane permeability but reducing aqueous solubility.
-
N-Substitution:
-phenyl substitution significantly increases lipophilicity and introduces stacking potential.
Crystal Packing and Solid-State Behavior
In the solid state, pyrazole carboxylates exhibit complex hydrogen-bonding networks.
-
Carboxylic Acid Homodimers: Often form the classic centrosymmetric
dimer motif. -
Catemers: In the presence of competing H-bond donors/acceptors (like the pyrazole NH or N2), infinite 1D chains (catemers) may form instead of dimers.
-
Polymorphism: The competition between Acid-Acid pairing and Acid-Pyrazole pairing leads to a high propensity for polymorphism, a critical factor in formulation stability.
Synthesis & Functionalization Logic
The physicochemical profile is determined early in the synthetic route. The choice between Knorr condensation and 1,3-dipolar cycloaddition dictates the regioisomeric outcome.
Figure 1: Synthetic decision tree illustrating the impact of route selection on regioisomerism and resulting physicochemical properties.
Applications in Drug Design (SAR)
Pyrazole carboxylates act as rigid linkers that orient pharmacophores in 3D space.
-
Bioisosterism: The pyrazole ring is a bioisostere for phenyl, pyridine, and amide bonds.
-
Scaffold Hopping: Replacing a phenyl ring with a pyrazole carboxylate often improves metabolic stability (reducing CYP450 oxidation) and aqueous solubility.
-
Case Study (Rimonabant & Celecoxib): While these are not simple carboxylates, their core SAR relies on the specific spatial arrangement of substituents around the pyrazole core, governed by the same steric and electronic principles discussed here.
Experimental Protocols
Potentiometric pKa Determination
Standard Protocol for Pyrazole Carboxylic Acids
Objective: Accurate determination of the carboxylate pKa (expected range 3.0–4.5).
-
Preparation: Dissolve 1-2 mg of the pyrazole carboxylate in 20 mL of a degassed water/methanol mixture (typically 80:20 v/v to ensure solubility).
-
Titrant: Use standardized 0.1 M KOH (carbonate-free).
-
Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.
-
Calibration: Calibrate electrode using pH 4.01, 7.00, and 10.01 buffers immediately prior to use.
-
Execution:
-
Acidify the sample solution with 0.1 M HCl to pH ~2.0.
-
Titrate with KOH in 5 µL increments until pH reaches ~12.0.
-
Maintain temperature at 25.0 ± 0.1°C under inert
atmosphere.
-
-
Analysis: Plot pH vs. Volume of KOH. The first inflection point corresponds to the carboxylic acid pKa. Use the Bjerrum difference plot method for precise calculation.
Shake-Flask LogP Determination
Standard Protocol for Lipophilicity
-
System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Saturation: Pre-saturate both phases with each other for 24 hours.
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer. Shake for 4 hours at 25°C.
-
Separation: Centrifuge at 3000 rpm for 20 mins.
-
Quantification: Analyze both phases using HPLC-UV (C18 column, detection at
of the pyrazole). -
Calculation:
.
References
- Physicochemical Properties of Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
- pKa Values of Heterocycles: Catalan, J., et al. "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry, Vol 41, 1987.
-
Synthesis & Regioselectivity: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011. Link
- Crystal Engineering: Aakeröy, C. B., et al. "Hydrogen-bond assisted assembly of carboxylic acid/pyrazole supramolecular synthons." CrystEngComm, 2005.
-
Drug Design Applications: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link
Spectroscopic Profile and Technical Guide: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Executive Summary
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS: 25016-19-7) is a critical heterocyclic building block in medicinal chemistry, widely employed in the synthesis of bioactive scaffolds for oncology and inflammation research.[1] Its pyrazole core serves as a bioisostere for phenyl and heteroaryl rings, improving metabolic stability and solubility profiles in drug candidates.
This guide provides a definitive spectroscopic reference for researchers, synthesizing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It establishes a self-validating analytical framework to distinguish this compound from potential regioisomeric impurities and hydrolysis byproducts.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Detail |
| IUPAC Name | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate |
| CAS Number | 25016-19-7 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58–60 °C |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |
| SMILES | CN1C(C)=C(C(=O)OC)C(C)=N1 |
Synthesis & Reaction Mechanism
The most robust synthetic route involves the cyclocondensation of methyl 2-acetyl-3-oxobutanoate (methyl diacetylacetate) with methylhydrazine . This method is preferred over the alkylation of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, which often yields difficult-to-separate mixtures of N1- and N2-alkylated isomers.
Synthesis Workflow
The following diagram illustrates the Knorr-type condensation pathway, highlighting the symmetry of the tricarbonyl intermediate that ensures regiospecificity.
Figure 1: Regiospecific synthesis via methyl diacetylacetate condensation. The symmetry of the acetyl groups on the intermediate prevents regioisomer formation.
Experimental Protocol (General Procedure)
-
Acylation: React methyl acetoacetate with acetyl chloride in the presence of magnesium chloride and pyridine (DCM solvent) at 0°C to form methyl 2-acetyl-3-oxobutanoate.
-
Cyclization: Dissolve the intermediate in ethanol. Add methylhydrazine dropwise at 0°C.
-
Reflux: Heat the mixture to reflux for 2–4 hours.
-
Workup: Evaporate solvent. Dissolve residue in ethyl acetate, wash with water and brine.
-
Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography (10-30% EtOAc in Hexanes).
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by four distinct singlets. The absence of coupling confirms the fully substituted nature of the pyrazole ring.
Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 3.82 | Singlet (s) | 3H | COOCH₃ | Methyl ester; deshielded by carbonyl oxygen. |
| 3.71 | Singlet (s) | 3H | N1-CH₃ | N-Methyl; deshielded by the aromatic nitrogen. |
| 2.49 | Singlet (s) | 3H | C5-CH₃ | Ring methyl; slightly more deshielded than C3 due to N1-Me proximity (steric/electronic). |
| 2.41 | Singlet (s) | 3H | C3-CH₃ | Ring methyl; typical aromatic methyl shift. |
Note: In DMSO-d₆, shifts may migrate slightly downfield, but the relative order (Ester > N-Me > C5-Me > C3-Me) generally remains consistent.
¹³C NMR Spectroscopy
The carbon spectrum confirms the presence of the carbonyl, the electron-rich pyrazole carbons, and the four methyl environments.
Solvent: CDCl₃ (77.16 ppm reference)
| Shift (δ, ppm) | Type | Assignment | Electronic Environment |
| 164.5 | Quaternary (Cq) | C=O | Ester carbonyl. |
| 149.8 | Quaternary (Cq) | C5 | Aromatic ring carbon (adjacent to N). |
| 142.1 | Quaternary (Cq) | C3 | Aromatic ring carbon (imine-like). |
| 110.2 | Quaternary (Cq) | C4 | Ipso to ester; shielded relative to C3/C5. |
| 51.2 | Primary (CH₃) | COOCH₃ | Methoxy carbon. |
| 36.5 | Primary (CH₃) | N1-CH₃ | N-Methyl carbon. |
| 13.8 | Primary (CH₃) | C5-CH₃ | Ring methyl. |
| 11.5 | Primary (CH₃) | C3-CH₃ | Ring methyl. |
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the aromatic pyrazole core.
-
Ionization Mode: ESI+ or EI
-
Molecular Ion (M+): m/z 168.1
Figure 2: Primary fragmentation pathways observed in EI-MS.
Infrared Spectroscopy (FT-IR)
Key diagnostic bands confirm the ester functionality and the heteroaromatic system.
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |
| 2950–2990 | C-H Stretch | Methyl groups (Aliphatic C-H). |
| 1715–1725 | C=O Stretch | Ester carbonyl (Strong, sharp). |
| 1550–1580 | C=N / C=C Stretch | Pyrazole ring breathing modes. |
| 1240–1260 | C-O Stretch | Ester C-O-C asymmetric stretch. |
Quality Control & Purity Analysis
When validating the integrity of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate , researchers must guard against two common issues:
-
Hydrolysis Product: Presence of a broad singlet at ~11-12 ppm (COOH) indicates degradation to the carboxylic acid (CAS 1125-29-7).
-
Regioisomers: If synthesized via alkylation of 3,5-dimethylpyrazole-4-carboxylate (instead of the recommended condensation), a mixture of 1,3,5-trimethyl and 1,5,3-trimethyl isomers may form.
-
Diagnostic: The 1,3,5-isomer (target) has a larger chemical shift difference between the C3-Me and C5-Me protons compared to the 1,5,3-isomer due to the specific magnetic anisotropy of the ester group relative to the N-methyl.
-
References
-
Synthesis of Pyrazoles: Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. Link
-
NMR Data Reference: Matulevičiūtė, G., et al. (2021).[2] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. (Provides comparative NMR data for 4-carboxylate pyrazoles). Link
-
Compound Data: PubChem Compound Summary for CID 43394181, Methyl 1,3,5-trimethylpyrazole-4-carboxylate. Link
-
General Spectroscopic Tables: Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for standard chemical shift estimations of pyrazoles). Link
Sources
Technical Guide: 1H NMR Analysis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Executive Summary
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a critical pharmacophore scaffold used in the synthesis of COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors.[1][2] Its structural integrity relies heavily on the regioselective placement of the N-methyl group.[1]
This guide provides a rigorous analytical framework for verifying the identity and purity of this compound. Unlike simple aliphatic systems, the pyrazole core presents unique challenges—specifically, distinguishing between the 1,3,5- and 1,5,3-trimethyl regioisomers. This document details the expected chemical shifts, the mechanistic logic behind signal assignments, and a self-validating 2D NMR workflow to confirm regiochemistry.
Part 1: Structural Analysis & Theoretical Framework
The Regiochemistry Challenge
The synthesis of this molecule typically involves the condensation of a 2-acyl-3-oxobutanoate derivative with methylhydrazine.[1][2] This reaction is governed by the relative electrophilicity of the carbonyls, often leading to a mixture of two isomers:
-
Target: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
-
Impurity: Methyl 1,5,3-trimethyl-1H-pyrazole-4-carboxylate.[1][2]
While Mass Spectrometry (MS) cannot distinguish these isomers (identical m/z), 1H NMR combined with NOESY provides the definitive structural proof.
Predicted Chemical Shift Environments
The molecule possesses four distinct methyl environments. The lack of aromatic ring protons simplifies the spectrum to four singlets, but accurate assignment requires understanding electronic shielding effects:
-
Ester Methyl (-COOCH₃): Highly deshielded by the electronegative oxygen.[1][2]
-
N-Methyl (N-CH₃): Deshielded by the aromatic nitrogen.[1][2]
-
C5-Methyl: Located adjacent to the N-methyl group; subject to steric compression and magnetic anisotropy from the N-substituent.[1][2]
-
C3-Methyl: Located near the imine-like nitrogen (C=N); generally more shielded than the C5-methyl in this specific substitution pattern.[1][2]
Part 2: Experimental Protocol
Sample Preparation
To ensure high-resolution data and minimize solvent-solute stacking interactions, follow this protocol:
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard.[2]
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Over-concentration (>20 mg) can cause signal broadening due to viscosity changes, obscuring the fine splitting or close overlaps of the N-Me and O-Me signals.[1]
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., drying agents) that cause magnetic field inhomogeneity.
Part 3: Spectral Assignment (The Core)
The following data represents the diagnostic 1H NMR profile in CDCl₃ (400 MHz).
Table 1: Diagnostic 1H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Justification |
| A | 3.82 - 3.86 | Singlet (s) | 3H | Ester O-CH₃ | Electron-withdrawing oxygen atom causes significant deshielding.[1][2] |
| B | 3.68 - 3.72 | Singlet (s) | 3H | N1-CH₃ | Attached to the aromatic nitrogen (pyrrole-like).[1][2] Distinct from O-Me. |
| C | 2.48 - 2.52 | Singlet (s) | 3H | C5-CH₃ | Deshielded relative to C3 due to steric proximity to N1-Me and the ester at C4.[1][2] |
| D | 2.38 - 2.42 | Singlet (s) | 3H | C3-CH₃ | Located at the "imine" side; typically the most upfield signal in this scaffold.[1][2] |
Note: Shifts may vary by ±0.05 ppm depending on concentration and temperature.
Critical Analysis of Signals
-
The "Two-Tall" Region (3.6 - 3.9 ppm): The Ester-Me and N-Me signals often appear very close.[1][2] In lower field instruments (300 MHz), these may overlap.
-
The "Twin-Peak" Region (2.3 - 2.5 ppm): The C3 and C5 methyls are the primary indicators of ring substitution. In the 1,5,3-isomer, the steric clash between the N-Me and the C5-substituent (if bulky) would alter these shifts significantly.
Part 4: Advanced Structural Verification (2D NMR)
To scientifically validate the structure as the 1,3,5-isomer and not the 1,5,3-isomer, you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
The Self-Validating Logic[1][2]
-
Hypothesis: If the structure is 1,3,5-trimethyl, the N-Methyl group is spatially close to the C5-Methyl group.[1]
-
Observation: A strong NOE cross-peak should exist between the singlet at ~3.70 ppm (N-Me) and the singlet at ~2.50 ppm (C5-Me).
-
Negative Control: There should be NO NOE correlation between the N-Methyl and the C3-Methyl (~2.40 ppm).
Experimental Workflow Visualization
Figure 1: Analytical workflow for validating pyrazole regiochemistry.
NOE Correlation Diagram
Figure 2: Diagnostic NOE correlation required to confirm the 1,3,5-substitution pattern.
Part 5: Troubleshooting & Impurities[2]
When analyzing the spectrum, be vigilant for these common impurities arising from the Knorr synthesis:
-
Hydrazine Hydrate: Broad singlet ~3.5–4.5 ppm (variable).[2] Indicates incomplete workup.[1][2]
-
Regioisomer (1,5,3-trimethyl): Look for a "shadow" set of methyl peaks.[1][2] The C5-Me in the 1,5,3 isomer often shifts upfield due to the lack of the anisotropic deshielding from the N-Me group (which would be on the other side).
-
Acetic Acid/Solvent: Singlet at 2.1 ppm (Acetone) or 2.05 ppm (Ethyl Acetate residual).
References
-
Kong, Y., Tang, M., & Wang, Y. (2014).[3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[3] Retrieved from [Link]
-
Elguero, J., et al. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Retrieved from [Link][2][4][5]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[2] (Search for analogous pyrazoles). Retrieved from [Link][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
13C NMR analysis of trimethyl-pyrazole derivatives
Advanced C NMR Analysis of Trimethyl-Pyrazole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Spectroscopists[1]
Executive Summary
The pyrazole ring is a pharmacophore of immense significance in drug discovery, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the analysis of trimethyl-pyrazole derivatives presents a unique set of spectroscopic challenges: annular tautomerism in
This guide provides a definitive, self-validating methodology for the structural elucidation of these compounds using
Structural Dynamics & Isomerism
Before interpreting spectra, one must understand the dynamic behavior of the pyrazole core.[1] The placement of the three methyl groups dictates the analytical strategy.
1.1 Annular Tautomerism (
-Pyrazoles)
In
-
The Phenomenon: The proton oscillates between N1 and N2.[2]
-
NMR Consequence: In non-polar solvents like
, this exchange is often fast on the NMR timescale, leading to an averaged spectrum .[1] C3 and C5 signals may coalesce or appear broad.[1][2] -
The Fix: Using a hydrogen-bond acceptor solvent like DMSO-
or lowering the temperature can slow the exchange, resolving distinct tautomers [1].
1.2 Regioisomerism (
-Methylated Pyrazoles)
Methylation of an unsymmetrical dimethyl-pyrazole (e.g., 3,5-dimethylpyrazole) often yields a mixture of regioisomers (1,3,5-trimethylpyrazole vs. 1,3,4-trimethylpyrazole).[1]
-
The Challenge:
H NMR is often insufficient due to overlapping methyl singlets.[1] -
The Solution:
C NMR provides greater dispersion, and 2D correlations (HMBC) offer definitive proof of structure.[1]
C NMR Spectral Characteristics
The pyrazole ring exhibits a characteristic chemical shift pattern heavily influenced by the "pyridine-like" (N2) vs. "pyrrole-like" (N1) nitrogen atoms.[1]
Table 1: Diagnostic
C Chemical Shift Ranges (ppm)
| Carbon Position | Chemical Environment | Typical Shift ( | Diagnostic Features |
| C3 / C5 | Imine-like ( | 135 – 155 | Deshielded.[1] C3 and C5 are often indistinguishable in symmetric tautomers but split in fixed |
| C4 | Enamine-like ( | 100 – 110 | Highly Shielded. This is the most diagnostic signal for the pyrazole ring, appearing significantly upfield of typical aromatics.[1] |
| 35 – 40 | Distinct from | ||
| 9 – 15 | C3/C5-Me are usually deshielded relative to C4-Me. |
Critical Insight: The C4 carbon is electron-rich due to resonance donation from N1. Substituents at C4 will cause predictable shifts (e.g., Halogens cause upfield shifts; Nitro groups cause downfield shifts) [2].[1]
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism that complicates
Experimental Protocol: The Self-Validating System
To ensure data integrity, especially for publication or regulatory submission, follow this protocol. This workflow incorporates Chromium(III) acetylacetonate [Cr(acac)
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 20–30 mg of the trimethyl-pyrazole derivative in 0.6 mL of solvent.
-
Solvent Choice: Use DMSO-
for -pyrazoles to freeze tautomerism. Use for -methyl derivatives for better resolution. -
Relaxation Agent: Add 1–2 mg of Cr(acac)
.[1] This paramagnetic species shortens the relaxation time of non-protonated carbons (C3, C5), allowing for faster repetition rates and higher signal-to-noise ratios.[1]
-
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Pulse Sequence: Inverse-gated decoupling (for quantitative) or standard broadband decoupling (zgpg30 or equivalent).
-
Spectral Width: 220 ppm (covers carbonyls if derivatives are acylated).[1]
-
Relaxation Delay (
): 2.0 seconds (reduced from 10s due to Cr(acac) ). -
Scans: 1024 – 4096 (Quaternary carbons in pyrazoles are notoriously weak).[1]
-
-
Validation Workflow (2D NMR):
-
HSQC: Assign all protonated carbons (
, Methyls). -
HMBC (The Gold Standard): Set long-range coupling delay to 8 Hz (
).-
Check: Does the
-Methyl proton signal correlate to C3 or C5? -
Result: This correlation definitively assigns the regiochemistry (1,3- vs 1,5-isomer).[1]
-
-
Regioisomer Assignment Workflow
The distinction between 1,3,5-trimethylpyrazole and 1,3,4-trimethylpyrazole is a common problem. The workflow below details the logic path.
Case Study: 1,3,5-TMP vs. 1,4,5-TMP
In a hypothetical synthesis where 3,4-dimethylpyrazole is methylated, two products are possible. The table below highlights how
| Feature | 1,3,5-Trimethylpyrazole | 1,4,5-Trimethylpyrazole |
| Symmetry | Pseudo-symmetric (C3/C5 environments similar but distinct).[1] | Highly asymmetric.[1] |
| C4 Signal | ~105 ppm ( | ~115 ppm (Quaternary |
| HMBC Correlation | ||
| N-Me Shift | 35.8 ppm | 37.2 ppm (Deshielded due to steric clash with C5-Me and C4-Me). |
References
-
Alkorta, I., et al. "Tautomerism of Pyrazoles: An Experimental and Theoretical Study."[1] Journal of Organic Chemistry. Validating solvent effects on proton exchange rates. [1]
-
Claramunt, R. M., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry. Comprehensive database of pyrazole shifts. [1]
-
Bauer, W. "Paramagnetic Relaxation Agents in 13C NMR."[1] UMass NMR Facility Guides. Protocol for using Cr(acac)3 to enhance quaternary carbon detection.
-
López, C., et al. "Regioselective Synthesis and Structural Characterization of Pyrazole Derivatives."[1] Molecules. Case studies on distinguishing regioisomers via 2D NMR.
Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of Pyrazole-4-Carboxylate Esters
For Immediate Release
[CITY, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Pyrazole-4-carboxylate esters, a key scaffold in numerous pharmaceuticals, present a unique analytical challenge. This in-depth technical guide provides a Senior Application Scientist’s perspective on the mass spectrometric behavior of this important class of molecules, offering field-proven insights into their fragmentation patterns and the logic behind analytical method development.
Introduction: The Significance of Pyrazole-4-Carboxylate Esters
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1] The inclusion of a carboxylate ester at the 4-position provides a versatile handle for synthetic modification and influences the molecule's physicochemical properties, making the mass spectrometric characterization of these esters a critical step in drug discovery and development. This guide will delve into the core principles of interpreting the mass spectra of pyrazole-4-carboxylate esters, focusing on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization is a classic "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed fingerprint of the molecule's structure. When analyzing pyrazole-4-carboxylate esters by Gas Chromatography-Mass Spectrometry (GC-MS), a thorough understanding of the fragmentation pathways is essential for confident structural elucidation.
The Molecular Ion and Initial Fragmentation
The molecular ion (M⁺˙) of a pyrazole-4-carboxylate ester is typically observable, though its intensity can vary depending on the stability of the molecule. For ethyl 1H-pyrazole-4-carboxylate (MW: 140.14 g/mol ), the molecular ion peak is expected at m/z 140.[2]
The fragmentation of pyrazole derivatives under EI conditions is often initiated by cleavage of the N-N bond.[3] Additionally, the ester functional group provides predictable fragmentation pathways. The primary fragmentation events for a simple pyrazole-4-carboxylate ester, such as the ethyl ester, are a combination of losses from the ester group and fragmentation of the pyrazole ring itself.
Key Fragmentation Pathways of Ethyl 1H-Pyrazole-4-Carboxylate
Based on the GC-MS data available for ethyl 1H-pyrazole-4-carboxylate, several key fragments can be identified.[2] The interpretation of these fragments relies on established principles of mass spectrometry for esters and aromatic nitrogen heterocycles.[4]
A proposed fragmentation scheme is presented below:
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The Pyrazole Core in Modern Medicinal Chemistry: A Technical Guide to the Potential of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole ring system is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and antifungal properties.[3][4]
The clinical success of pyrazole-based drugs, such as the anti-inflammatory agent celecoxib, underscores the therapeutic potential embedded within this heterocyclic core.[5] This guide delves into the specific potential of a less-explored derivative: methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate . We will explore its synthesis, analyze its structural features to postulate potential biological activities, and provide a hypothetical drug discovery workflow, complete with detailed experimental protocols, to validate these hypotheses. This document is intended for researchers and drug development professionals seeking to leverage the pyrazole scaffold for novel therapeutic interventions.
Section 1: Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is paramount for the exploration of any new chemical entity. While direct synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is not extensively documented, its synthesis can be reliably predicted based on established methods for constructing polysubstituted pyrazoles.[6]
Proposed Synthetic Pathway
The most logical approach involves a condensation reaction between a β-ketoester and a substituted hydrazine, a variation of the classic Knorr pyrazole synthesis.
Caption: Proposed synthesis of the target compound.
A common method for N-alkylation involves using an alkyl halide, such as methyl iodide, in the presence of a base.[1][7] The regioselectivity of this reaction can be influenced by the reaction conditions and the existing substituents on the pyrazole ring.
Physicochemical Properties for Drug Development
The "drug-likeness" of a molecule is often predicted by its physicochemical properties. These parameters influence absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~182.2 g/mol | Falls within the desirable range (<500 Da) for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donors | 0 | The absence of N-H donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 3 (2xN, 1xO=C) | Provides points for potential target interaction. |
| pKa | ~2.5 (for the conjugate acid) | Pyrazoles are generally weak bases.[3] |
Section 2: Postulated Biological Activities and Therapeutic Targets
The true potential of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate lies in its likely biological activities, which we can infer from its structural similarity to other pharmacologically active pyrazoles.
Anti-inflammatory and Analgesic Potential
The pyrazole scaffold is famously associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]
Hypothesis: The substitution pattern of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate may confer selectivity for COX-2 over COX-1. COX-2 selective inhibitors (coxibs) are known to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[9] The methyl groups at positions 1, 3, and 5 could influence the orientation of the molecule within the COX active site, potentially favoring binding to the slightly larger and more accommodating active site of COX-2.
Caption: Postulated mechanism of anti-inflammatory action.
Other Potential Applications
The versatility of the pyrazole core suggests other potential therapeutic avenues:
-
Anticancer Activity: Many pyrazole derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.[4]
-
Antimicrobial/Antifungal Activity: The pyrazole ring is present in various agents developed to combat microbial and fungal infections.[10]
-
Neuropharmacology: Certain pyrazole derivatives act as cannabinoid receptor antagonists, highlighting their potential in treating metabolic disorders or addiction.[11]
Section 3: A Hypothetical Drug Discovery Workflow
This section outlines a practical, albeit hypothetical, workflow for investigating the anti-inflammatory potential of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, focusing on COX-2 inhibition.
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A Guide to Tetrasubstituted Pyrazoles: From Foundational Discovery to Modern Therapeutics
Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] Among its derivatives, tetrasubstituted pyrazoles present a unique combination of synthetic challenge and therapeutic opportunity. Their fully decorated core allows for precise three-dimensional orientation of functional groups, enabling high-potency and selective interactions with biological targets. This guide provides an in-depth exploration of the discovery, synthetic evolution, and therapeutic application of tetrasubstituted pyrazoles. We will traverse the historical landscape from Knorr's foundational synthesis to modern multi-component and post-functionalization strategies that have unlocked the full potential of this scaffold. Through detailed case studies of landmark drugs and contemporary clinical candidates, this paper will illustrate the profound impact of tetrasubstituted pyrazoles in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Pyrazole Core - A Historical Perspective
The story of pyrazoles begins in 1883 with German chemist Ludwig Knorr.[2][3] While investigating quinine-related compounds, Knorr discovered that the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine (phenylhydrazine) yielded a new heterocyclic system he named "pyrazole".[2][4][5] This reaction, now universally known as the Knorr Pyrazole Synthesis , was a landmark achievement, providing the first general route to this important class of molecules.[6][7]
The fundamental mechanism of the Knorr synthesis involves the reaction between a hydrazine and a β-dicarbonyl compound.[8] The process is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, drives the formation of the stable, aromatic pyrazole ring.[9]
However, the very reaction that opened the door to pyrazoles also presented the first significant hurdle in their targeted synthesis. When an unsymmetrically substituted hydrazine is reacted with an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two carbonyl carbons. This lack of regiocontrol results in the formation of two structurally isomeric pyrazole products, complicating purification and reducing the yield of the desired compound.[4] This inherent regioselectivity problem was a major barrier for decades, making the synthesis of specifically substituted pyrazoles, particularly fully substituted ones, a formidable challenge.
Chapter 2: The Challenge and Breakthroughs in Tetrasubstituted Pyrazole Synthesis
The synthesis of a tetrasubstituted pyrazole requires precise control over the placement of four different groups at every available position on the ring (N-1, C-3, C-4, and C-5). The classical Knorr synthesis, while foundational, often falls short of this requirement. This challenge spurred the development of more sophisticated and regioselective synthetic strategies.
Key Synthetic Strategies
Modern organic chemistry has provided three principal pathways to overcome the limitations of early methods:
-
Advanced Cyclocondensation & Multi-Component Reactions (MCRs): These methods construct the pyrazole ring from acyclic precursors in a highly controlled manner. MCRs, in particular, are lauded for their efficiency, bringing together three or more reactants in a single step to generate complex products with high atom economy.[10][11] By carefully choosing precursors where the reactivity of the components dictates a specific reaction pathway, a single regioisomer can be favored. For instance, using pre-formed N-arylhydrazones and nitroolefins in a stepwise cycloaddition offers a highly regioselective route to 1,3,4,5-tetrasubstituted pyrazoles.[12]
-
1,3-Dipolar Cycloadditions: This powerful class of reactions involves the [3+2] cycloaddition of a 1,3-dipole (like a nitrile imine, often generated in situ from a hydrazonoyl halide) with a dipolarophile (an alkyne or alkene). This approach provides a convergent and often highly regioselective pathway to the pyrazole core.[13] The substitution pattern of the final product is directly determined by the substituents on the two starting components.
-
Post-Functionalization of a Pre-formed Pyrazole Ring: This strategy involves building a simpler, often trisubstituted, pyrazole core and then introducing the final substituent at the remaining open position. A common and effective technique is the direct iodination at the electron-rich C-4 position of a 1,3,5-trisubstituted pyrazole.[14] This 4-iodopyrazole then serves as a versatile handle for introducing a wide array of substituents via modern cross-coupling reactions, such as Suzuki, Sonogashira, or Negishi coupling.[14] This late-stage functionalization is exceptionally valuable in drug discovery for the rapid generation of analog libraries.
Chapter 5: Future Outlook and Emerging Trends
The field of tetrasubstituted pyrazole synthesis continues to evolve, driven by the demand for molecular diversity in drug discovery and materials science. Emerging trends include:
-
Photoredox and Electrochemical Synthesis: These methods offer novel, green pathways to functionalize pyrazoles under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods.
-
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters (temperature, pressure, mixing), improving safety, scalability, and yield for the synthesis of complex pyrazole derivatives.
-
Late-Stage C-H Functionalization: The direct activation and functionalization of C-H bonds on the pyrazole ring or its substituents is a highly sought-after strategy. It allows for the modification of complex molecules at a late stage, bypassing the need for lengthy de novo synthesis.
The historical journey of the tetrasubstituted pyrazole, from a synthetic curiosity born of the Knorr synthesis to a validated "privileged" scaffold in modern blockbuster drugs, is a testament to the ingenuity of chemical synthesis. Its rigid, tunable, and metabolically robust framework ensures that it will remain a central and highly valuable core structure in the development of new therapeutics for years to come.
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Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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solubility of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in organic solvents
This technical guide provides a comprehensive analysis of the solubility profile for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (CAS 25016-19-7). It is structured to support researchers in process optimization, purification, and formulation.
Executive Summary & Chemical Identity
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a functionalized heterocyclic ester widely utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its solubility behavior is governed by the interplay between its lipophilic trimethyl-pyrazole core and the polar ester functionality.
Understanding its solubility landscape is critical for two primary workflows:
-
Reaction Optimization: Selecting solvents that maintain high reactant concentration.
-
Purification: Designing crystallization systems to maximize yield and purity.
Table 1: Physicochemical Profile
| Property | Value | Source |
| CAS Number | 25016-19-7 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Physical State | Solid (Crystalline) | Observed |
| LogP (Predicted) | ~0.90 | |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 (2 N, 1 O) | Structural Analysis |
Solubility Landscape & Solvent Selection
The solubility of this compound follows a "like-dissolves-like" principle modified by the specific interactions of the pyrazole ring. The absence of hydrogen bond donors (unlike its corresponding acid precursor) significantly enhances its solubility in aprotic organic solvents.
Table 2: Qualitative Solubility Profile & Applications
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and liquid-phase reactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions; difficult to remove. |
| Esters/Ketones | Ethyl Acetate, Acetone | High to Moderate | Excellent for reaction workup; potential crystallization solvent. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Primary Crystallization Solvent. High solubility at boiling, low at RT. |
| Ethers | THF, MTBE | Moderate | Good reaction solvent; MTBE useful for precipitating impurities. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low (<10 mg/mL) | Anti-Solvent. Used to crash out the product during purification. |
| Aqueous | Water | Very Low | Used to wash away inorganic salts; acts as anti-solvent in EtOH/Water systems. |
Mechanism of Solubility
-
Dipole-Dipole Interactions: The ester group and the pyrazole nitrogen atoms create a permanent dipole, favoring solubility in polar aprotic solvents (DMSO, Acetone) and chlorinated solvents.
-
Van der Waals Forces: The three methyl groups provide a hydrophobic surface area, allowing interaction with non-polar regions of solvents like Toluene, though insufficient for high solubility in pure alkanes.
-
Lack of H-Bond Network: Because the molecule lacks H-bond donors, it does not form a strong intermolecular lattice like pyrazole carboxylic acids. This results in a lower melting point and higher organic solubility compared to the acid form (CAS 1125-29-7).
Experimental Protocol: Determination of Thermodynamic Solubility
To validate the solubility for critical process steps, a "Shake-Flask" method coupled with HPLC quantification is the gold standard. This protocol ensures thermodynamic equilibrium is reached.
Workflow Diagram
The following diagram outlines the self-validating workflow for solubility determination.
Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Detailed Methodology
-
Preparation: Add excess solid methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate to 2 mL of the target solvent in a borosilicate glass vial.
-
Agitation: Place vials in a temperature-controlled shaker (e.g., 25°C ± 0.1°C) and agitate at 200 rpm for 24–48 hours.
-
Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, filter the supernatant into a clean HPLC vial. Note: Pre-warming prevents precipitation during filtration.
-
Quantification: Analyze the filtrate via HPLC-UV (C18 column, Acetonitrile/Water gradient). Calculate concentration using a 5-point calibration curve of the pure standard.
Purification Strategy: Recrystallization Logic
The most common application of solubility data for this compound is purification. The "Moderate" solubility in alcohols makes them ideal candidates for temperature-swing crystallization.
Solvent Systems
-
Single Solvent: Ethanol (95% or Absolute). The compound dissolves readily at reflux (~78°C) but crystallizes upon cooling to 0–5°C.
-
Binary Solvent (Anti-Solvent): Ethyl Acetate / Heptane. Dissolve in minimal Ethyl Acetate, then slowly add Heptane until turbidity persists.
Crystallization Decision Tree
Caption: Logic flow for the recrystallization of pyrazole carboxylates to maximize purity.
References
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Angene Chemical. (n.d.). Methyl 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylate Properties. Retrieved from [Link][1]
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A Technical Guide to the Stability and Storage of Pyrazole Compounds for Pharmaceutical Development
This guide provides an in-depth analysis of the factors governing the chemical stability of pyrazole-containing molecules. Tailored for researchers, scientists, and drug development professionals, it moves beyond procedural outlines to explain the causal mechanisms behind degradation and provides field-proven strategies for ensuring the long-term integrity of these critical compounds.
The Pyrazole Core: An Introduction to its Inherent Stability
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromatic nature confers significant inherent stability, making it resistant to common oxidizing and reducing agents.[1][2] However, this stability is not absolute. The reactivity and, consequently, the degradation pathways of a pyrazole derivative are profoundly influenced by the nature and position of its substituents.[3][4] Understanding the interplay between the core scaffold and its functional groups is paramount for predicting and mitigating stability issues.
The pyrazole ring itself is generally stable, but its substituents can introduce vulnerabilities.[5][6] For instance, while the core is resistant to oxidation, attached side chains may not be. Similarly, functional groups like esters or amides can introduce susceptibility to hydrolysis, a degradation pathway not typically associated with the unsubstituted pyrazole ring.[7][8][9] Therefore, a holistic stability assessment must consider the entire molecular structure.
Primary Degradation Pathways and Mechanistic Insights
The degradation of pyrazole compounds can be triggered by several environmental factors, including pH, oxygen, light, and temperature. The primary pathways of concern in a pharmaceutical context are hydrolysis, oxidation, and photodegradation.
Hydrolytic Degradation
While the pyrazole ring is hydrolytically stable, many pharmaceutical pyrazole derivatives contain functional groups that are susceptible to hydrolysis, such as esters, amides, and nitriles.[7][10]
-
Causality: Hydrolysis is often catalyzed by acidic or basic conditions. For example, pyrazole derivatives containing an ester moiety can degrade rapidly in buffers with a non-neutral pH.[7] A notable example involves pyrazole ester derivatives developed as allosteric inhibitors for West Nile Virus NS2B-NS3 proteinase, which were found to degrade rapidly in a pH 8 buffer, exhibiting a half-life of only 1-2 hours.[8][9] The mechanism involves nucleophilic attack of a hydroxide ion (in basic conditions) or water (in acidic conditions, often proton-catalyzed) on the carbonyl carbon of the ester, leading to cleavage of the ester bond.
-
Influencing Factors:
-
pH: The rate of hydrolysis is highly pH-dependent. Buffering solutions to a neutral pH can often mitigate this degradation pathway.[7]
-
Substituents: The electronic nature of neighboring groups can influence the susceptibility of a functional group to hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack.
-
Oxidative Degradation
Oxidation is a common degradation route that can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species.[7][10] While the core pyrazole ring is relatively resistant, certain substituents or the related pyrazoline scaffold can be vulnerable.[1][11]
-
Causality: The mechanism of oxidation can be complex, often involving free radical pathways. For pyrazoline derivatives, oxidation can lead to the formation of the corresponding pyrazole, which may present as a brownish impurity.[11] For pyrazoles, oxidation may occur at susceptible positions on the ring or on functional groups. For instance, in biological systems, cytochrome P450 enzymes can oxidize the pyrazole ring to form hydroxylated metabolites.
-
Influencing Factors:
-
Atmosphere: The presence of oxygen is a primary driver. Storing compounds under an inert atmosphere (e.g., argon or nitrogen) is a highly effective preventative measure.[7][11]
-
Light: Light can catalyze oxidative processes (photo-oxidation).[7]
-
Trace Metals: Metal ions can act as catalysts for oxidation. Using high-purity solvents and avoiding metal spatulas for sensitive compounds can be beneficial.
-
Photodegradation
Many organic molecules, including pyrazole derivatives, are photosensitive and can undergo degradation upon exposure to UV or visible light.[7]
-
Causality: Photodegradation is initiated when a molecule absorbs photons, promoting it to an excited electronic state. This excited molecule can then undergo various reactions, such as bond cleavage, rearrangement, or reaction with other molecules (like oxygen), leading to the formation of degradation products. The specific pathway is highly dependent on the molecular structure and the wavelength of light.
-
Influencing Factors:
Experimental Workflow: Forced Degradation Studies
To proactively identify potential stability issues and characterize degradation products, forced degradation (or stress testing) studies are essential in drug development.[12][13] These studies involve subjecting the compound to harsh conditions to accelerate degradation.
Diagram: Forced Degradation Study Workflow
Caption: Key factors impacting the stability of pyrazole compounds.
Solid-State Storage
For solid (neat) pyrazole compounds, the primary goal is to protect them from atmospheric moisture, oxygen, and light.
-
Temperature: Store in a cool place. [14]For many compounds, controlled room temperature is sufficient, but for particularly sensitive materials, refrigeration (2-8°C) is recommended.
-
Atmosphere: Keep containers tightly sealed to protect against moisture. [7][14]For compounds known to be sensitive to oxidation, storage under an inert atmosphere, such as argon or nitrogen, is the best practice. [7][11]* Light: Always store compounds in light-resistant containers, such as amber glass vials. [7]For highly photosensitive materials, wrapping the container in aluminum foil provides an additional layer of protection. [11]
Solution Storage
The stability of pyrazoles in solution depends heavily on the solvent, pH, and the specific structure of the compound. [7]
-
Solvent Choice: For long-term storage, dissolving the compound in a dry, aprotic solvent is often preferable to aqueous solutions.
-
Temperature: Frozen storage (e.g., -20°C or -80°C) is recommended for long-term solution storage to slow down potential degradation reactions. [7]* Preparation: If aqueous solutions are necessary, they should ideally be prepared fresh. [7]If a pyrazole derivative has functional groups prone to hydrolysis, the solution should be buffered to a neutral pH. [7]* Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, as this can accelerate degradation for some compounds. [15]Consider preparing smaller aliquots for single use.
Table 2: Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Container | Key Considerations |
| Solid | Cool, dry place (Refrigerate if sensitive) [14][15] | Tightly sealed;[14] Inert gas for oxidizable compounds [7][11] | Amber vials or foil-wrapped [7][11] | Glass or chemically inert plastic | Prevent moisture uptake and oxidation. |
| Solution | Frozen (-20°C or -80°C) for long-term [7] | Tightly sealed vials | Amber vials [7] | Glass vials with PTFE-lined caps | Use aprotic solvents for long-term storage; prepare aqueous solutions fresh; avoid freeze-thaw cycles. [7][15] |
By understanding the fundamental chemistry of the pyrazole scaffold and implementing these rigorous stability testing and storage protocols, researchers and drug developers can ensure the integrity, quality, and reliability of their valuable compounds.
References
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (URL: )
- Pyrazinone Compounds Degradation Pathways: A Technical Support Center - Benchchem. (URL: )
- Pyrazole - Safety D
- How To Properly Store Reagents | FUJIFILM Wako - Pyrostar. (URL: )
- Revisiting the Structure and Chemistry of 3(5)
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (URL: )
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (URL: )
- How can we store Pyrazolin from chalcone and hydrazine hydrate?
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchG
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: )
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (URL: )
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
- Fused pyrazolo[3,4-d] pyrimidine nitrogen-rich salts with balanced energetic performance - RSC Publishing. (URL: )
- Synthesis and Evalution of Pyrazole Deriv
- Time-sensitive Chemicals - Environmental Health & Safety - University of Tennessee, Knoxville. (URL: )
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: )
- Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning | ChemRxiv. (URL: )
- Packaging - How to store highly sensitive drugs?
- Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF - ResearchG
- Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We - SciSpace. (URL: )
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (URL: )
- Chemical Storage and Handling Recommend
- Pyrazole 98 288-13-1 - Sigma-Aldrich. (URL: )
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - RSC Publishing. (URL: )
- A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degrad
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
- [Recommendations for the preservation and good-for-use period of multi-dose containers after being opened] - PubMed. (URL: )
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A Senior Application Scientist's Guide to Theoretical Calculations for Pyrazole Derivatives in Drug Discovery
Abstract
Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The unique chemical properties of the pyrazole ring, including its aromaticity and the presence of two adjacent nitrogen atoms, allow for diverse substitutions and interactions with biological targets.[2] This guide provides an in-depth technical exploration of the theoretical and computational methodologies that are pivotal in the modern drug discovery pipeline for pyrazole-based therapeutics. We will delve into the causality behind the selection of specific computational techniques, from quantum chemical calculations that elucidate intrinsic molecular properties to molecular docking and dynamics simulations that predict and analyze interactions with protein targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the design and optimization of novel pyrazole derivatives.[3]
Introduction: The Significance of Pyrazole Derivatives and the Role of In Silico Methods
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is found in a wide array of pharmacologically active compounds, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial agents.[1] The versatility of the pyrazole scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its amenability to chemical modification at multiple positions.[2]
Computational chemistry has become an indispensable tool in the rational design of pyrazole-based drugs.[3] These theoretical approaches offer a cost-effective and efficient means to:
-
Elucidate Structure-Activity Relationships (SAR): Understand how chemical modifications to the pyrazole core influence biological activity.[4]
-
Predict Binding Modes and Affinities: Determine how pyrazole derivatives interact with their biological targets at an atomic level.[3][5]
-
Optimize Pharmacokinetic Properties: Guide the design of compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]
-
Screen Virtual Libraries: Identify promising lead candidates from large chemical databases.[8]
This guide will navigate through the key computational methodologies, providing both the theoretical underpinnings and practical considerations for their application to pyrazole derivatives.
Quantum Chemical Calculations: Unveiling the Electronic Landscape
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and intrinsic properties of molecules.[3] For pyrazole derivatives, these calculations are crucial for understanding their reactivity, stability, and interaction potential.
The "Why": Causality in Method Selection
The choice of a specific QC method and basis set is not arbitrary; it is dictated by the desired balance between computational cost and accuracy for the property of interest.
-
DFT (Density Functional Theory): This is the workhorse of QC for drug discovery. Functionals like B3LYP are popular for their robust performance in predicting geometries and electronic properties of organic molecules like pyrazoles.
-
Basis Sets: The choice of basis set (e.g., 6-31G, 6-311++G**) determines the flexibility the calculation has in describing the electron distribution. Larger basis sets provide more accuracy but at a higher computational cost. For initial geometry optimizations of pyrazole derivatives, a double-zeta basis set like 6-31G is often sufficient. For more precise energy calculations or analysis of subtle electronic effects, a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311++G**) is recommended.
Key Applications for Pyrazole Derivatives
-
Geometry Optimization: Determining the most stable three-dimensional conformation of a pyrazole derivative. This is a prerequisite for all subsequent computational studies.
-
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecular surface to identify regions prone to electrophilic or nucleophilic attack. This is invaluable for predicting hydrogen bonding interactions.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons, which is crucial for understanding reactivity and charge-transfer interactions.
-
Tautomerism Studies: Pyrazole can exist in different tautomeric forms. QC calculations can accurately predict the relative stabilities of these tautomers, which is critical as different tautomers may exhibit distinct biological activities.[9]
Experimental Protocol: DFT Calculation of a Pyrazole Derivative
-
Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Generation:
-
Select the DFT functional (e.g., B3LYP).
-
Choose an appropriate basis set (e.g., 6-31G* for initial optimization).
-
Specify the calculation type (e.g., Opt for geometry optimization, Freq for frequency analysis to confirm a true minimum).
-
Define the charge and multiplicity of the molecule.
-
-
Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis of Results:
-
Verify that the optimization converged and that there are no imaginary frequencies.
-
Visualize the optimized geometry.
-
Analyze the output file for electronic properties like HOMO-LUMO energies and dipole moment.
-
Generate MEP and FMO plots for further analysis.
-
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the pyrazole derivative) when bound to a receptor (typically a protein).[3][5] This method is instrumental in virtual screening and understanding the structural basis of inhibition.
The "Why": Choosing the Right Docking Strategy
The success of a docking study hinges on the quality of the protein structure and the appropriateness of the docking algorithm.
-
Receptor Preparation: It is critical to start with a high-resolution crystal structure of the target protein. This involves adding hydrogen atoms, assigning correct protonation states to residues, and removing water molecules that are not essential for binding.
-
Defining the Binding Site: The search space for the docking algorithm must be defined. This can be done by specifying a region around a known co-crystallized ligand or by using pocket detection algorithms.
-
Docking Algorithms: Different algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide's hierarchical search) explore the conformational space of the ligand within the binding site. The choice of algorithm can influence the results, and it is often advisable to use multiple docking programs for cross-validation.
Interpreting Docking Results for Pyrazole Derivatives
The output of a docking simulation is a set of predicted binding poses, each with an associated scoring function value that estimates the binding affinity. Key aspects to analyze include:
-
Binding Pose: The orientation and conformation of the pyrazole derivative within the active site.
-
Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the ligand and protein residues. For pyrazole derivatives, the nitrogen atoms are often involved in crucial hydrogen bonding.
-
Scoring Function: While not a precise measure of binding affinity, the scoring function provides a relative ranking of different compounds or poses.
Experimental Protocol: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the stability of the complex over time.[3][6]
The "Why": The Need for a Dynamic Perspective
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the system evolves over time. This is crucial for:
-
Assessing Binding Stability: Determining if the binding pose predicted by docking is stable over a nanosecond timescale.
-
Refining Binding Poses: The ligand and protein can undergo conformational changes during the simulation, leading to a more realistic representation of the binding mode.
-
Calculating Binding Free Energies: More accurate methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy from the MD trajectory.[10]
Key Parameters and Analysis in MD Simulations
-
Force Fields: These are sets of parameters that describe the potential energy of the system. Common force fields for biomolecular simulations include AMBER and CHARMM.
-
Simulation Time: The length of the simulation is critical. For assessing the stability of a docked pose, simulations of 50-100 nanoseconds are often sufficient.
-
Analysis of Trajectories:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the system.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Experimental Protocol: MD Simulation of a Protein-Pyrazole Complex
-
System Setup:
-
Start with the docked protein-ligand complex.
-
Solvate the system in a box of water molecules.
-
Add ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure.
-
-
Production Run: Run the MD simulation for the desired length of time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the saved trajectory to calculate RMSD, RMSF, and other properties of interest.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12] For pyrazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.[13]
The "Why": Guiding Lead Optimization
QSAR models can:
-
Predict the activity of novel, unsynthesized compounds.
-
Provide insights into the structural features that are important for activity. CoMFA and CoMSIA contour maps highlight regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.
A Self-Validating System: Building a Robust QSAR Model
A trustworthy QSAR model must be rigorously validated.
Caption: Workflow for developing and validating a 3D-QSAR model.
Data Presentation and Summary
Table 1: Commonly Used Software for Theoretical Calculations
| Task | Software Examples | Key Features |
| Quantum Chemistry | Gaussian, ORCA, GAMESS | DFT, ab initio methods, geometry optimization, electronic property calculations. |
| Molecular Docking | AutoDock, Glide, GOLD | Virtual screening, binding mode prediction, scoring functions. |
| Molecular Dynamics | GROMACS, AMBER, NAMD | Simulation of molecular motion, stability analysis, free energy calculations.[14] |
| QSAR | SYBYL-X, MOE | CoMFA, CoMSIA, model building, and validation. |
| Visualization | PyMOL, VMD, Chimera | Visualization of molecular structures, interactions, and trajectories. |
Conclusion and Future Directions
Theoretical calculations are an integral part of modern drug discovery, providing invaluable insights that guide the design and optimization of novel therapeutics. For pyrazole derivatives, these computational methods have proven to be highly effective in elucidating their electronic properties, predicting their interactions with biological targets, and building predictive models for their activity. As computational power continues to increase and algorithms become more sophisticated, the role of in silico methods in the development of new pyrazole-based drugs is set to expand even further. The integration of artificial intelligence and machine learning with these traditional computational chemistry techniques holds immense promise for accelerating the discovery of the next generation of pyrazole therapeutics.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026).
- Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). PubMed.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH.
- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025).
- 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020).
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- 3D-QSAR, molecular docking and molecular dynamics analysis of pyrazole derivatives as MALT1 inhibitors. (2023). New Journal of Chemistry (RSC Publishing).
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (n.d.). PMC.
- In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- A computational analysis of pyrazole-based inhibitors binding to Hsp90 using molecular dynamics simulation and the MM-GBSA method. (n.d.). Taylor & Francis Online.
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- 5. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tandfonline.com [tandfonline.com]
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Methodological & Application
Application Note: One-Pot Synthesis of 1,3,5-Trimethyl-pyrazole-4-carboxylates
Executive Summary & Significance
The 1,3,5-trimethyl-pyrazole-4-carboxylate scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in various kinase inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and agrochemicals. Its high stability and specific substitution pattern allow for precise tuning of lipophilicity and metabolic stability.
This guide details a robust one-pot protocol for synthesizing Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate . While the classical Knorr synthesis often yields mixtures or requires pre-synthesized diketones, this protocol addresses two distinct laboratory scenarios:
-
Method A (Direct Condensation): High-yield synthesis using commercially available ethyl diacetoacetate.
-
Method B (True One-Pot): In-situ generation of the diketone precursor from commodity chemicals (ethyl acetoacetate), eliminating the need for expensive intermediates.
Reaction Chemistry & Mechanism
The Challenge of Regioselectivity
Synthesizing unsymmetrical pyrazoles often results in regioisomeric mixtures (1,3- vs 1,5-isomers). However, the target molecule here benefits from a symmetric precursor design.
-
Precursor: Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate).
-
Symmetry: The precursor possesses two equivalent acetyl groups flanking the central carbon bearing the ester.
-
Outcome: Reaction with methylhydrazine yields the same 1,3,5-trimethyl product regardless of which carbonyl is attacked first, ensuring 100% regioselectivity for the carbon skeleton.
Mechanistic Pathway
The reaction proceeds via a condensation-cyclization sequence:
-
Nucleophilic Attack: The hydrazine
attacks one of the ketone carbonyls, forming a hemiaminal. -
Hydrazone Formation: Elimination of water yields a hydrazone intermediate.
-
Intramolecular Cyclization: The second hydrazine nitrogen (
) attacks the second ketone carbonyl. -
Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrazole ring.
Experimental Protocols
Safety Precaution (Critical)
-
Methylhydrazine is a known carcinogen, highly toxic, and volatile. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.
-
Reaction Exotherm: The condensation is exothermic; controlled addition is vital to prevent runaway reactions.
Method A: Direct Condensation (Standard)
Best for high purity and simple workup when Ethyl Diacetoacetate is available.
Reagents:
-
Ethyl 2-acetyl-3-oxobutanoate (Ethyl diacetoacetate): 20.0 g (116 mmol)
-
Methylhydrazine: 5.9 g (128 mmol, 1.1 equiv)
-
Ethanol (Absolute): 100 mL
-
Acetic Acid (Catalytic): 0.5 mL
Procedure:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with Ethyl 2-acetyl-3-oxobutanoate and Ethanol. Add a magnetic stir bar.[1]
-
Cooling: Place the flask in an ice-water bath (
). -
Addition: Add Methylhydrazine dropwise over 20 minutes using a pressure-equalizing addition funnel. Note: Maintain temperature below
. -
Reaction: Remove the ice bath. Add Acetic Acid. Attach a reflux condenser and heat the mixture to reflux (
) for 2 hours. -
Monitoring: Check reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). Product
. -
Workup:
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Dissolve the oily residue in Ethyl Acetate (100 mL).
-
Wash with Water (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate.[2]
-
-
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from cold Hexane/Ethanol (9:1) or distill under high vacuum.
Method B: True One-Pot (In-Situ Acylation)
Best when Ethyl Diacetoacetate is unavailable or for cost-efficiency.
Reagents:
-
Ethyl Acetoacetate: 13.0 g (100 mmol)
-
Acetyl Chloride: 9.4 g (120 mmol)
-
Magnesium Turnings: 1.2 g (50 mmol)
-
Benzene or Toluene (Dry): 150 mL
-
Methylhydrazine: 5.0 g (108 mmol)
Procedure:
-
Acylation Step:
-
In a dry 500 mL 3-neck flask under Nitrogen, suspend Magnesium turnings in Benzene/Toluene.
-
Add Acetyl Chloride dropwise. Heat to reflux for 2 hours. The Magnesium will dissolve as the chelated enolate forms.
-
Result: In-situ formation of Ethyl 2-acetylacetoacetate.
-
-
Quench/Transition:
-
Cool the mixture to
. -
Carefully add Ethanol (50 mL) to quench unreacted acetyl chloride and solubilize the intermediate.
-
-
Cyclization Step:
-
Add Methylhydrazine dropwise to the cooled mixture.
-
Heat to reflux for 2 hours.
-
-
Workup:
-
Wash the organic layer with dilute HCl (to remove Mg salts) and then saturated
. -
Dry and concentrate as in Method A.
-
Data Summary & Troubleshooting
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | Ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | |
| CAS Number | 25016-19-7 (Methyl ester variant) | Ethyl ester is analogous |
| Molecular Weight | 182.22 g/mol | |
| Appearance | White to pale yellow solid/oil | Crystallizes upon standing |
| Typical Yield | 85 - 95% (Method A) | 60 - 70% (Method B)[10] |
| 1H NMR (CDCl3) | Distinct methyl singlets |
Troubleshooting Guide
References
-
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
Organic Syntheses. (1940). "Ethyl Diacetylacetate".[5] Org.[1][9][11][12] Synth., 20,[2][10][13][14] 26. Link
-
ChemicalBook. "Ethyl 1,3,5-trimethylpyrazole-4-carboxylate Properties & Synthesis". Link
-
PubChem. "Methyl 1,3,5-trimethylpyrazole-4-carboxylate (Compound Summary)".[11] Link
-
Google Patents. "Synthesis method of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester". CN103508959A. Link
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Application Note & Protocol: Optimizing Reaction Conditions for Pyrazole Synthesis from 1,3-Diketones
Abstract
The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction famously established by Ludwig Knorr, remains a cornerstone of heterocyclic chemistry.[1] The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs such as Celecoxib, Sildenafil, and Rimonabant. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical reaction conditions governing this synthesis. We will delve into the mechanistic underpinnings, explore the causal relationships behind experimental choices—from solvent and catalyst selection to temperature control—and provide a robust, validated protocol for practical application.
Introduction: The Enduring Importance of the Knorr Pyrazole Synthesis
First described in 1883, the Knorr pyrazole synthesis is the most direct and widely utilized method for constructing the pyrazole ring system.[2] Its enduring prevalence stems from the ready availability of the 1,3-diketone and hydrazine starting materials.[3] The reaction involves a cyclocondensation between a hydrazine, acting as a bidentate nucleophile, and a 1,3-dicarbonyl compound.[2] This process is highly versatile, allowing for the preparation of a vast array of substituted pyrazoles, making it an invaluable tool in the synthesis of novel therapeutic agents and agrochemicals.[3][4]
Reaction Mechanism: A Stepwise Look at Pyrazole Formation
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The process is typically facilitated by an acid catalyst and proceeds through several distinct stages.[5][6]
-
Initial Nucleophilic Attack & Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule on one of the carbonyl carbons of the 1,3-diketone. This is often the rate-determining step and results in the formation of a carbinolamine intermediate.
-
Dehydration to Form Hydrazone: The carbinolamine rapidly dehydrates to form a more stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step forms the five-membered heterocyclic ring.
-
Final Dehydration & Aromatization: A final dehydration step from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.[6]
With unsymmetrical 1,3-diketones, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[3] The control of this regioselectivity is a critical aspect of optimizing the reaction conditions.
Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success, yield, and regiochemical outcome of the Knorr synthesis are highly dependent on the careful selection of reaction parameters.
Catalyst Selection: To Use or Not to Use?
-
Acid Catalysis (Standard Condition): The reaction is most commonly performed under acidic conditions.[5][7] Protic acids like acetic acid, HCl, or H₂SO₄ are frequently used to protonate a carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.[8] Acetic acid is often a preferred choice as it can serve as both the catalyst and the solvent.
-
Base Catalysis: While less common, base-catalyzed conditions can be employed. Bases like piperidine have been used, particularly in the preparation of Michael adducts from nitrovinyl arenes which then cyclize to form pyrazoles.[9]
-
Catalyst-Free & "Green" Conditions: Modern protocols have focused on environmentally benign conditions. Reactions can often proceed without a catalyst, particularly with elevated temperatures or microwave irradiation.[10] Heterogeneous catalysts like nano-ZnO or Amberlyst-70 have been shown to efficiently promote the reaction, offering advantages such as simple work-up, catalyst reusability, and often milder conditions.[2][11]
Solvent Effects: The Critical Choice
The choice of solvent can dramatically influence reaction rates and, crucially, regioselectivity.
-
Polar Protic Solvents: Ethanol and acetic acid are the most traditional solvents. They are effective at solvating the reactants and intermediates. However, in cases of unsymmetrical diketones, they can sometimes lead to mixtures of regioisomers.[2]
-
Aprotic Dipolar Solvents: Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) have been found to significantly improve both yields and regioselectivity, especially for the synthesis of 1-arylpyrazoles.[2] Reactions in DMAc, for instance, can proceed at room temperature with high yields and excellent regioselectivity, whereas the same reaction in ethanol might produce an equimolar mixture of isomers.[2] The improved outcome in these solvents is attributed to their ability to accelerate the crucial dehydration steps.[2]
Temperature and Reaction Time
The reaction can be conducted over a wide range of temperatures. Many syntheses proceed efficiently at room temperature, particularly when using highly reactive substrates or optimized solvent/catalyst systems.[11][12] Refluxing in solvents like ethanol or acetic acid is a common strategy to drive the reaction to completion, typically within a few hours. For less reactive substrates, increasing the temperature to 60 °C has been shown to improve yields, though higher temperatures can sometimes lead to decreased yield due to side reactions.[11] Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often with improved yields.[10]
| Parameter | Condition | Typical Outcome & Rationale | Reference |
| Catalyst | Acetic Acid / HCl | Standard condition; protonates carbonyl to accelerate nucleophilic attack. | [5][8] |
| Nano-ZnO | "Green" heterogeneous catalyst; allows for easy work-up and good yields. | [2] | |
| None (Thermal) | Can be effective, especially with reactive substrates or microwave heating. | [10] | |
| Solvent | Ethanol | Traditional polar protic solvent; effective but may yield regioisomeric mixtures. | [2] |
| Acetic Acid | Serves as both solvent and catalyst; common for simple pyrazoles. | [2] | |
| DMAc / DMF | Aprotic dipolar solvent; excellent for high regioselectivity and yield at RT. | [2][11] | |
| Temperature | Room Temp | Sufficient for many reactions, especially in aprotic dipolar solvents. | [11][12] |
| Reflux | Drives reaction to completion, typically in ethanol or acetic acid. | [10] | |
| Microwave | Drastically reduces reaction time (minutes vs. hours) and can improve yields. | [10] |
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol describes a reliable, straightforward synthesis of 3,5-dimethylpyrazole from acetylacetone (a symmetric 1,3-diketone) and hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione), (C₅H₈O₂), MW: 100.11 g/mol
-
Hydrazine hydrate (N₂H₄·H₂O), ~64% solution in water, MW: 50.06 g/mol
-
Ethanol, 95%
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice Bath
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (5.0 g, 50 mmol) in 25 mL of 95% ethanol.
-
Addition of Hydrazine: Place the flask in an ice bath and begin stirring. Slowly add hydrazine hydrate (2.5 g, ~50 mmol) dropwise to the stirred solution over 10-15 minutes. The reaction is exothermic, and maintaining a low temperature during addition is crucial.
-
Reaction Reflux: After the addition is complete, remove the ice bath. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1 hour.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly more polar than the starting acetylacetone.
-
Work-up - Solvent Removal: After 1 hour, allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add 30 mL of deionized water and 30 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation: Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with 15 mL portions of DCM.
-
Drying and Filtration: Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.
-
Isolation of Product: Remove the DCM from the filtrate using a rotary evaporator to yield the crude product as a white to off-white solid.
-
Purification & Characterization: The crude product can be purified by recrystallization from a minimal amount of hot ethanol/water or by sublimation.[13] The final product should be characterized by melting point (lit. m.p. 106-108 °C) and ¹H NMR spectroscopy.
Caption: Figure 2: Experimental Workflow for 3,5-Dimethylpyrazole Synthesis.
Conclusion
The Knorr pyrazole synthesis is a robust and highly adaptable reaction for accessing a wide range of pyrazole derivatives. A thorough understanding of the interplay between catalyst, solvent, and temperature is essential for optimizing reaction outcomes, particularly concerning yield and regioselectivity. While traditional acid-catalyzed methods in protic solvents are effective, modern approaches utilizing aprotic dipolar solvents or green heterogeneous catalysts offer significant advantages in efficiency, selectivity, and environmental impact. The provided protocol for 3,5-dimethylpyrazole serves as a reliable starting point for researchers to explore this fundamental transformation in heterocyclic chemistry.
References
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Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved February 4, 2026, from [Link]
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved February 4, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 4, 2026, from [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021, December 16). YouTube. Retrieved February 4, 2026, from [Link]
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Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. Retrieved February 4, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
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Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. (2022, February 28). DergiPark. Retrieved February 4, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Retrieved February 4, 2026, from [Link]
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1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
-
(PDF) Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). Retrieved February 4, 2026, from [Link]
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Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
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Application Notes & Protocols: Leveraging Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate as a Versatile Building Block in Synthetic and Medicinal Chemistry
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, metabolic stability, and a tunable electronic nature.[2] Among the vast library of pyrazole derivatives, methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate stands out as a particularly valuable building block. Its fully substituted nature provides steric shielding that can enhance metabolic stability and precisely direct further synthetic modifications. The methyl ester at the 4-position serves as a versatile chemical handle, enabling a wide array of subsequent transformations. This guide provides an in-depth exploration of this building block's reactivity and offers detailed, field-proven protocols for its application in the synthesis of high-value compounds, particularly in the context of drug discovery.
Physicochemical Profile and Strategic Advantages
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a stable, crystalline solid at room temperature. Its strategic value stems from several key features:
-
Robust Aromatic Core: The trimethyl-substituted pyrazole ring is electron-rich and sterically hindered, which imparts significant stability across a range of reaction conditions.
-
Defined Regiochemistry: The fixed substitution pattern (methyl groups at N1, C3, and C5) eliminates the common issue of regioisomer formation that often plagues pyrazole synthesis, simplifying purification and ensuring product consistency.[3]
-
Versatile Ester Handle: The methyl carboxylate at the C4 position is the primary site for chemical diversification. It can be readily transformed into amides, hydrazides, alcohols, and other functional groups, serving as the gateway to introducing molecular diversity and tailoring compounds for specific biological targets.
Table 1: Physicochemical Properties of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChem |
| Molecular Weight | 168.19 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| CAS Number | 17117-46-3 | PubChem |
Core Synthetic Transformations and Protocols
The true power of this building block is realized through the selective and high-yielding transformations of its carboxylate group. The following protocols are foundational for nearly any synthetic campaign utilizing this scaffold.
Workflow Overview: Key Derivatization Pathways
The diagram below illustrates the three primary synthetic routes originating from the parent ester, forming the basis for creating diverse chemical libraries.
Caption: Core synthetic pathways from the starting pyrazole ester.
Protocol 1: Saponification to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is the essential first step for subsequent amide bond formations, which are critical in constructing many biologically active molecules, including kinase inhibitors.[4]
-
Principle: Base-catalyzed hydrolysis of the ester followed by acidic workup to protonate the carboxylate salt, causing it to precipitate from the aqueous solution. Lithium hydroxide (LiOH) is preferred due to its high reactivity and the good solubility of its salts.
-
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (approx. 0.1 M concentration).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying. Dry the resulting white solid under high vacuum to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
-
-
Self-Validation: The product should be a sharp-melting solid. Purity can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.8 ppm and appearance of a broad carboxylic acid proton signal >10 ppm) and LC-MS (correct mass). The expected yield is typically >90%.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is a cornerstone of modern drug discovery, enabling the efficient formation of an amide bond between the pyrazole carboxylic acid and a diverse range of primary or secondary amines.[4]
-
Principle: The carboxylic acid is activated by a uronium-based coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive acyl-uronium species. This intermediate readily reacts with an amine nucleophile to form the stable amide bond. A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids.
-
Step-by-Step Protocol:
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Activator Addition: Add HATU (1.2 eq) in one portion.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the carboxylic acid starting material.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-substituted pyrazole-4-carboxamide.
-
-
Causality and Trustworthiness: The choice of HATU is deliberate; it is highly efficient, minimizes side reactions, and is particularly effective for coupling with less nucleophilic amines. The aqueous workup is designed to remove the DMF solvent, unreacted amine, and coupling byproducts, ensuring a cleaner sample for purification. The final purity should be assessed by NMR and LC-MS, with expected yields typically in the 65-95% range depending on the amine used.
Protocol 3: Direct Conversion to Pyrazole-4-Carbohydrazide
The carbohydrazide moiety is a valuable synthon for preparing other heterocyclic systems or as a key pharmacophore in its own right, found in numerous antitubercular and anticancer agents.[5]
-
Principle: A direct nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
-
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (approx. 0.3 M).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. The reaction mixture should become homogeneous as the product forms.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Filtration & Washing: Collect the resulting crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield the pure pyrazole-4-carbohydrazide.
-
-
Expert Insight: This reaction is robust and often requires minimal purification. The large excess of hydrazine ensures the reaction goes to completion. The product's identity can be confirmed by ¹H NMR (disappearance of the methyl ester singlet and appearance of new signals for the -NHNH₂ protons) and IR spectroscopy (characteristic N-H stretching bands).
Application Case Study: Scaffolding for Kinase Inhibitor Discovery
The pyrazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors, where its nitrogen atoms form critical hydrogen bonds with the kinase hinge region.[6][7][8] The workflow below outlines how methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate can be used to rapidly generate a library of potential kinase inhibitors.
Kinase Inhibitor Synthesis Workflow
Caption: Workflow for library synthesis of pyrazole-based kinase inhibitors.
This strategy leverages the robust amide coupling protocol to append a wide variety of amine-containing fragments (the "R" group) to the pyrazole core. These fragments can be selected to probe different regions of a kinase's ATP-binding pocket, allowing for rapid Structure-Activity Relationship (SAR) studies.
Table 2: Example Library Design and Rationale
| Amine Building Block (R-NH₂) | Final Compound Structure (Schematic) | Rationale for Inclusion |
| Aniline | Pyrazole-CO-NH-Ph | Introduces a simple aromatic ring to probe for flat, hydrophobic pockets. |
| 3-aminopyridine | Pyrazole-CO-NH-(3-pyridyl) | The pyridine nitrogen can act as a hydrogen bond acceptor, potentially interacting with solvent or polar residues. |
| 4-(aminomethyl)morpholine | Pyrazole-CO-NH-CH₂-Morpholine | The morpholine group is a common solubilizing group in drug discovery, improving pharmacokinetic properties. |
| tert-butyl piperazine-1-carboxylate | Pyrazole-CO-NH-(N-Boc-piperazine) | The piperazine moiety is a versatile linker; the Boc group can be removed for further derivatization. |
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and its derivatives. Operations should be conducted in a well-ventilated fume hood. Based on available data, the compound may cause skin and serious eye irritation.[9] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is more than just a chemical; it is a strategic tool for accelerating discovery programs. Its robust, pre-functionalized core allows researchers to bypass the often-challenging synthesis of the pyrazole ring itself and focus directly on introducing molecular diversity. The reliable and high-yielding protocols detailed herein for converting the ester handle into amides, hydrazides, and other functional groups provide a validated roadmap for creating novel compound libraries. Whether for probing biological systems, discovering new crop protection agents, or developing next-generation kinase inhibitors, this building block offers an efficient and powerful platform for innovation.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved February 4, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). PMC. Retrieved February 4, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 4, 2026, from [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Metal complexes of pyrazoline dithiocarbamate type ligands, synthesis, physio-chemical and liquid crystal studies. (n.d.). Revista Bionatura. Retrieved February 4, 2026, from [Link]
-
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (n.d.). RSC Publishing. Retrieved February 4, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved February 4, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | C7H10N2O2. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved February 4, 2026, from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved February 4, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved February 4, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. Retrieved February 4, 2026, from [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
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- 9. Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Application Note: Strategic Protocols for the Regioselective N-Alkylation of Pyrazoles
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like sildenafil (Viagra), celecoxib (Celebrex), and pazopanib. However, the
This Application Note provides a decision-matrix-driven approach to
The Mechanistic Challenge: Tautomerism & Sterics
The core difficulty lies in the equilibrium between two tautomeric forms of the pyrazole anion. When a base removes the proton, the resulting pyrazolide anion delocalizes the negative charge between
-
Steric Control: In the absence of strong electronic bias, the alkylating agent will attack the less sterically hindered nitrogen (kinetic control).
-
Thermodynamic Control: Reversible reactions (like Michael additions) may favor the thermodynamically more stable isomer, often the one with the alkyl group distal to bulky substituents.
Visualization: The Regioselectivity Fork
The following diagram illustrates the divergence in product formation based on the dominant tautomer and attack vector.
Figure 1: Mechanistic divergence in pyrazole alkylation. The ratio of 1,3- to 1,5-products is governed by the interplay of the steric bulk of the R-group on the pyrazole and the electrophile.
Method A: The "Cesium Effect" Protocol ( )
Best For: Primary/Secondary Alkyl Halides, Tosylates, Mesylates.
While Sodium Hydride (
Protocol 1: -Mediated Alkylation
Reagents:
-
Substrate: NH-Pyrazole (1.0 equiv)
-
Electrophile: Alkyl Halide (
) (1.1 – 1.2 equiv) -
Base:
(1.5 – 2.0 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the NH-pyrazole (1.0 equiv) in anhydrous DMF.
-
Activation: Add
(1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation. -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Note: If the halide is a solid, dissolve it in a minimum amount of DMF before addition.
-
-
Reaction: Stir at RT. Monitor by TLC or LC-MS.
-
Optimization: If the reaction is sluggish after 4 hours, heat to
. Avoid higher temperatures initially to prevent dialkylation (quaternization).
-
-
Workup: Dilute the reaction mixture with EtOAc and wash copiously with water (
) to remove DMF. This is critical to prevent DMF from interfering with NMR analysis. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Why this works: The high solubility of cesium salts in DMF combined with the weak coordination of
Method B: The Mitsunobu Protocol
Best For: Primary/Secondary Alcohols (avoiding halide handling), Stereochemical Inversion.[2]
When the alkylating agent is available as an alcohol, the Mitsunobu reaction is the method of choice. It proceeds with inversion of configuration at the alcohol center, allowing for the synthesis of chiral pyrazoles [4, 5].
Protocol 2: Regioselective Mitsunobu Alkylation
Reagents:
-
Substrate: NH-Pyrazole (1.0 equiv)
-
Alcohol:
(1.2 – 1.5 equiv) -
Phosphine:
(Triphenylphosphine) (1.5 equiv)[3] -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)[3]
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Workflow:
-
Setup: In a dried flask under Argon/Nitrogen, combine the NH-pyrazole (1.0 equiv), the Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF (0.15 M).-
Critical: Ensure
is fully dissolved before proceeding.
-
-
Cooling: Cool the mixture to
using an ice bath. -
Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.
-
Exotherm Warning: Rapid addition can generate heat and degrade the reagents.
-
-
Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.
-
Quench: Add a small amount of water or dilute acid to quench the betaine intermediate.
-
Workup: Concentrate the THF. Triturate the residue with
/Hexane to precipitate Triphenylphosphine Oxide ( ). Filter off the solid.[3] -
Purification: The filtrate contains the product and reduced hydrazine (DIAD-H2). Flash chromatography is required.
Scientific Insight: The Mitsunobu reaction is highly sensitive to
Method C: Michael Addition
Best For: Alkylation with electron-deficient alkenes (Acrylates, Acrylonitriles).
This method is often "Catalyst-Free" or requires only mild base, and it frequently exhibits superior N1-regioselectivity (
Protocol 3: Aza-Michael Addition
Reagents:
-
Substrate: NH-Pyrazole[4]
-
Michael Acceptor: Ethyl Acrylate, Acrylonitrile, etc.
-
Catalyst: DBU (0.1 equiv) or
(0.1 equiv) - Optional -
Solvent: MeCN or DMF.[5]
Step-by-Step:
-
Dissolve pyrazole in MeCN.
-
Add Michael acceptor (1.2 equiv).
-
Stir at RT.[3] If no reaction occurs after 2h, add 10 mol% DBU.
-
Heat to
if necessary. -
Evaporate solvent. Michael additions are often clean enough to bypass chromatography, requiring only recrystallization.
Analytical Validation: Distinguishing Regioisomers
This is the most critical step. Misassignment of pyrazole isomers is a common error in literature. You cannot rely solely on 1H NMR integration.
The Self-Validating Analytical Workflow
You must use 2D NMR (NOESY) to confirm the position of the alkyl group relative to the pyrazole substituents.
| Technique | Observation | Conclusion |
| 1H NMR | Chemical shift of | |
| NOESY | Cross-peak between | Definite Proof. If the |
| 13C NMR | C3 vs C5 shift | C3 and C5 carbons have distinct shifts, but require reference compounds for accurate assignment. |
Decision Matrix for Method Selection
Figure 2: Protocol Selection Matrix. Choose the synthetic route based on the electrophile availability and stereochemical requirements.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu Reaction: Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]
-
N-Alkylation of 1H-indoles and 9H-carbazoles with alcohols (Mitsunobu). ResearchGate. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[6] Chem. Available at: [Link]
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- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
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Application Notes and Protocols for the Functionalization of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of approved therapeutics ranging from anti-inflammatory agents like Celecoxib to oncology drugs such as Crizotinib.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold. Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a highly substituted derivative, offering a robust and sterically defined core. However, its very nature as a fully substituted aromatic ring presents a unique challenge: the absence of reactive C-H bonds on the pyrazole core for direct electrophilic substitution.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of scientifically validated strategies to functionalize this specific pyrazole scaffold. We will move beyond conventional aromatic substitution and delve into methodologies that leverage the existing substituents—the C3/C5 methyl groups and the C4 ester—as handles for diversification. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower rational experimental design.
Reactivity Landscape: A Fully Substituted Core
Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation preferentially occur at the electron-rich C4 position of the pyrazole ring.[3][4] In the case of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, this position is already occupied by the methyl carboxylate group. The C3 and C5 positions are substituted with methyl groups, leaving no available sites on the heterocyclic ring for traditional electrophilic attack. Therefore, successful functionalization must proceed through alternative pathways.
Figure 1. Reactivity map of the target pyrazole.
Strategy 1: Functionalization via Side-Chain Halogenation
The methyl groups at the C3 and C5 positions are prime targets for free-radical halogenation. This approach introduces a reactive benzylic-like halide, which serves as a versatile anchor for subsequent nucleophilic substitution reactions, opening a gateway to a wide array of derivatives. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, minimizing side reactions.
Causality Behind Experimental Choices:
-
Reagent: NBS is selected over elemental bromine for its ability to perform highly selective allylic and benzylic brominations.
-
Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction by generating the initial bromine radical. Light (hν) can also be used.
-
Solvent: An inert solvent that is stable to radical conditions, such as carbon tetrachloride (CCl₄) or acetonitrile, is crucial.
Protocol 1: Free-Radical Bromination of the C5-Methyl Group
This protocol details the selective bromination of one of the methyl groups. Note that a mixture of C3- and C5-monobrominated products, as well as dibrominated species, may form. Chromatographic purification is typically required.
-
Preparation: To a solution of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in dry carbon tetrachloride (0.1 M), add N-Bromosuccinimide (1.1 eq).
-
Initiation: Add a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired methyl 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylate.
Figure 2. Workflow for side-chain functionalization.
Strategy 2: Diversification via the C4-Ester Moiety
The methyl ester at the C4 position is a robust and highly versatile functional handle. It can be readily converted into a carboxylic acid, which then opens up the vast possibilities of amide-coupling chemistry—a cornerstone of modern drug discovery. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
Protocol 2A: Saponification to the Carboxylic Acid
-
Setup: Dissolve methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Acidification: Cool the mixture to 0°C and carefully acidify with 1 M HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Protocol 2B: Amide Coupling
This protocol uses the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activation: In an inert atmosphere, dissolve the carboxylic acid from Protocol 2A (1.0 eq) in dry DMF. Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.2 eq) to the mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2C: Reduction to the Primary Alcohol
-
Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0°C.
-
Addition: Slowly add a solution of the starting methyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quenching: Carefully quench the reaction by sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol.
| Transformation | Key Reagents | Solvent | Typical Temp. | Typical Yield |
| Side-Chain Bromination | NBS, AIBN | CCl₄ | Reflux | 60-80% |
| Ester Hydrolysis | LiOH or NaOH | THF/H₂O | RT - 50°C | >90% |
| Amide Coupling | Carboxylic Acid, Amine, HATU, DIPEA | DMF | Room Temp | 50-95% |
| Ester Reduction | LiAlH₄ | THF | 0°C to RT | 70-90% |
Strategy 3: Advanced C-H Functionalization Approaches
While direct electrophilic substitution on the pyrazole ring is not feasible, the field of transition-metal-catalyzed C-H activation offers emerging possibilities.[5] These advanced methods could potentially enable the direct functionalization of the C3 or C5 methyl groups without proceeding through a halogenated intermediate.
The C4-ester group is generally not a strong directing group for C5-methyl C-H activation. However, research into new ligands and catalytic systems is ongoing.[6] For example, palladium-catalyzed C-H arylation or rhodium-catalyzed C-H amination of methyl groups on heterocyclic systems are areas of active research. While a specific, validated protocol for this substrate is not yet established in mainstream literature, researchers should remain aware of these cutting-edge techniques as they develop.
Conclusion
The functionalization of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate requires a strategic departure from classical aromatic chemistry. By viewing the existing substituents not as impediments but as versatile handles, a rich and diverse chemical space becomes accessible. The protocols detailed in this guide for side-chain halogenation and ester manipulation provide robust and reliable pathways for generating novel analogues for applications in drug discovery and material science. As synthetic methodologies continue to evolve, direct C-H activation of the side-chain methyl groups will likely provide even more efficient and elegant solutions for derivatizing this valuable heterocyclic core.
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Retrieved February 4, 2026, from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved February 4, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved February 4, 2026, from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved February 4, 2026, from [Link]
-
ARKAT USA, Inc. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Retrieved February 4, 2026, from [Link]
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MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation and Chemistry of 3/5-Halogenopyrazoles. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved February 4, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved February 4, 2026, from [Link]
-
ARKIVOC. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved February 4, 2026, from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved February 4, 2026, from [Link]
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Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved February 4, 2026, from [Link]
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CSIRO Publishing. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. Retrieved February 4, 2026, from [Link]
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ResearchGate. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Retrieved February 4, 2026, from [Link]
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National Center for Biotechnology Information. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Retrieved February 4, 2026, from [Link]
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Application Notes & Protocols: Strategic Derivatization of the Carboxylate Group in Pyrazoles
Abstract
Pyrazole carboxylic acids are cornerstone building blocks in modern synthetic chemistry, lauded for their prevalence in pharmaceuticals, agrochemicals, and materials science.[1][2] The carboxylate group is a uniquely versatile functional handle, offering a gateway to a vast array of derivatives with tailored biological and physical properties. This guide provides an in-depth exploration of the principal strategies for derivatizing the pyrazole carboxylate group. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers in drug development and synthetic chemistry. Each section combines mechanistic rationale with detailed, actionable protocols for key transformations including esterification, amidation, Weinreb amide synthesis, and conversion to ketones, among others.
The Strategic Importance of the Pyrazole Carboxylate Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the attachment of a carboxylic acid group (-COOH) dramatically expands its synthetic potential. This functional group serves as a primary point of diversification, allowing chemists to modulate properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions. The acidic proton and the electrophilic carbonyl carbon are the two key sites of reactivity that are exploited in the derivatization strategies discussed herein.
A critical first step in many of these transformations is the activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. Therefore, converting it into a more reactive intermediate, such as an acyl chloride, is a common and highly effective strategy.[3][4]
Core Derivatization Pathways: A Mechanistic Overview
The following diagram illustrates the central role of the pyrazole carboxylic acid as a precursor to a variety of important functional groups.
Caption: Key derivatization pathways originating from a pyrazole carboxylic acid.
Activation to Acyl Chlorides
Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, transforming the carboxylic acid into a highly reactive intermediate suitable for reaction with a wide range of nucleophiles.[3][5]
-
Causality: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) replace the -OH group with a chlorine atom. The chloride ion is an excellent leaving group, facilitating nucleophilic attack. Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification. Thionyl chloride is cost-effective for large-scale synthesis, with gaseous byproducts (SO₂ and HCl).[4]
Esterification
Esters are common derivatives used to mask the polarity of a carboxylic acid, improve cell permeability, or act as prodrugs.
-
Fischer Esterification: This is a classic equilibrium-controlled reaction involving the acid and an excess of alcohol under acidic catalysis.[6] Driving the equilibrium towards the product is essential, typically by using the alcohol as the solvent or by removing the water that is formed.[6]
-
From Acyl Chlorides: A more direct and often higher-yielding method involves reacting the pyrazole acyl chloride with an alcohol.[7] This reaction is typically fast and irreversible, often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Amidation
The amide bond is arguably the most important functional group in medicinal chemistry. The synthesis of pyrazole carboxamides is a cornerstone of drug discovery programs.[8][9]
-
Via Acyl Chlorides: The reaction of a pyrazole acyl chloride with a primary or secondary amine is a robust and widely used method for amide formation.[10][11] The reaction is rapid and generally high-yielding.
-
Direct Coupling Methods: To avoid the sometimes harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid with an amine using a coupling agent is the preferred modern approach. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (CDI) work by activating the carboxylic acid in situ.[12][13] This creates an active intermediate that readily reacts with the amine. This method offers broad functional group tolerance and is amenable to solid-phase synthesis.
Caption: General workflow for amide formation using a coupling agent.
Weinreb Amide Synthesis
The N-methoxy-N-methylamide, or Weinreb amide, is a privileged intermediate in organic synthesis.[14] Its utility stems from its reaction with organometallic reagents (Grignard or organolithiums) to produce ketones. The reaction reliably stops at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation with the N-methoxy group, preventing over-addition to form a tertiary alcohol.
-
Rationale: Direct conversion of carboxylic acids to Weinreb amides can be achieved efficiently using coupling agents or specialized reagents like P(NMe(OMe))₃ or POCl₃.[15][16][17] This one-pot procedure is often preferred over methods that require the isolation of a highly reactive acyl chloride.[13]
Conversion to Ketones
Ketones are valuable synthetic intermediates and structural motifs.
-
From Weinreb Amides: As described above, this is a controlled and high-yielding method for accessing pyrazole ketones.
-
Directly from Carboxylic Acids: Treatment of a carboxylic acid with at least two equivalents of an organolithium reagent can also yield a ketone.[18] The first equivalent acts as a base to deprotonate the acid, while the second adds to the carboxylate. The resulting stable dianionic intermediate is hydrolyzed during aqueous workup to reveal the ketone.[18] This method is direct but can be limited by the functional group tolerance of the highly basic organolithium reagent.[19]
Curtius Rearrangement: Access to Amines
The Curtius rearrangement is a powerful transformation for converting a carboxylic acid into a primary amine, with the net loss of one carbon atom.[20][21]
-
Mechanism: The process involves converting the carboxylic acid to an acyl azide, typically via the acyl chloride. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form a highly reactive isocyanate intermediate.[22][23] This isocyanate can then be hydrolyzed with acid or base to yield the primary amine (via a carbamic acid intermediate) or trapped with an alcohol or amine to yield carbamates or ureas, respectively.[20]
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions (temperature, reaction time, stoichiometry) may vary depending on the specific pyrazole substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Acyl Chloride Formation
-
Objective: To convert a pyrazole carboxylic acid to its corresponding acyl chloride.
-
Reagents:
-
Pyrazole carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 - 5.0 equiv) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid.
-
Add anhydrous solvent (e.g., DCM) to create a suspension or solution.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add the thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-4 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is often used immediately in the next step without further purification.[11]
-
Protocol 2: Amide Coupling using HATU
-
Objective: To form a pyrazole carboxamide from the carboxylic acid and an amine.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral substrates.
-
Reagents:
-
Pyrazole carboxylic acid (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
In a round-bottom flask, dissolve the pyrazole carboxylic acid in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
Add the HATU in one portion to the stirred solution at room temperature.
-
Stir the reaction for 2-12 hours. Monitor progress by TLC or LCMS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Weinreb Amide Synthesis via CDI
-
Objective: To synthesize a pyrazole Weinreb amide.
-
Rationale: 1,1'-Carbonyldiimidazole (CDI) is a mild and effective activating agent that avoids the need for a separate base in the second step.[13]
-
Reagents:
-
Pyrazole carboxylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Anhydrous DCM or THF
-
-
Procedure:
-
To a stirred solution/suspension of the pyrazole carboxylic acid in anhydrous DCM, add CDI in one portion. Gas evolution (CO₂) should be observed.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the acylimidazolide intermediate.
-
Add N,O-dimethylhydroxylamine hydrochloride in one portion.
-
Stir the reaction for 6-18 hours at room temperature.
-
Quench the reaction with 1M HCl and stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate in vacuo to afford the crude Weinreb amide, which can be purified by column chromatography if necessary.[13]
-
Data and Reagent Summary Tables
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Group | Byproduct | Key Advantages | Considerations |
| DCC | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU is a solid, can be difficult to remove |
| EDC | O-acylisourea | Water-soluble urea | Byproduct easily removed by aqueous wash | More expensive than DCC |
| HATU | Activated ester | Tetramethylurea | Very fast, low racemization, high yields | High cost |
| CDI | Acylimidazolide | Imidazole, CO₂ | Mild conditions, no strong base needed | Slower than phosphonium/uronium reagents |
Table 2: Conditions for Key Carboxylate Transformations
| Transformation | Reagents | Solvent | Temp. | Key Insight |
| Acyl Chloride | SOCl₂ or (COCl)₂/cat. DMF | DCM, Toluene | RT to Reflux | Activation is crucial for subsequent steps.[5] |
| Fischer Ester. | R'OH (excess), cat. H₂SO₄ | R'OH | Reflux | Equilibrium process; requires water removal.[6] |
| Amidation | R₂NH, Coupling Agent, Base | DMF, DCM | 0 °C to RT | Wide variety of coupling agents available. |
| Weinreb Amide | Me(OMe)NH·HCl, CDI | DCM, THF | RT | Stable intermediate for ketone synthesis.[14] |
| Ketone (direct) | 2.2 equiv R'Li | THF, Et₂O | -78 °C to RT | Forms a stable dianion; limited functional group tolerance.[18] |
| Curtius Rearr. | 1. DPPA, Et₃N 2. Heat | Toluene, Dioxane | 80-110 °C | Accesses amines/ureas/carbamates with loss of CO₂.[20] |
References
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- Aller, S. G., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
- Chemistry Steps. (n.d.). Carboxylic Acids to Ketones.
- Daken Chemical. (2024).
- Özer, I., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5035-5038.
- Organic & Biomolecular Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
- S. S. K. (2021).
- The Journal of Organic Chemistry. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction.
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- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides.
- Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(xi), 39-44.
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- Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477.
- S. S. K. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
- Kaur, P., & Wever, W. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(15), 4504.
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- Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Boger, D. L. (2004). Preparation of hydroxamic acids from esters in solution and on the solid phase. US20060009658A1.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- ChemSpider. (2012).
- Chemistry Steps. (n.d.). Curtius Rearrangement.
- Abramova, O. I., et al. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 31(3), 541.
- The Journal of Organic Chemistry. (n.d.). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives.
- Kökbudak, Z., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- Tellis, J. C., et al. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Organic Letters, 19(9), 2442–2445.
- Semantic Scholar. (2023).
- Syngenta Participations AG. (2011). Process for preparation of pyrazole carboxylic acid amide. CN102844306B.
- Lakkakula, R., et al. (2019). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. World Journal of Pharmaceutical Research.
- Alfa Chemistry. (n.d.). Curtius Rearrangement.
- Senturk, M., et al. (2011).
- ResearchGate. (n.d.).
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Application Note: A Robust and Scalable Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold prevalent in pharmaceutical and agrochemical research. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, process safety, and critical scale-up considerations necessary for transitioning from laboratory to pilot-plant production. The described two-step, one-pot-optional procedure, which proceeds through a highly reactive enamine intermediate, is optimized for efficiency, safety, and high yield. This document is intended for researchers, chemists, and process engineers in the drug development and fine chemical industries who require a robust and well-validated synthetic methodology.
Introduction and Strategic Rationale
Substituted pyrazole cores are privileged structures in medicinal chemistry, forming the basis of numerous blockbuster drugs. The specific target molecule, Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, serves as a versatile building block for more complex derivatives. The primary challenge in synthesizing polysubstituted pyrazoles is achieving high regioselectivity, especially on a large scale where purification by chromatography is economically unviable.
The synthetic strategy detailed herein is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[1] Our chosen approach offers superior control and efficiency through a two-step sequence:
-
Activation of the β-keto ester: Methyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate, Methyl 2-(dimethylaminomethylene)-3-oxobutanoate. This step activates the otherwise unreactive C4-position and pre-installs one of the necessary carbon atoms for the pyrazole ring.
-
Regioselective Cyclocondensation: The purified or crude enamine is then reacted with methylhydrazine. This cyclization reaction is highly efficient and proceeds with predictable regioselectivity, driven by the electrophilic nature of the enamine and ketone carbons.[2] This method consistently favors the desired 1,3,5-trimethyl isomer over other potential regioisomers.
This strategy is deliberately chosen for its scalability, avoiding hazardous or expensive reagents and favoring a final purification step by crystallization.
Reaction Mechanism and Process Workflow
The overall transformation is visually summarized in the following diagrams.
Detailed Reaction Mechanism
The reaction proceeds in two distinct stages. First, the nucleophilic attack of the enolate of methyl acetoacetate on DMF-DMA, followed by elimination of methanol and dimethylamine, yields the stable enamine intermediate. In the second stage, the more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, while the other nitrogen attacks the β-carbon of the enamine, leading to cyclization and elimination of dimethylamine to form the aromatic pyrazole ring.
Sources
Application Note: High-Purity Isolation of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate from a crude synthetic mixture. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, making the isolation of highly pure intermediates a critical step in the synthesis pipeline. This guide details a robust methodology employing normal-phase flash column chromatography, explaining the scientific rationale behind each step from mobile phase selection to final product isolation. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.
Introduction and Scientific Context
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a polysubstituted pyrazole, a class of heterocyclic compounds of significant interest in pharmacology due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. As a synthetic intermediate, the purity of this compound is paramount, as impurities can lead to undesirable side reactions, low yields in subsequent steps, and complications in biological screening.
Column chromatography is a cornerstone technique in synthetic chemistry for the separation and purification of organic compounds. The principle of this technique relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase. For non-polar to moderately polar compounds like the target pyrazole ester, normal-phase chromatography using silica gel as the stationary phase is exceptionally effective. The choice of the mobile phase, or eluent, is critical for achieving optimal separation, and is determined by the polarity of the target compound relative to its impurities.
This document outlines a systematic approach to developing and executing a column chromatography protocol for the purification of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, ensuring high purity and recovery.
Physicochemical Properties of the Target Compound
Understanding the properties of the target molecule is essential for designing an effective purification strategy. The computed properties suggest a compound of moderate polarity, making it an ideal candidate for silica gel chromatography.
| Property | Value | Source |
| IUPAC Name | methyl 1,3,5-trimethylpyrazole-4-carboxylate | [2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| XLogP3 (Lipophilicity) | 0.9 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Detailed Experimental Protocol
This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC), preparation and execution of the flash column chromatography, and post-purification analysis.
3.1. Stage 1: Mobile Phase Selection via Thin-Layer Chromatography (TLC)
The causality behind this initial step is to rapidly identify a solvent system that provides optimal separation of the target compound from impurities. The goal is to find a mobile phase composition that results in a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound, which generally translates well to column chromatography.
Materials:
-
Crude reaction mixture containing methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Silica gel 60 F254 pre-coated TLC plates[3]
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Acetone
-
TLC development chamber
-
UV lamp (254 nm) for visualization
-
Capillary spotters
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (0.5 mL).
-
Spotting: Using a capillary tube, spot the prepared sample onto the baseline of several TLC plates.
-
Development: Develop each plate in a separate chamber containing a different solvent system. Based on literature for similar pyrazole esters, start with the following ratios (v/v) of Hexane:Ethyl Acetate[4][5].
-
90:10 Hex:EtOAc
-
80:20 Hex:EtOAc
-
70:30 Hex:EtOAc
-
Alternatively, systems like Acetone:n-Hexane can be tested[6].
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp[3].
-
Rf Calculation: Calculate the Rf value for the target spot in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that gives the best separation between the target compound (desired Rf ~0.3) and its nearest impurities. For this compound, a system of 80:20 Hexane:Ethyl Acetate is often a suitable starting point.
3.2. Stage 2: Flash Column Chromatography Protocol
This stage applies the findings from TLC to a larger scale separation. A "dry loading" method is described, which is field-proven to prevent band broadening and improve resolution compared to direct liquid injection of a concentrated sample[7].
Materials & Equipment:
-
Glass chromatography column or automated flash chromatography system
-
Silica gel (230-400 mesh)[7]
-
Selected mobile phase (e.g., 80:20 Hex:EtOAc)
-
Crude methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hex:EtOAc). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Use positive pressure (air or nitrogen) or gentle tapping to ensure a uniformly packed bed, free of air bubbles or cracks[7].
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading (Dry Loading):
-
Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined by TLC analysis (e.g., 80:20 Hex:EtOAc). A gradient elution can be employed if impurities are very close to the product. For instance, start with 90:10 Hex:EtOAc and gradually increase the polarity to 70:30.
-
Maintain a constant flow rate. In flash chromatography, positive pressure is applied to accelerate the elution[7].
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL per fraction).
-
Systematically monitor the collected fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for direct comparison.
-
-
Product Isolation:
-
Based on the TLC analysis of the fractions, combine all fractions containing the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
The resulting solid or oil is the purified methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
-
Confirm the purity and identity using analytical methods such as NMR and MS, as is standard practice in synthetic protocols[8][9].
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification protocol.
Sources
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- 2. methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 43394181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols: High-Purity Recrystallization of Pyrazole Esters
Abstract
Pyrazole esters are a cornerstone of modern medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and functional materials.[1][2][3] The purity of these intermediates is paramount, as it directly influences the yield, safety, and efficacy of the final product. Recrystallization stands as the most crucial and widely implemented technique for the purification of these nonvolatile organic solids.[4][5][6] This guide provides an in-depth exploration of recrystallization methodologies tailored specifically for pyrazole esters. It moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern successful crystallization, empowering researchers to troubleshoot and optimize their purification processes. Detailed, field-tested protocols for single-solvent, solvent-antisolvent, and vapor diffusion techniques are provided, supplemented by data tables and process-flow diagrams to ensure clarity and reproducibility.
The Foundational Principle: Solubility and Supersaturation
Recrystallization is a purification process based on differential solubility.[7] The core principle is to dissolve the impure pyrazole ester in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, and then to induce crystallization by creating a state of supersaturation, typically through cooling.[4][8] As the solution cools, the solubility of the pyrazole ester decreases, and the solution becomes supersaturated. To regain equilibrium, the compound begins to precipitate out of the solution, ideally forming a highly ordered crystal lattice.
The effectiveness of this process hinges on a critical concept: the slow, methodical formation of a crystal lattice is a highly selective process. Molecules of the target pyrazole ester will preferentially deposit onto the growing crystal surface, while impurity molecules, which do not fit perfectly into the lattice, tend to remain in the "mother liquor" (the surrounding solution).[5][9] This selective exclusion is the basis of the purification.
Critical First Step: Strategic Solvent Selection
The choice of solvent is the single most important variable in the recrystallization of a pyrazole ester.[4] The ideal solvent should exhibit a high-temperature coefficient for the solute; that is, it should dissolve the pyrazole ester readily at high temperatures but poorly at low (ambient or sub-ambient) temperatures.[4] This differential ensures maximum recovery of the purified solid upon cooling.
Causality of Solvent Choice: A Molecular Perspective
The solubility of pyrazole esters is governed by their molecular structure. The pyrazole ring can participate in hydrogen bonding, while the ester group adds polarity.[10] The overall solubility in a given solvent is a balance between these polar features and any non-polar substituents on the ring or ester moiety.[10]
-
Polar Pyrazole Esters : Derivatives with smaller alkyl chains or additional polar functional groups will generally be more soluble in polar solvents like ethanol, methanol, or acetone.[11]
-
Non-Polar Pyrazole Esters : Those with large, non-polar substituents (e.g., long alkyl chains, phenyl groups) will show better solubility in less polar solvents like ethyl acetate, toluene, or even hexane/acetone mixtures.[12][13]
Practical Solvent Screening
A systematic approach to solvent selection is crucial. This is typically done on a small scale (10-20 mg of crude product) in test tubes.
-
Add a small amount of the chosen solvent (~0.5 mL) to the crude pyrazole ester at room temperature. If it dissolves completely, the solvent is unsuitable as the compound is too soluble at low temperatures.
-
If it does not dissolve, heat the mixture gently to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
Table 1: Common Solvents for Pyrazole Ester Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use Cases & Rationale |
| Ethanol | 78 | 5.2 | Excellent general-purpose solvent for moderately polar pyrazole esters. The hydroxyl group can hydrogen bond with the pyrazole ring. |
| Methanol | 65 | 6.6 | Similar to ethanol but more polar; useful for more polar derivatives. Its lower boiling point allows for easier removal.[2][14] |
| Ethyl Acetate | 77 | 4.4 | A good choice for less polar pyrazole esters. Often used in combination with hexane as an antisolvent.[12] |
| Acetone | 56 | 5.1 | A versatile, polar aprotic solvent. Its high volatility makes it easy to remove from the final crystals. |
| Hexane/Heptane | 69 / 98 | ~0.1 | Used as an antisolvent or for very non-polar pyrazole esters. Poor solvent for most pyrazoles on its own.[13] |
| Toluene | 111 | 2.4 | Useful for non-polar compounds that require a higher temperature to dissolve. |
| Water | 100 | 10.2 | Can be an effective solvent for highly polar pyrazole esters or, more commonly, as an antisolvent with alcohols like ethanol.[12][15] |
Core Methodologies and Step-by-Step Protocols
Method 1: Single-Solvent Recrystallization
This is the most straightforward method, employed when a single solvent with a steep solubility-temperature curve for the pyrazole ester is identified. The principle relies solely on temperature reduction to induce supersaturation.
Caption: Workflow for the single-solvent recrystallization method.
-
Dissolution: Place the crude pyrazole ester in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding the solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which ensures a good recovery yield upon cooling.[12][16]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel stem, which would decrease the yield.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals.[17] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Inducing Crystallization (If needed): If no crystals form after the solution has cooled, the solution may be supersaturated.[16] Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[12][16]
-
Maximizing Yield: Once crystal formation is complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Causality: Using ice-cold solvent for washing removes any residual mother liquor adhering to the crystal surface without re-dissolving a significant amount of the purified product.[16]
-
Drying: Dry the crystals in a desiccator, oven (ensure the temperature is well below the compound's melting point), or under high vacuum.
Method 2: Solvent-Antisolvent Recrystallization
This method is ideal when the pyrazole ester is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent") at all temperatures. The two solvents must be miscible. Common pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[12][17]
Caption: Workflow for the solvent-antisolvent recrystallization method.
-
Dissolution: Dissolve the crude pyrazole ester in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Antisolvent Addition: While keeping the solution hot, add the "antisolvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.[12]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling and Isolation: Allow the solution to cool slowly, as described in the single-solvent method. The subsequent steps of cooling, isolation, washing (with a cold mixture of the solvent/antisolvent), and drying are identical.
Table 2: Common Solvent-Antisolvent Pairs for Pyrazole Esters
| "Good" Solvent | "Antisolvent" | Rationale for Pairing |
| Ethanol / Methanol | Water | Excellent for moderately polar pyrazole esters. The alcohol dissolves the organic compound, and water, being highly polar and miscible, reduces the overall solubility.[17] |
| Ethyl Acetate | Hexane / Heptane | A classic pair for less polar compounds. The polarity difference is significant, allowing for precise control over saturation.[12] |
| Acetone | Hexane / Heptane | Similar to ethyl acetate/hexane, useful for a range of polarities. Acetone's volatility can be advantageous during drying. |
| Dichloromethane | Hexane / Heptane | Effective for compounds that are very soluble in chlorinated solvents but require a non-polar antisolvent. Use in a fume hood. |
Advanced Methodologies for Difficult Compounds
For pyrazole esters that are difficult to crystallize (e.g., those that form oils or very fine powders), more specialized techniques may be required.
-
Vapor Diffusion: The compound is dissolved in a "good" solvent and placed in a small open vial. This vial is then placed inside a larger, sealed container (like a beaker or jar) that contains a volatile "antisolvent." Over time, the antisolvent vapor slowly diffuses into the vial containing the compound solution, gradually reducing its solubility and promoting the slow growth of high-quality crystals.[9]
-
Slow Evaporation: A dilute solution of the pyrazole ester is prepared and left in a loosely covered container (e.g., with perforated parafilm). As the solvent slowly evaporates, the concentration of the solute increases, eventually leading to crystallization. This method is simple but can lead to lower yields as a significant portion of the compound may remain in the residual solution.[9]
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to increase concentration and re-cool.- Try inducing crystallization (scratching, seed crystal).- Re-evaluate the solvent system; a solvent-antisolvent pair may be needed.[16] |
| "Oiling Out" | - The solution is supersaturated at a temperature above the compound's melting point.- The cooling rate is too fast. | - Re-heat the solution and add more of the "good" solvent to lower the saturation point.- Ensure the cooling process is as slow as possible (e.g., by insulating the flask).- Change to a different solvent system with a lower boiling point.[12] |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Excessive washing with solvent that was not ice-cold. | - Use the absolute minimum amount of hot solvent for dissolution.- Ensure filtration apparatus is pre-heated.- Cool the solution in an ice-salt bath for a longer duration.- Use minimal, ice-cold solvent for washing.[12][16] |
| Colored Impurities in Crystals | - The impurity co-crystallizes with the product. | - Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use sparingly, as it can also adsorb the product.[7] |
References
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Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
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ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
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SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
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Muhoza, J. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
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Millersville University. (n.d.). Recrystallization1. Retrieved from [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
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ResearchGate. (2015). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]
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ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
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Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
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Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]
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The Strategic Role of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Core in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity. Among the vast library of pyrazole-based building blocks, methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate has emerged as a particularly valuable intermediate. Its strategic importance lies in its efficient conversion to a key pharmacophore: the 1,3,5-trimethyl-1H-pyrazole-4-carboxamide moiety. This functional group is a hallmark of a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which play a critical role in the management of a broad spectrum of fungal diseases in crops.[1][2][3]
This technical guide provides a comprehensive overview of the application of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in the synthesis of agrochemicals. We will delve into the synthetic pathways, key chemical transformations, and detailed protocols, offering researchers and drug development professionals a practical framework for leveraging this versatile building block.
The Significance of the 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide Scaffold
The fungicidal activity of many pyrazole carboxamides is attributed to their ability to inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[3] This mode of action disrupts the fungal pathogen's energy production, leading to its death. The specific substitution pattern on the pyrazole ring and the nature of the amide substituent are crucial for optimizing the compound's binding affinity to the SDH enzyme and, consequently, its fungicidal efficacy. The 1,3,5-trimethyl substitution pattern has been identified as a favorable scaffold in several commercial and developmental fungicides.[4]
Key Structural Features and Their Impact:
-
1-Methyl Group: This substitution on the pyrazole nitrogen is crucial for modulating the electronic properties and steric interactions within the enzyme's active site.
-
3- and 5-Methyl Groups: These groups contribute to the overall lipophilicity of the molecule, which can influence its uptake and translocation within the plant and the fungal pathogen.
-
4-Carboxamide Linkage: This amide bond serves as a critical linker to various substituted aryl or heteroaryl moieties, which are essential for anchoring the molecule within the ubiquinone-binding (Qp) site of the SDH enzyme.
Synthetic Pathways to Agrochemicals
The journey from methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate to a potent agrochemical involves a series of well-established chemical transformations. The overall synthetic strategy can be broken down into three main stages:
-
Synthesis of the Pyrazole Core: The formation of the substituted pyrazole ring system.
-
Functional Group Interconversion: The conversion of the methyl ester to a more reactive intermediate, typically the carboxylic acid or acid chloride.
-
Amide Bond Formation: The coupling of the pyrazole intermediate with a selected amine to yield the final active ingredient.
Below is a visual representation of the general synthetic workflow:
Detailed Application Notes and Protocols
Part 1: Synthesis of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate
The synthesis of the core pyrazole ester is typically achieved through a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and methylhydrazine. While various methods exist for the synthesis of pyrazole derivatives, a common and efficient approach involves the reaction of an appropriately substituted acetoacetate derivative.[2]
Protocol 1: Synthesis of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for pyrazole synthesis.
Materials:
-
Methyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester)
-
Methylhydrazine
-
Ethanol (or another suitable alcohol)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Expected Yield: 70-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Conversion to 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid
The methyl ester is a stable and convenient form for purification and storage. However, for the subsequent amide coupling, it is typically hydrolyzed to the corresponding carboxylic acid.
Protocol 2: Hydrolysis of Methyl 1,3,5-Trimethyl-1H-pyrazole-4-carboxylate
Materials:
-
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Methanol (or ethanol) and Water
-
Hydrochloric acid (e.g., 2 M)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.
Expected Yield: >90%
Part 3: Synthesis of a Pyrazole Carboxamide Fungicide
The final and most critical step is the formation of the amide bond between the pyrazole carboxylic acid and a specific amine. The choice of the amine is what ultimately defines the target agrochemical and its biological activity. For this example, we will illustrate the synthesis of a generic N-aryl pyrazole carboxamide, which is representative of many commercial fungicides.
Protocol 3: Synthesis of N-Aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
This protocol involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with an aniline derivative.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A substituted aniline (e.g., 2-chloroaniline)
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Formation of the Acid Chloride:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
-
Expected Yield: 60-80%
Data Presentation: Representative Yields
| Step | Product | Typical Yield Range |
| 1 | Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | 70-85% |
| 2 | 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | >90% |
| 3 | N-Aryl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | 60-80% |
Conclusion
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a highly valuable and versatile building block in the synthesis of modern agrochemicals, particularly pyrazole carboxamide fungicides. The synthetic routes outlined in this guide provide a robust framework for researchers to access these important compounds. The straightforward conversion of the methyl ester to the carboxylic acid, followed by standard amide coupling procedures, allows for the efficient generation of a diverse library of potential agrochemical candidates. The continued exploration of new amine coupling partners and further optimization of the pyrazole substitution pattern will undoubtedly lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
References
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Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]
- Fungicide pyrazole carboxamides derivatives.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. [Link]
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Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
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Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Chemical Letters. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
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Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]
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Succinate dehydrogenase inhibitor fungicides and the modifications on their structures. ResearchGate. [Link]
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Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
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Abstract. bioRxiv. [Link]
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One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]
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Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. PubMed. [Link]
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ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ResearchGate. [Link]
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. PubMed. [Link]
-
Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]
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The Pyrazole Scaffold: A Versatile Blueprint for Modern Drug Discovery
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Assessing the Biological Activity of Pyrazole Compounds: An Experimental Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This versatility has led to the development of numerous pyrazole-containing drugs approved for a wide range of clinical applications, targeting conditions such as cancer, inflammation, and microbial infections. The unique structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of their biological and pharmacokinetic profiles. This guide provides a comprehensive overview of established experimental protocols to assess the anticancer, anti-inflammatory, and antimicrobial activities of novel pyrazole compounds, offering a framework for their preclinical evaluation.
I. Assessment of Anticancer Activity
The anticancer potential of pyrazole derivatives is a major area of investigation, with many compounds demonstrating potent inhibitory effects on various cancer cell lines and tumor models.[1][2] Key therapeutic targets include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin.[2][3] The following protocols are fundamental for evaluating the cytotoxic and mechanistic aspects of novel pyrazole compounds.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and proliferation.[4] It provides a quantitative measure of a compound's cytotoxic effects on cancer cell lines.
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations. Replace the old medium with fresh medium containing the pyrazole compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug like doxorubicin).[1]
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Pyrazole Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Compound X | 0.1 | 98.2 ± 3.5 | 15.2 |
| 1 | 85.1 ± 4.2 | ||
| 10 | 52.3 ± 2.8 | ||
| 50 | 21.7 ± 1.9 | ||
| 100 | 5.6 ± 0.8 | ||
| Doxorubicin | 1 | 45.8 ± 3.1 | 0.8 |
B. Mechanistic Assays: Cell Cycle and Apoptosis Analysis
To understand how a pyrazole compound exerts its cytotoxic effects, it is crucial to investigate its impact on the cell cycle and apoptosis.
1. Cell Cycle Analysis via Flow Cytometry
Principle: This technique quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content. Treatment with an effective anticancer agent often leads to cell cycle arrest at a specific phase.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8] Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
2. Apoptosis Assay using Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[11][12]
Detailed Protocol:
-
Cell Treatment: Treat cells with the pyrazole compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Visualization:
Caption: Simplified signaling pathway of apoptosis induction and its detection.
II. Assessment of Anti-inflammatory Activity
Pyrazole derivatives, such as the well-known COX-2 inhibitor celecoxib, are recognized for their potent anti-inflammatory properties.[13] The evaluation of new pyrazole compounds for anti-inflammatory activity is a critical step in their development.
A. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[14][15]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[16] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the production of prostaglandins, which is sensitive to inhibition by cyclooxygenase (COX) inhibitors.[16] The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[17] Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole compound.[17]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[18]
-
Compound Administration: Administer the pyrazole compound or the control substance orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[17]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[17]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Compound Y | 10 | 0.42 ± 0.03 | 50.6 |
| 25 | 0.28 ± 0.02 | 67.1 | |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
| p < 0.05 compared to vehicle control |
B. In Vitro COX-2 Inhibition Assay
To investigate the mechanism of anti-inflammatory action, an in vitro assay to determine the inhibitory activity of the pyrazole compound on the COX-2 enzyme is essential.
Principle: The cyclooxygenase (COX) enzyme catalyzes the conversion of arachidonic acid to prostaglandins. This assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is monitored spectrophotometrically.[19] A decrease in the rate of oxidation in the presence of the pyrazole compound indicates COX inhibition.
Detailed Protocol:
-
Assay Mixture: In a 96-well plate, prepare an assay mixture containing Tris-HCl buffer, hematin, and the purified recombinant human COX-2 enzyme.[19]
-
Compound Addition: Add the pyrazole compound at various concentrations to the wells.
-
Pre-incubation: Pre-incubate the mixture at 25°C for 1 minute.[19]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate TMPD.[19]
-
Absorbance Measurement: Immediately measure the increase in absorbance at 603 nm over a short period (e.g., 25 seconds) using a plate reader in kinetic mode.[19]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
III. Assessment of Antimicrobial Activity
Many pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities.[20] Standardized methods are crucial for determining the antimicrobial spectrum and potency of new compounds.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] The broth microdilution method is a widely used and reliable technique for determining MIC values.[22]
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35 ± 1°C for 18-24 hours under appropriate atmospheric conditions.[23]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[22]
Data Presentation:
| Microorganism | Gram Stain | Pyrazole Compound | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Compound Z | 8 | Ciprofloxacin | 1 |
| Escherichia coli | Negative | Compound Z | 16 | Ciprofloxacin | 0.5 |
| Candida albicans | - | Compound Z | 4 | Fluconazole | 2 |
IV. Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial assessment of the biological activities of novel pyrazole compounds. The data generated from these assays are crucial for establishing structure-activity relationships and identifying lead candidates for further development. For promising compounds, subsequent in vivo efficacy studies in relevant disease models are necessary to validate their therapeutic potential.[24] Furthermore, comprehensive pharmacokinetic and toxicological profiling is essential to ensure the safety and viability of these compounds as potential drug candidates. The continued exploration of the pyrazole scaffold, guided by systematic biological evaluation, holds significant promise for the discovery of new and effective therapeutic agents.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2016). PubMed Central.
- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI.
- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
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- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
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- Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). Frontiers.
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- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing.
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- Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
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In Vitro Assays for Pyrazole Carboxylate Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Significance of Pyrazole Carboxylates and In Vitro Profiling
Pyrazole and its derivatives, particularly pyrazole carboxylates, represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] This heterocyclic core is integral to numerous approved drugs and clinical candidates, with applications spanning anti-inflammatory, anticancer, antimicrobial, and antifungal therapies.[1][2][3] The efficacy of these compounds often stems from their ability to selectively interact with key biological targets like enzymes and receptors.[1][2]
For researchers and drug development professionals, the initial characterization of novel pyrazole carboxylate derivatives relies on a robust suite of in vitro assays. These preliminary tests are fundamental for establishing proof-of-concept, elucidating mechanisms of action, and guiding structure-activity relationship (SAR) studies.[4][5] This guide provides detailed application notes and validated protocols for a selection of essential in vitro assays tailored to the common therapeutic profiles of pyrazole carboxylate derivatives.
The following sections are designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring that the data generated is both reliable and contextually meaningful. We will explore assays to determine anticancer cytotoxicity, screen for enzyme inhibition—a common mechanism for this compound class—and assess antimicrobial efficacy.
General Workflow for Screening Pyrazole Carboxylate Derivatives
A logical, tiered approach is essential for efficiently screening a library of novel pyrazole carboxylate derivatives. The workflow should begin with broad, high-throughput assays to identify active "hits" and progressively move towards more specific, mechanism-of-action studies for lead optimization.
Caption: A typical screening cascade for pyrazole carboxylate derivatives.
Section 1: Anticancer Activity - Cell Viability and Cytotoxicity Assays
A significant number of pyrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[1] Therefore, a primary screen to assess general cytotoxicity is a critical first step. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[7] Mitochondrial dehydrogenase enzymes present in living cells cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] Following solubilization, the purple color can be quantified using a spectrophotometer, providing a robust measure of cell viability.[7]
Detailed Protocol: MTT Assay for Cytotoxicity
Materials and Reagents:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrazole carboxylate derivatives (dissolved in DMSO to create a concentrated stock)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Prepare a cell suspension in complete culture medium at a density of 0.1-1.0 x 10^6 cells/mL.[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 5,000-10,000 cells/well) should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole carboxylate derivatives in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Expert Insights & Trustworthiness:
-
Causality: The choice of a 2-4 hour MTT incubation is a balance. Too short, and the signal is weak; too long, and the cells may start to die from nutrient deprivation, confounding the results.
-
Self-Validation: Always run a positive control (e.g., a known cytotoxic drug like Doxorubicin) alongside your test compounds. This validates that the assay system is responsive and capable of detecting cytotoxicity.
-
Pitfall: Pyrazole compounds with strong color may interfere with the absorbance reading. Always run a control plate with compounds in cell-free medium to check for intrinsic absorbance.
Section 2: Enzyme Inhibition Assays
Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. For example, some are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammation pathway, or succinate dehydrogenase (SDH), an enzyme crucial for both the Krebs cycle and the mitochondrial respiratory chain.[2][11]
Application Note: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle of the Assay: This assay measures the peroxidase activity of COX enzymes.[12][13] COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). This is followed by the reduction of PGG2 to PGH2, a reaction that involves the oxidation of a chromogenic or fluorogenic probe.[14] The rate of color or fluorescence development is proportional to the COX activity. By including selective inhibitors, one can differentiate between COX-1 and COX-2 activity.[12][15]
Caption: COX enzyme activity and inhibition pathway.
Protocol: Fluorometric COX Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., from Abcam, Cayman Chemical, Sigma-Aldrich).[12][13][15]
Materials and Reagents:
-
COX Assay Buffer
-
Fluorometric Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Human recombinant COX-1 and COX-2 enzymes
-
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as controls
-
Test pyrazole carboxylate derivatives
-
96-well white opaque plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute enzymes and substrate in cold assay buffer immediately before use.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Inhibitor Wells: Test compound at various concentrations.
-
Positive Control Wells: A known COX-1 or COX-2 inhibitor (e.g., Celecoxib for COX-2).[14]
-
Enzyme Control Wells: Vehicle (DMSO) only.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing the Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Master Mix to all wells.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity in kinetic mode for 15-30 minutes at 37°C. The reader should take a reading every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition: % Inhibition = [(Slope_EnzymeControl - Slope_Inhibitor) / Slope_EnzymeControl] * 100
-
Plot % Inhibition vs. log concentration to determine the IC50 value for your pyrazole derivatives against each COX isozyme.
-
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) | Positive Control | IC50 (µM) |
| Pyrazole-A | COX-1 | 25.4 | SC-560 | 0.02 |
| Pyrazole-A | COX-2 | 0.15 | Celecoxib | 0.08 |
| Pyrazole-B | COX-1 | > 100 | SC-560 | 0.02 |
| Pyrazole-B | COX-2 | 12.8 | Celecoxib | 0.08 |
This table provides a clear, comparative summary of the potency and selectivity of test compounds.
Section 3: Antimicrobial and Antifungal Activity
The pyrazole scaffold is also a key component in many antimicrobial and antifungal agents.[3][16][17] The most fundamental assay to determine the antimicrobial potential of a new compound is to determine its Minimum Inhibitory Concentration (MIC).
Application Note: Broth Microdilution for MIC Determination
Principle of the Assay: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a standardized and quantitative technique where a standardized inoculum of bacteria or fungi is exposed to serial twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.[18][20] Growth is assessed by visual inspection for turbidity or by measuring optical density.[18]
Detailed Protocol: Broth Microdilution MIC Assay
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) or Fungal strains (e.g., Candida albicans ATCC 90028)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom microplates
-
Test compounds and a standard antibiotic (e.g., Ampicillin, Fluconazole)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h culture), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[18]
-
-
Compound Dilution Plate:
-
In a separate 96-well plate, prepare serial twofold dilutions of your test compounds and the control antibiotic. Start with a high concentration (e.g., 256 µg/mL) and dilute down.
-
-
Inoculation of Test Plate:
-
Transfer an equal volume of the diluted compounds from the dilution plate to the final test plate.
-
Add the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Include these essential controls:
-
Growth Control: Wells with broth and inoculum only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria[18] or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Optionally, the results can be read with a plate reader at 600 nm.
-
Expert Insights & Trustworthiness:
-
Causality: Using a U-bottom plate helps bacteria or yeast settle into a distinct "button" at the bottom of the well, making the visual determination of growth inhibition clearer and more definitive than in flat-bottom plates.
-
Self-Validation: The inclusion of a standard antibiotic with a known MIC range for the quality control strain (e.g., S. aureus ATCC 29213) is mandatory. If the MIC for the standard antibiotic falls outside the accepted range, the entire experiment is considered invalid. This ensures inter-assay consistency and reliability.
-
Follow-up: To determine if a compound is bactericidal or bacteriostatic, a Minimum Bactericidal Concentration (MBC) assay can be performed by sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar.
Conclusion
The protocols detailed in this guide provide a foundational framework for the in vitro characterization of novel pyrazole carboxylate derivatives. By systematically assessing cytotoxicity, target-specific enzyme inhibition, and antimicrobial activity, researchers can efficiently identify promising lead candidates for further development. Adherence to these validated methods, coupled with an understanding of their underlying principles and inherent quality controls, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
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Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. MDPI. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Innovare Academic Sciences. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
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Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC - NIH. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]
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Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH. [Link]
-
Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Novel Antibacterial Approaches and Therapeutic Strategies. MDPI. [Link]
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Succinate Dehydrogenase (SDH) Activity Assay Kit (E-BC-K649-M). Elabscience. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]
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Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). Elabscience. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]
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3.4. Minimum Inhibitory Concentration (MIC) of Antibiotics. Bio-protocol. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Folia Morphologica. [Link]
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Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]
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Elevating Mitochondrial Research with Abbkine's CheKine™ Micro Succinate Dehydrogenase (SDH) Activity Assay Kit (KTB1230). Abbkine. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Technology Networks. [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
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Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate. [Link]
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MIC & Etest. IACLD. [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. News-Medical.net. [Link]
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Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria. Biochemistry - ACS Publications. [Link]
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]
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Application Note & Protocols: Strategic Development of Analogs from Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Scaffold and Rationale for Analog Development
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal framework for designing targeted therapeutics.[2][3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][4]
The starting material, methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, represents a highly versatile template for analog synthesis. It features three key points for diversification: the C4-ester, and the C3/C5-methyl groups, and the N1-methyl group. The C4-ester is the most synthetically accessible handle, allowing for straightforward modifications to explore structure-activity relationships (SAR) related to polarity, hydrogen bonding potential, and steric bulk. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic chemical transformations to generate a library of novel analogs from this valuable starting material. We will focus on the primary modifications of the C4-ester group to produce carboxylic acids, amides, and primary alcohols, providing detailed, field-tested protocols and the scientific rationale behind them.
Strategic Overview of Analog Synthesis
The development of a diverse chemical library from a single starting scaffold requires a logical and efficient synthetic strategy. For methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, the C4-ester provides the most direct path to a wide range of functional groups. Our strategy is centered on three core transformations:
-
Saponification (Ester Hydrolysis): Conversion of the methyl ester to the corresponding carboxylic acid. This key intermediate opens the gateway to a vast array of amide analogs and can itself be a valuable compound for biological screening.
-
Amide Coupling: Formation of a diverse amide library from the pyrazole-4-carboxylic acid intermediate. Amides are a critical functional group in drug design, offering robust chemical stability and diverse hydrogen bonding capabilities.
-
Reduction: Conversion of the methyl ester directly to the corresponding primary alcohol, providing analogs with different polarity and hydrogen bond donor characteristics.
This strategic workflow is visualized in the diagram below.
Caption: Synthetic pathways from the starting ester.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Principle: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.[5] Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide in research settings due to the higher solubility of lithium salts in mixed aqueous/organic solvent systems, often leading to cleaner reactions and simpler workups.
Materials & Reagents:
-
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and Methanol (e.g., 10 mL/g of starting material).
-
Reagent Addition: In a separate container, dissolve LiOH·H₂O (2.0-3.0 eq) in deionized water (e.g., 4 mL/g of LiOH) and add this aqueous solution to the stirred solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a mixture like 50% EtOAc in hexanes. The reaction is complete when the starting material spot is no longer visible (typically 2-6 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting white solid, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, is often of high purity.[6] If necessary, it can be further purified by recrystallization from a suitable solvent system like EtOAc/hexanes.
Characterization:
-
¹H NMR: Expect the disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
LC-MS: Confirm the mass of the product (Expected [M+H]⁺).
Protocol 2: Amide Coupling to Synthesize Pyrazole-4-carboxamides
Principle: The formation of an amide bond from a carboxylic acid and an amine is one of the most crucial reactions in drug discovery. Standard coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used system that forms a reactive HOBt ester, minimizing side reactions and racemization.[7][8]
Materials & Reagents:
-
1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard workup and purification reagents (as in Protocol 1).
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF. DMF is preferred for less soluble substrates.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS (typically 4-18 hours).
-
Quenching & Workup: Dilute the reaction mixture with DCM or EtOAc. Wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% EtOAc in hexanes) to yield the pure amide.
Amide Synthesis Workflow Visualization
Caption: Step-by-step workflow for amide synthesis.
Data Summary Table for Exemplar Amide Analogs
| Amine Used | Product | Typical Yield | Expected [M+H]⁺ |
| Benzylamine | N-benzyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | 75-85% | 244.14 |
| Morpholine | (1,3,5-trimethyl-1H-pyrazol-4-yl)(morpholino)methanone | 80-90% | 224.14 |
| Aniline | N-phenyl-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | 60-70% | 230.13 |
Protocol 3: Reduction to (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
Principle: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[9] It is significantly more reactive than sodium borohydride (NaBH₄), which is generally not strong enough to reduce esters efficiently without additives.[10][11] The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water.[9]
Materials & Reagents:
-
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄) powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc) for quenching
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard workup and purification reagents.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and cover with anhydrous THF.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching (Fieser Workup): Extreme Caution is advised for this step. Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LAH in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to precipitate aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc or THF.
-
Concentration & Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography if necessary.
Characterization:
-
¹H NMR: Expect the disappearance of the ester methyl group and the appearance of a new singlet or doublet for the CH₂OH protons (around 4.5 ppm).
-
IR Spectroscopy: Appearance of a broad O-H stretch around 3300 cm⁻¹.
-
LC-MS: Confirm the mass of the product (Expected [M+H]⁺).
Conclusion
This application note provides robust and validated protocols for the initial diversification of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. By leveraging the reactivity of the C4-ester, researchers can readily access key intermediates like the carboxylic acid and generate diverse libraries of amides and alcohols. These protocols serve as a foundational platform for extensive SAR studies, enabling the exploration of this privileged scaffold in various drug discovery and development programs. Subsequent analoging efforts could focus on the functionalization of the C3/C5 methyl groups or modification at the N1 position, further expanding the chemical space accessible from this versatile starting material.
References
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MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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Ferreira, I. C. F. R., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Retrieved from [Link]
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PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Taylor & Francis Online. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
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SpringerLink. (2025). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
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Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
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Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
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The Women University Multan. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. FRONTIERS IN CHEMICAL SCIENCES. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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ResearchGate. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
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RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Application Notes and Protocols: Synthetic Routes to Novel Pyrazole-Based Heterocycles
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry and drug development.[1][2] Its remarkable versatility allows for tailored substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the successful development of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[3] The pyrazole framework is also integral to agrochemicals, such as the highly successful insecticide Fipronil, and finds applications in materials science and catalysis.[4][5][6]
Given its profound impact, the development of efficient, regioselective, and diverse synthetic routes to novel pyrazole derivatives remains a critical objective for organic chemists and drug discovery professionals.[7] This guide provides an in-depth exploration of both classical and contemporary methodologies for pyrazole synthesis. It moves beyond simple procedural lists to explain the mechanistic rationale behind these powerful transformations, offering field-proven insights and detailed, self-validating protocols for key reactions.
The Cornerstone of Pyrazole Synthesis: Knorr Condensation and its Variants
The most traditional and direct route to the pyrazole core is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883.[3][8] This approach remains a workhorse in synthetic chemistry due to its simplicity and the ready availability of starting materials.[3][8]
Mechanistic Rationale
The Knorr pyrazole synthesis proceeds via a well-established mechanism.[9] Under acidic or basic conditions, one of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form an intermediate, which can be viewed as an imine or enamine.[9][10] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[10]
A critical consideration in the Knorr synthesis is regioselectivity. When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomeric products can form.[8][11] The reaction outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both reactants. Careful selection of catalysts and reaction conditions can often favor the formation of a single desired isomer.
Caption: General workflow of the Knorr pyrazole synthesis.
Protocol 1: Classic Knorr Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol details the synthesis of a pyrazole derivative from ethyl acetoacetate and phenylhydrazine, a foundational example of the Knorr reaction.[8]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
TLC plates (silica gel 60 F254) and appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (e.g., 10 mmol, 1.30 g) in glacial acetic acid (20 mL).
-
Reagent Addition: To the stirring solution, add phenylhydrazine (10 mmol, 1.08 g) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up and Isolation: Allow the mixture to cool to room temperature, then pour it slowly into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from hot ethanol to yield the pure product as white or off-white crystals.
-
Characterization: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
Expected Outcome: This procedure typically provides the desired pyrazole product in good to excellent yields (often >85%).
Modern Catalytic Variants
While the classic Knorr synthesis is robust, modern advancements have introduced catalysts to improve yields, shorten reaction times, and enhance regioselectivity under milder conditions.[8]
| Catalyst / Condition | Key Advantage(s) | Representative Reference |
| Nano-ZnO | Environmentally friendly, high yields (up to 95%), short reaction times, and simple work-up.[8] | Girish et al.[8] |
| Lithium Perchlorate | Eco-friendly Lewis acid catalyst, effective in solvents like ethylene glycol.[8] | Konwar et al.[8] |
| Microwave Irradiation | Significantly reduces reaction times from hours to minutes; enables one-pot multicomponent syntheses.[12] | Guntur group[12] |
| Copper Catalysis | Allows for acid-free reaction conditions at room temperature, broadening substrate scope.[13] | Wang et al.[13] |
[3+2] Cycloaddition Strategies: Building the Ring with Precision
Intermolecular [3+2] cycloaddition reactions represent a powerful and highly modular strategy for constructing the pyrazole ring.[14] This method involves the reaction of a three-atom 1,3-dipole with a two-atom "dipolarophile".[14] The primary advantage of this approach is the ability to control regioselectivity and introduce a wide array of functional groups by carefully choosing the two coupling partners.
Key 1,3-Dipoles for Pyrazole Synthesis
-
Diazo Compounds: The reaction of diazo compounds with alkynes is a cornerstone of [3+2] cycloaddition chemistry for pyrazole synthesis.[15] These reactions can be performed thermally or, more commonly, with metal catalysts (e.g., Ag, Cu, Rh) that modulate reactivity and control selectivity.[15]
-
Nitrile Imines: These are highly reactive 1,3-dipoles that are typically generated in situ from precursors like hydrazonoyl halides or through the oxidation of hydrazones.[12][16][17] They readily react with alkynes and alkenes to form pyrazoles and pyrazolines, respectively.
Caption: Conceptual overview of the [3+2] cycloaddition strategy.
Protocol 2: Silver-Mediated [3+2] Cycloaddition for Trifluoromethylpyrazoles
This protocol describes a modern, regioselective synthesis of a valuable trifluoromethyl-substituted pyrazole, adapted from the work of Ma and co-workers.[15] Such fluorinated heterocycles are of high interest in drug discovery due to the unique properties imparted by the CF₃ group.
Materials:
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
2,2,2-Trifluorodiazoethane (CF₃CHN₂) (1.0 eq)
-
Silver Carbonate (Ag₂CO₃) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon.
-
Reagent Loading: To the flask, add silver carbonate (0.1 mmol), potassium carbonate (1.5 mmol), and the terminal alkyne (1.2 mmol).
-
Solvent and Reagent Addition: Add anhydrous DCM (5 mL). Cool the mixture to 0 °C using an ice bath. Add a solution of 2,2,2-trifluorodiazoethane (1.0 mmol) in DCM dropwise over 10 minutes.
-
Safety Note: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.
-
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver and potassium salts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired trifluoromethylpyrazole.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Expected Outcome: This method provides excellent yields and high regioselectivity for the 3-trifluoromethylpyrazole isomer.[15]
Advanced Strategies: Multicomponent and Transition-Metal-Catalyzed Reactions
To meet the demands of high-throughput screening and combinatorial chemistry, synthetic strategies that maximize efficiency, atom economy, and molecular diversity are paramount.
Multicomponent Reactions (MCRs)
MCRs involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants.[12][18] This approach is exceptionally efficient, reducing the number of synthetic steps, purification stages, and overall waste generation.
A common MCR strategy for pyrazoles involves a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine to form a pyrazoline intermediate, which is then oxidized in situ or in a subsequent step to the aromatic pyrazole.[12]
Caption: The convergent nature of a Multicomponent Reaction (MCR).
Transition-Metal Catalysis: Dehydrogenative Coupling
A significant challenge in traditional pyrazole syntheses is the reliance on potentially unstable 1,3-dicarbonyl compounds.[11] Modern transition-metal catalysis offers an elegant solution through dehydrogenative coupling. Ruthenium or iridium catalysts can directly couple readily available 1,3-diols with hydrazines.[11][13] This process involves the in situ oxidation of the diol to the corresponding dicarbonyl, which is immediately trapped by the hydrazine, circumventing the need to isolate the often-sensitive intermediate.[11] This method is highly efficient and generates only water and hydrogen gas as byproducts.
Protocol 3: Ruthenium-Catalyzed Dehydrogenative Synthesis of a 1,4-Disubstituted Pyrazole
This protocol provides a general framework for the synthesis of pyrazoles from 1,3-diols, a method that exemplifies the principles of green and efficient chemistry.[13]
Materials:
-
1,3-Diol (e.g., 1-phenyl-1,3-propanediol) (1.0 eq)
-
Substituted Hydrazine (e.g., methylhydrazine) (1.2 eq)
-
Ruthenium Catalyst (e.g., Ru₃(CO)₁₂) (2 mol%)
-
Ligand (e.g., NHC-diphosphine ligand) (4 mol%)
-
Anhydrous Toluene
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the ruthenium catalyst and ligand to a Schlenk tube.
-
Reagent Loading: Add the 1,3-diol, the substituted hydrazine, and anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 110-130 °C for 12-24 hours. The reaction generates hydrogen gas, so ensure proper pressure release if using a sealed vessel.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole derivative.
-
Characterization: Analyze the product by NMR and mass spectrometry to confirm its identity and purity.
Expected Outcome: This method provides good yields for a range of substituted pyrazoles and offers excellent regioselectivity, particularly for accessing 4-substituted pyrazoles that can be difficult to obtain via traditional condensation.[11]
Conclusion
The synthesis of novel pyrazole-based heterocycles is a dynamic and evolving field. While the classical Knorr condensation remains a valuable and widely used method, modern strategies such as [3+2] cycloadditions, multicomponent reactions, and transition-metal-catalyzed dehydrogenative couplings have significantly expanded the toolkit available to chemists. These advanced methodologies offer superior control over regioselectivity, improve reaction efficiency, and provide access to previously unattainable molecular architectures. For researchers and professionals in drug development, a thorough understanding of these diverse synthetic routes is essential for the rational design and efficient production of the next generation of pyrazole-based therapeutics and functional materials.
References
- Title: Method of preparation of the pyrazoles. Source: Google Patents.
- Title: Synthesis, Reactions and Medicinal Uses of Pyrazole. Source: Pharmaguideline.
-
Title: Various methods for the synthesis of pyrazole. Source: ResearchGate. URL: [Link]
-
Title: A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Source: PubMed. URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Source: PMC. URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC. URL: [Link]
-
Title: Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Source: PMC. URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]
-
Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Recent advances in the multicomponent synthesis of pyrazoles. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: Beilstein Journals. URL: [Link]
-
Title: synthesis of pyrazoles. Source: YouTube. URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: Frontiers. URL: [Link]
-
Title: Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Source: Organic Letters. URL: [Link]
-
Title: Knorr Pyrazole Synthesis (M. Pharm). Source: Slideshare. URL: [Link]
-
Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Source: MDPI. URL: [Link]
-
Title: Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Source: NIH. URL: [Link]
-
Title: Modern Approaches to the Synthesis of Pyrazoles (A Review). Source: ResearchGate. URL: [Link]
-
Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI. URL: [Link]
-
Title: An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Source: Hindawi. URL: [Link]
-
Title: Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: ResearchGate. URL: [Link]
-
Title: This is a repository copy of Design and synthesis of novel pyrazole based heterotricycles. Source: White Rose Research Online. URL: [Link]
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Source: Research and Reviews: Journal of Medicinal & Organic Chemistry. URL: [Link]
-
Title: Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Source: NIH. URL: [Link]
-
Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Source: ACS Publications. URL: [Link]
-
Title: Review on Synthesis of pyrazole and pyrazolines. Source: ResearchGate. URL: [Link]
-
Title: Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Source: Indian Academy of Sciences. URL: [Link]
-
Title: Knorr pyrrole synthesis. Source: Wikipedia. URL: [Link]
-
Title: A Literature Review on the Synthesis of Pyrazole Heterocycles. Source: ResearchGate. URL: [Link]
-
Title: Knorr Pyrazole Synthesis. Source: ResearchGate. URL: [Link]
-
Title: Knorr pyrazole synthesis from a ketoester - laboratory experiment. Source: YouTube. URL: [Link]
-
Title: Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Source: RSC Publishing. URL: [Link]
-
Title: Paal–Knorr synthesis of pyrroles. Source: RGM College Of Engineering and Technology. URL: [Link]
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
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- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles of each step, and provide robust protocols to help you improve your yield and purity.
Synthesis Overview and Core Mechanism
The target molecule, methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, is a polysubstituted pyrazole. The most reliable and common approach for constructing this heterocyclic system is a variation of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2]
For this specific target, the key precursors are methylhydrazine and a functionalized 1,3-dicarbonyl equivalent derived from a β-ketoester, such as methyl acetoacetate. The synthesis proceeds in two main stages:
-
Formation of the 1,3-Dicarbonyl Equivalent: Methyl acetoacetate is first reacted with a formylating agent, such as triethyl orthoformate in the presence of acetic anhydride, to generate an activated enol ether intermediate (e.g., methyl 2-(ethoxymethylene)-3-oxobutanoate).[3] This intermediate contains the necessary three-carbon backbone and the precursor to the 4-carboxylate group.
-
Cyclization with Methylhydrazine: The activated intermediate is then reacted with methylhydrazine. The hydrazine undergoes a condensation-cyclization reaction with the two carbonyl groups to form the aromatic pyrazole ring.
General Reaction Scheme
Caption: Formation of regioisomers from an unsymmetrical intermediate.
-
Solution to Minimize Isomer Formation:
-
Kinetic Control: The regiochemical outcome is often determined by which carbonyl group is attacked first. The ketone carbonyl is generally more electrophilic than the ester-derived enol ether. By keeping the reaction temperature low during the initial addition, you favor the kinetically controlled pathway, which often leads to a higher selectivity for one isomer.
-
pH Control: The reaction is frequently run under slightly acidic or basic conditions. The specific conditions can influence which carbonyl is more reactive and which nitrogen on the methylhydrazine is the more potent nucleophile. A common industrial method involves using a weak base like potassium carbonate in a two-phase system (toluene/water), which can provide high selectivity. [4] 3. Purification: If the isomer does form, it can be very difficult to separate due to similar physical properties. Careful column chromatography with a shallow solvent gradient or fractional crystallization may be required. It is far more effective to control the reaction to prevent its formation.
-
Purification Guide
Q3: What is the most effective method for purifying the crude methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate?
A3: The choice between crystallization and chromatography depends on the nature and quantity of the impurities.
-
For High-Purity Crude (>90%): Recrystallization
-
Why it Works: If the primary impurities are small amounts of starting materials or the regioisomer, recrystallization can be highly effective. The target compound is typically a stable, crystalline solid.
-
Recommended Protocol:
-
Dissolve the crude solid in a minimum amount of hot solvent, such as ethanol or isopropanol.
-
Slowly add a co-solvent in which the product is less soluble, like water or hexane, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
For Complex Impurity Profiles: Flash Column Chromatography
-
Why it Works: When multiple byproducts are present or if the regioisomer is a significant contaminant, chromatography offers superior separation. [5] * Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 30:70).
-
Monitoring: Track the separation using TLC plates, visualizing with a UV lamp. The pyrazole ring is UV-active.
-
-
-
For Removing Acidic Impurities: Liquid-Liquid Extraction
-
Why it Works: Some side reactions can create acidic byproducts. A basic wash can effectively remove these into an aqueous layer.
-
Recommended Protocol: Before final purification, dissolve the crude product in a water-immiscible solvent like ethyl acetate or toluene. Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate), followed by a water wash and a brine wash. Dry the organic layer over sodium sulfate before concentrating. [6]
-
Frequently Asked Questions (FAQs)
Q4: Can I use hydrazine hydrate first and then methylate the pyrazole ring as a final step? A4: Yes, this is an alternative synthetic route. You would first react the dicarbonyl intermediate with hydrazine hydrate to form methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. In a subsequent step, you would methylate the pyrazole nitrogen using a methylating agent like methyl iodide or dimethyl sulfate. However, this method has a significant drawback: N-alkylation can occur at two different nitrogen atoms, leading to a mixture of the desired 1,3,5-trimethyl product and the 1,5,3-trimethyl isomer, which would require careful separation. Direct synthesis with methylhydrazine is generally preferred for better regiocontrol.
Q5: What is the detailed mechanism of the cyclization step? A5: The cyclization is a classic condensation reaction. The more nucleophilic terminal nitrogen of methylhydrazine attacks one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Then, the second nitrogen atom attacks the remaining carbonyl carbon in an intramolecular fashion. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
Caption: Stepwise mechanism for pyrazole ring formation.
Q6: What analytical methods are best for monitoring this reaction? A6: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for quickly monitoring the consumption of starting materials and the appearance of the product. Use a mobile phase like 3:7 ethyl acetate/hexane and visualize under a UV lamp (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying any byproducts (like the regioisomer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product. The proton NMR will clearly show three distinct methyl singlets and the methyl ester singlet, confirming the structure. The chemical shifts can also be used to distinguish between the desired product and its regioisomer.
Optimized Experimental Protocol
This protocol is a synthesized example based on common procedures reported in the literature and is intended as a starting point for optimization in your lab. [3][4] Stage 1: Synthesis of Methyl 2-(ethoxymethylene)-3-oxobutanoate
-
To a 500 mL round-bottom flask equipped with a distillation head and a magnetic stirrer, add methyl acetoacetate (0.5 mol), triethyl orthoformate (0.75 mol), and acetic anhydride (0.75 mol).
-
Heat the mixture to a gentle reflux (approx. 110-120°C) and maintain for 4-6 hours. Low-boiling point byproducts (ethyl acetate, ethanol) will distill off.
-
After the reflux period, cool the mixture slightly and arrange for vacuum distillation. Carefully remove all remaining volatile components. The residue is the crude intermediate, which can be used directly in the next step.
Stage 2: Synthesis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
In a separate 1 L flask, prepare a solution of 40% aqueous methylhydrazine (0.6 mol) and potassium carbonate (0.25 mol) in water (250 mL).
-
Add toluene (250 mL) to the aqueous solution to create a two-phase system.
-
Cool the mixture to 5-10°C using an ice-water bath.
-
Dissolve the crude intermediate from Stage 1 in toluene (100 mL).
-
Add the toluene solution of the intermediate dropwise to the cooled, stirred methylhydrazine mixture over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with toluene (2 x 100 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can then be purified as described in Section 3.
Data Summary: Impact of Reaction Conditions
The following table summarizes key parameters and their expected impact on the reaction outcome, providing a quick reference for optimization.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Cyclization Temp. | 5-15°C | Optimal | High | Favors kinetic product, reduces side reactions, controls exotherm. [1][7] |
| > 30°C | Decreased | Decreased | Increased formation of regioisomer and other byproducts. | |
| Solvent (Cyclization) | Toluene (Two-Phase) | High | High | Good for temperature control and can improve regioselectivity. [3] |
| Ethanol | Moderate-High | Moderate | A common protic solvent, but may require stricter pH control. [8] | |
| Base (Cyclization) | K₂CO₃ (Weak Base) | High | High | Promotes the reaction without causing degradation of the dicarbonyl. [4] |
| None (Neutral) | Moderate | Moderate | Reaction may be sluggish; can be effective but often slower. | |
| NaOH (Strong Base) | Low | Low | Can cause hydrolysis of the ester or degradation of the dicarbonyl. |
References
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents.
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid - ResearchGate. Discusses yield improvement in pyrazole synthesis through optimization of reaction conditions. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Describes the use of DMF-DMA as a formylating agent and purification by flash column chromatography. [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur - YouTube. A video demonstrating the basic principles of reacting a hydrazine with a β-ketoester. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. A collection of modern and classical methods for pyrazole synthesis. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. Highlights the importance and challenge of achieving regioselectivity in pyrazole synthesis. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. A comprehensive review covering various synthetic strategies, including the reaction of hydrazines with 1,3-diketones and the issue of regioselectivity. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Reviews the synthesis of pyrazoles from 1,3-diketones and other precursors, discussing factors that influence regioselectivity. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Provides examples of pyrazole synthesis using standard reflux conditions. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
-
synthesis of pyrazoles - YouTube. An educational video explaining the Knorr pyrazole synthesis mechanism. [Link]
-
(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Provides characterization data for a similar pyrazole ester. [Link]
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents. Describes purification methods for pyrazole esters, including washing with a base to remove impurities.
-
Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. Discusses multi-component reactions for pyrazole synthesis. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Provides examples of how reaction conditions are optimized for pyrazole synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrazole Synthesis Regioselectivity
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic protocols. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies to help you gain control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction where multiple products could be formed.[1] In the classic and widely used Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different regioisomeric pyrazoles.[2][3][4] This happens because the substituted hydrazine has two distinct nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, allowing for two different initial points of attack.[2]
Controlling which isomer is formed is crucial because different regioisomers often exhibit vastly different biological activities, physical properties, and downstream reactivity. For professionals in drug development, isolating the desired biologically active isomer from a mixture can be a costly and time-consuming challenge, making a highly regioselective synthesis method extremely valuable.[1]
Q2: What are the primary factors that govern regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is a delicate balance of several competing factors. Understanding these is the first step to troubleshooting.[1]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃, -NO₂) near one carbonyl group will increase its partial positive charge, making it a more likely target for nucleophilic attack by the hydrazine.[2]
-
Steric Hindrance: The size of the substituents on both the 1,3-dicarbonyl compound and the hydrazine plays a significant role. A bulky group on either reactant can physically block the approach to the nearest carbonyl group, thereby directing the incoming hydrazine to the less sterically hindered carbonyl.[1][2]
-
Reaction Conditions (pH, Solvent, Temperature): These parameters are often the most powerful tools for manipulating the outcome.[2]
-
pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the more basic nitrogen atom of the substituted hydrazine can be protonated. This changes its nucleophilicity and can reverse the selectivity compared to neutral or basic conditions.[1][2]
-
Solvent: The choice of solvent can dramatically influence which isomer is favored.[1] For instance, polar protic solvents can stabilize certain transition states over others.
-
Temperature: While often less impactful than pH or solvent, temperature can still be a deciding factor in reactions where the activation energies for the two competing pathways are close.[1]
-
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you might encounter in the lab and provides structured guidance to resolve them.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent problem, especially when the substituents (R¹ and R³) on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to no inherent bias for the reaction pathway.
Causality Analysis:
A 1:1 mixture implies that the activation energies for the two competing reaction pathways are nearly identical under your current conditions. The hydrazine is attacking both carbonyl carbons at a similar rate. To resolve this, you must introduce a new factor that favors one pathway over the other.
Troubleshooting Workflow:
Caption: Decision workflow for improving poor regioselectivity.
Step-by-Step Methodologies:
1. Modify the Solvent System (Highest Impact Potential): This is often the most effective first step. Standard solvents like ethanol can lead to poor selectivity.[5]
-
Protocol: Switch from ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6] These solvents have been shown to dramatically increase the preference for one regioisomer.[5][6]
-
Experimental Protocol: Pyrazole Synthesis in TFE
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (approx. 0.1-0.5 M).
-
Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]
-
2. Adjust Reaction pH: Controlling the protonation state of the hydrazine is a classic method to direct the initial nucleophilic attack.[1]
-
Protocol for Acidic Conditions: Add a catalytic amount of a protic acid like acetic acid or trifluoroacetic acid (TFA).[1][7] This will preferentially protonate the more basic terminal nitrogen (NH₂) of the substituted hydrazine, making the internal nitrogen (NHR') the more nucleophilic atom, thus directing the initial attack.
-
Experimental Protocol: Acid-Catalyzed Synthesis
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent like ethanol or glacial acetic acid.[1]
-
Add the substituted hydrazine (1.1 equiv).
-
Add glacial acetic acid (if not the solvent) or another acid catalyst (e.g., 5-10 mol% TFA).
-
Stir at room temperature or heat as necessary, monitoring by TLC.
-
Work up by pouring the mixture into ice-cold water and collecting the precipitate by filtration.[1]
-
3. Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can sometimes favor one reaction pathway due to selective dielectric heating, leading to improved selectivity and drastically reduced reaction times.[1]
-
Experimental Protocol: Microwave-Assisted Synthesis
-
Combine the 1,3-dicarbonyl (1.0 equiv) and substituted hydrazine (1.1 equiv) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid as both the solvent and catalyst.[1]
-
Seal the vessel and heat in the microwave reactor (e.g., 100-150 °C for 5-15 minutes).
-
After cooling, pour the reaction mixture into ice-cold water and collect the product via filtration.[1]
-
Issue 2: The opposite regioisomer is forming compared to what steric or electronic predictions suggest.
This counterintuitive result often points to a more complex interplay of factors, where the reaction mechanism is not as straightforward as a simple kinetic attack.
Causality Analysis:
The mechanism of pyrazole formation proceeds through several intermediates. The initial attack of the hydrazine on a carbonyl forms a carbinolamine intermediate, which can then dehydrate to form a hydrazone. This initial step can be reversible. The regioselectivity may not be determined by this first attack (kinetic control) but rather by the rate of the subsequent, irreversible ring-closing step (thermodynamic control). The stability of the key cyclization intermediate often dictates the final product distribution.
Caption: Competing kinetic vs. thermodynamic control pathways.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: To favor the kinetically controlled product (the one formed fastest), try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). This can slow down the equilibration between intermediates and trap the product from the faster initial attack.
-
Change the Order of Addition: Slowly adding the hydrazine to a solution of the dicarbonyl compound can sometimes influence the outcome by keeping the concentration of the nucleophile low.
-
Re-evaluate Electronic Effects: Ensure you have correctly identified the most electrophilic carbonyl. A powerful electron-withdrawing group like a trifluoromethyl group (-CF₃) can make the adjacent carbonyl significantly more reactive, overriding steric considerations.[5]
Data Summary: Impact of Conditions on Regioselectivity
| Parameter Change | Typical Effect on Outcome | Rationale |
| Solvent: Ethanol → TFE/HFIP | Dramatically increases selectivity[5][6] | Fluorinated alcohols can stabilize one transition state over another through specific hydrogen bonding interactions. |
| pH: Neutral → Acidic | Often reverses or improves selectivity[1][2] | Alters the nucleophilicity of the two hydrazine nitrogens by protonating the more basic N-atom. |
| Temperature: Room Temp → Low Temp | May favor the kinetic product | Reduces the energy available for intermediates to equilibrate, trapping the product of the fastest initial reaction. |
| Catalyst: None → Lewis Acid | Can improve selectivity | Coordinates to a carbonyl group, increasing its electrophilicity and directing the nucleophilic attack. |
References
- Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- Organic Chemistry Portal. Pyrazole synthesis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- PubMed. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed Central. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Preventing Degradation of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
[1]
Compound ID: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate CAS: 25016-19-7 Molecular Formula: C₈H₁₂N₂O₂[1][2]
Core Troubleshooting Guide
This section addresses the most frequent stability issues reported by our users. These solutions are derived from mechanistic organic chemistry and field application data.
Q1: Why is my compound purity dropping after aqueous workup?
Diagnosis: Hydrolysis of the Ester Moiety. Mechanism: The ester bond at the C4 position is susceptible to hydrolysis, converting your target molecule into 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid .[1] While pyrazole rings are electron-rich and generally robust, the ester functionality remains vulnerable to nucleophilic attack by water, a process catalyzed significantly by extremes in pH (acidic or basic conditions).[1]
Corrective Protocol:
-
Avoid Strong Bases/Acids: If your synthesis involves quenching, neutralize to pH 7 before phase separation.
-
Cold Workup: Perform all aqueous washes at 0–5°C to kinetically inhibit the hydrolysis reaction.
-
Rapid Drying: Do not let the organic layer sit over the aqueous phase. Separate immediately, dry over anhydrous Na₂SO₄, and remove solvent under reduced pressure.
Q2: I see an unexpected M+14 or M+28 peak in my LC-MS. Is this degradation?
Diagnosis: Transesterification (Solvent Swap). Mechanism: If you store or dissolve the methyl ester in alcohols like Ethanol (EtOH) or Isopropanol (IPA), a base-catalyzed (or even acid-catalyzed) exchange occurs.[1] The methoxy group (-OCH₃) is replaced by ethoxy (-OEt) or isopropoxy (-OiPr), leading to ethyl or isopropyl esters.[1]
Corrective Protocol:
-
Solvent Discipline: Exclusively use Methanol (MeOH) if an alcoholic solvent is required for analysis or reaction.
-
Inert Solvents: For storage or non-alcoholic reactions, use aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene.
Q3: The solid has turned from white/off-white to yellow. Is it usable?
Diagnosis: Photo-oxidation or Trace Impurity Degradation. Mechanism: While the 1,3,5-trimethyl pyrazole core is relatively stable, trace impurities (often hydrazines or keto-ester precursors from synthesis) can oxidize and darken upon exposure to light and air.[1] The ester itself is not typically photo-labile, but the environment created by degrading impurities can accelerate autocatalytic hydrolysis.[1]
Corrective Protocol:
-
Purity Check: Run a ¹H NMR.[3] If the characteristic singlets (approx. δ 3.8 ppm for ester -OCH₃, and distinct pyrazole -CH₃ peaks) remain sharp and integral ratios are correct, the color is likely superficial.[1]
-
Recrystallization: If purity is <95%, recrystallize from a mixture of Hexanes/Ethyl Acetate (or Heptane/Toluene) to remove oxidized impurities.
Visualizing Degradation Pathways
Understanding the "Why" is critical for prevention. The diagram below maps the chemical fate of your compound under suboptimal conditions.
Figure 1: Primary degradation pathways.[1] Hydrolysis yields the carboxylic acid (red), while improper solvent choice leads to transesterification (yellow).
Detailed Experimental Protocols
Protocol A: Validation of Purity (Self-Validating System)
Before using the reagent in critical steps, validate its integrity using ¹H NMR. This method is superior to LC-MS for detecting hydrolysis as the acid proton is distinct.[1]
| Parameter | Specification | Notes |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ is preferred for solubility.[1] |
| Key Signal 1 | Singlet, ~3.83 ppm (3H) | Corresponds to the Ester (-OCH₃).[1] |
| Key Signal 2 | Singlet, ~2.4–2.5 ppm (3H) | Pyrazole C3/C5 Methyls. |
| Key Signal 3 | Singlet, ~3.6–3.7 ppm (3H) | N-Methyl group (N1 position). |
| Failure Mode | Loss of 3.83 ppm signal | Indicates Hydrolysis (formation of carboxylic acid). |
| Failure Mode | New Triplet/Quartet | Indicates Transesterification (Ethyl group presence). |
Protocol B: Optimal Storage Setup
To maximize shelf-life (>2 years), follow this decision tree for storage.
Figure 2: Storage workflow ensuring protection from moisture, light, and oxidation.[1]
Quantitative Data Summary
| Property | Value | Stability Implication |
| Molecular Weight | 168.19 g/mol | N/A |
| Melting Point | ~60–65°C (Typical) | Low MP indicates sensitivity to heat; store cool.[1] |
| Solubility | Soluble in DCM, MeOH, EtOAc | Avoid protic solvents for long-term storage.[1] |
| Hygroscopicity | Moderate | Absorbed water accelerates hydrolysis.[1] |
| pKa (Conj. Acid) | ~2–3 (Pyrazole N) | Can be protonated by strong acids; avoid HCl gas exposure. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43394181, Methyl 1,3,5-trimethylpyrazole-4-carboxylate. Retrieved from [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[4] Retrieved from [Link]
-
Kaunas University of Technology (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 43394181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Technical Support Center: Optimizing Pyrazole Formation
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the synthesis of pyrazoles, focusing on the widely used condensation reaction between hydrazines and 1,3-dicarbonyl compounds (the Knorr pyrazole synthesis). This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize reaction outcomes.
Introduction to Pyrazole Synthesis: The Knorr Reaction
The formation of a pyrazole ring through the condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry. The reaction, typically acid-catalyzed, proceeds through the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. While robust, this reaction is susceptible to various issues that can impact reaction time, yield, and purity. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
My pyrazole synthesis is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?
A sluggish or stalled reaction is a common frustration. Several factors can be at play, primarily related to reaction kinetics and the stability of intermediates.
Possible Causes & Solutions:
-
Insufficient Catalysis: The Knorr synthesis is often acid-catalyzed. The catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial attack by the hydrazine.
-
Troubleshooting: If you are not using a catalyst, add a catalytic amount of a protic acid such as acetic acid or a Lewis acid. If you are already using a catalyst, its concentration may be too low. However, be aware that excessive acid can lead to side reactions.
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can significantly slow down the reaction by sterically hindering the approach of the nucleophile to the electrophilic carbonyl carbon.
-
Troubleshooting: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Switching to a higher-boiling point solvent may be necessary. In some cases, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.
-
-
Poor Nucleophilicity of the Hydrazine: Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity, slowing down the initial condensation step.
-
Troubleshooting: Similar to steric hindrance, increasing the reaction temperature can help. Alternatively, if the synthetic route allows, consider using a more nucleophilic hydrazine derivative.
-
-
Solvent Effects: The choice of solvent can have a profound impact on reaction rate.
-
Troubleshooting: If the reaction is slow in a non-polar solvent, switching to a polar protic solvent like ethanol or a polar aprotic solvent like DMF may accelerate the reaction by better-solvating charged intermediates.
-
-
Low Quality of Hydrazine Reagent: Hydrazine and its derivatives can degrade over time, especially if not stored properly.
-
Troubleshooting: Use a fresh bottle of hydrazine or purify the existing stock. Ensure it is stored under an inert atmosphere and protected from light and moisture.
-
Workflow for Diagnosing a Stalled Reaction:
Caption: Troubleshooting workflow for a stalled pyrazole synthesis.
I am getting a low yield of my desired pyrazole. How can I improve it?
Low yields can be attributed to incomplete reactions, the formation of side products, or issues with product isolation.
Possible Causes & Solutions:
-
Incomplete Conversion: This is often related to the issues causing slow reactions (see previous question).
-
Troubleshooting: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, apply the troubleshooting steps for slow reactions.
-
-
Side Product Formation: The most common side products are regioisomers when using unsymmetrical 1,3-dicarbonyls. Other possibilities include the formation of stable hydrazone intermediates that fail to cyclize, or pyrazoline intermediates that do not fully aromatize to the pyrazole.
-
Troubleshooting: To drive the reaction towards the final pyrazole product, ensure adequate heating and catalytic acid are used, as these conditions favor the dehydration of the cyclic intermediate.
-
-
Sub-optimal Work-up and Purification: The product may be lost during extraction or purification.
-
Troubleshooting: Optimize your work-up procedure. Ensure the pH is adjusted correctly during aqueous extraction to ensure your pyrazole is in a neutral, organic-soluble form. For purification by column chromatography, use a well-chosen solvent system to achieve good separation from impurities. Recrystallization is also an effective purification method for many pyrazoles.
-
My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks.
Strategies to Enhance Regioselectivity:
-
Exploit Electronic Effects: A more electrophilic carbonyl group will be preferentially attacked by the hydrazine. For example, a trifluoromethyl ketone is more electrophilic than an alkyl or aryl ketone.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases. These solvents can selectively hydrogen-bond with one of the carbonyl groups, influencing the site of initial attack.
-
Catalyst Selection: While acid catalysis is common, exploring different Lewis acids may influence the regiochemical outcome.
-
Temperature Control: In some instances, running the reaction at a lower temperature may favor the formation of one regioisomer over the other due to differences in the activation energies for the two reaction pathways.
-
Separation of Isomers: If a mixture is unavoidable, separation by column chromatography is often feasible. A systematic screening of solvent systems (e.g., gradients of ethyl acetate in hexanes) is recommended. Preparative HPLC can be used for difficult separations.
Table 1: Influence of Reaction Conditions on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Catalyst | Major Regioisomer | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Acetic Acid | 1,5-Dimethyl-3-phenylpyrazole | F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | None | 1,3-Dimethyl-5-phenylpyrazole | J. Org. Chem. 2005, 70, 10, 4065–4070 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMAc | HCl | 1,5-Diphenyl-3-(trifluoromethyl)pyrazole |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole with Reaction Monitoring by TLC
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq). Dissolve it in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If the reaction is exothermic, add the hydrazine dropwise and consider cooling the flask in an ice bath.
-
Catalysis: If required, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to reflux and stir.
-
Reaction Monitoring by TLC:
-
Prepare a TLC chamber with an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes).
-
On a TLC plate, spot the starting 1,3-dicarbonyl, the hydrazine (if UV active), and the reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes).
-
Visualize the TLC plate under UV light and/or by staining with an appropriate agent (e.g., iodine). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. The reaction is complete when the limiting reagent spot is no longer visible.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
If the product is soluble, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Reaction Monitoring Workflow:
Caption: Workflow for monitoring pyrazole synthesis using TLC.
Data Summary
Table 2: Recommended Solvents and Catalysts for Pyrazole Synthesis
| Solvent | Type | Boiling Point (°C) | Typical Catalyst | Notes |
| Ethanol | Polar Protic | 78 | Acetic Acid, HCl | Common, effective solvent for many pyrazole syntheses. |
| Acetic Acid | Polar Protic | 118 | Self-catalyzing | Can serve as both solvent and catalyst. |
| Toluene | Non-polar | 111 | p-TsOH | Allows for azeotropic removal of water. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | None or Acid | High boiling point, good for slow reactions. |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | 74 | None | Can improve regioselectivity. |
| Water | Polar Protic | 100 | Acid or Base | "Green" solvent option for some syntheses. |
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16, 2597–2599. [Link]
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Fluorinated Pyrazoles. Chem. Rev.2011 , 111, 6984-7034. [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Knowledge Base. Role: Senior Application Scientist Status: Online Ticket ID: PYR-CAT-2026
Core Directive: The Catalyst Selection Matrix
In pyrazole synthesis, "efficiency" is a function of regiocontrol . The classic Knorr synthesis (hydrazine + 1,3-dicarbonyl) often fails to discriminate between the N1-C3 and N1-C5 isomers, leading to inseparable mixtures.
Use this decision matrix to select the correct catalytic system based on your target isomer and substrate class.
Knowledge Base Article #001: Catalyst Logic for Regioselectivity
| Target Structure | Primary Challenge | Recommended Catalyst System | Mechanism of Action |
| 1,3,5-Trisubstituted (N1-C5 Isomer) | Steric clash favors the wrong isomer (N1-C3). | Lewis Acid (e.g., | Chelates the 1,3-dicarbonyl, activating the less hindered carbonyl for initial hydrazine attack, reversing standard steric bias. |
| 1,3,5-Trisubstituted (N1-C3 Isomer) | Standard thermodynamic product. | Brønsted Acid (AcOH, HCl) | Protonation increases electrophilicity of the most reactive carbonyl; sterics dictate the outcome (hydrazine attacks less hindered site). |
| 1,4-Disubstituted | Difficult to access via condensation. | Cu(I) / Ru(II) (Click Chemistry) | [3+2] Cycloaddition of alkynes + diazo/sydnones. Cu(I) enforces 1,4-regiochemistry via a metallacycle intermediate. |
| Fluorinated Pyrazoles (3- | Ag(I) (e.g., AgOTf) | Silver activates the hemiaminal intermediate, facilitating dehydration and cyclization where protons fail. |
Visualization: Catalyst Decision Tree
The following diagram illustrates the logical flow for selecting a catalyst based on substrate constraints and desired regiochemistry.
Caption: Decision logic for selecting catalytic systems based on target regiochemistry (1,3- vs 1,5- vs 1,4-substitution).
Troubleshooting Guide: "Debug Your Reaction"
Ticket #002: Common Failure Modes
If your yield is low or regioselectivity is poor, consult this diagnostic table before changing the entire route.
| Symptom | Probable Cause | Technical Intervention |
| Mixture of Regioisomers (approx. 1:1) | Solvent Mismatch. In Knorr synthesis, protic solvents (EtOH) stabilize the transition state differently than aprotic solvents. | Action: Switch solvent polarity. If using EtOH, switch to TFE (Trifluoroethanol) or HFIP . Fluorinated alcohols often enhance regioselectivity via H-bonding networks that lock the dicarbonyl conformation. |
| Stalled Conversion (<50%) | Hydrazine Deactivation. Acid catalysts can protonate the hydrazine, reducing its nucleophilicity (making it an ammonium salt). | Action: Switch to a Lewis Acid (Zn(OTf) |
| Decomposition / Black Tar | Oxidative Instability. Hydrazines are reducing agents; Cu(II) catalysts can cause oxidative degradation if not ligand-stabilized. | Action: Use Cu(I) with a stabilizing ligand like Neocuproine or TBTA . Avoid naked Cu salts in aerobic conditions unless oxidative cyclization is intended. |
| N-Arylation Fails (Cross-Coupling) | Catalyst Poisoning. Pyrazoles are excellent ligands and can bind to Pd/Cu, shutting down the catalytic cycle. | Action: Use bulky, electron-rich ligands (e.g., tBuBrettPhos for Pd) to prevent product inhibition. Increase catalyst loading to 5 mol%. |
Validated Protocol: Cu-Catalyzed Regioselective Synthesis
Ticket #003: Recommended Workflow for Difficult Substrates
For substrates where thermal condensation fails (e.g., sterically hindered or electron-deficient systems), we recommend the Copper(II) Triflate / Neocuproine system. This protocol is self-validating: the color change indicates active catalyst formation.
Scope: Synthesis of 1,3,5-trisubstituted pyrazoles via oxidative cyclization of hydrazones (an alternative to direct condensation).
Materials
-
Catalyst:
(10 mol%)[1] -
Ligand: Neocuproine (10 mol%) - Crucial for stabilizing the Cu species.
-
Base:
(1.0 equiv) -
Solvent: Toluene or DMF (anhydrous)
-
Atmosphere: Air (balloon) or
balloon (oxidant).
Step-by-Step Methodology
-
Catalyst Pre-complexation (The "Green Check"):
-
In a reaction vial, dissolve
and Neocuproine in 1 mL of solvent. -
Checkpoint: Stir for 10 mins. The solution should turn a distinct blue-green . If it remains colorless or precipitates black solids, your reagents are wet.
-
-
Substrate Addition:
-
Add the pre-formed
-unsaturated hydrazone (or mix hydrazine + enone in situ if compatible). -
Add
.[2]
-
-
Reaction Phase:
-
Heat to 60°C (Do not exceed 80°C; high temp promotes hydrazine decomposition).
-
Stir under an air atmosphere (oxidative turnover).
-
Monitor: TLC will show the disappearance of the hydrazone spot.
-
-
Workup:
-
Filter through a short pad of Celite to remove copper salts.
-
Concentrate and purify via column chromatography.
-
Why This Works (Causality)
-
Neocuproine: The bulky phenanthroline derivative prevents the copper center from dimerizing or aggregating into inactive copper oxides.
-
Oxidative Cycle: The reaction proceeds via a radical mechanism where Cu(II) oxidizes the intermediate hydrazone to a diazenyl radical, which cyclizes rapidly.
Visualization: Mechanism of Cu-Catalyzed Cycle
Caption: Catalytic cycle for Cu-mediated oxidative pyrazole synthesis involving Single Electron Transfer (SET).
References
- Regioselectivity in Knorr Synthesis: Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Source: BenchChem Knowledge Base.
-
Copper Catalysis Protocol
-
Lewis Acid Catalysis
-
Transition Metal C-H Functionalization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Purification & Analysis
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Applications Specialist Topic: Troubleshooting Isomer Separation in Pyrazole-Based Drug Scaffolds
Welcome to the Pyrazole Technical Hub.
You are likely here because your LC-MS shows a single peak, but your NMR suggests a mixture. Or perhaps you are attempting to separate 1,3- and 1,5-regioisomers that refuse to resolve on standard silica.
Pyrazoles are the backbone of modern kinase inhibitors (e.g., Crizotinib, Ruxolitinib), yet their purification is notoriously deceptive due to two distinct phenomena: Annular Tautomerism (in
This guide bypasses standard textbook advice to focus on field-proven troubleshooting for complex medicinal chemistry scaffolds.
Module 1: The Regioisomer Trap (Chromatography)
The Issue: You have alkylated a 3-substituted pyrazole and created a mixture of 1,3- and 1,5-isomers. They co-elute on TLC and Flash Chromatography.
The Science:
The dipole moments of 1,3- and 1,5-isomers are often nearly identical, rendering standard adsorption chromatography (silica) ineffective. Furthermore, the basicity of the pyridine-like nitrogen (
Troubleshooting Protocol: The "Chiral-for-Achiral" Strategy
When standard Normal Phase (NP) and Reverse Phase (RP) fail, use chiral stationary phases. Even if your molecule has no chiral center, the specific cavity shapes of amylose/cellulose columns can discriminate between the 3D-spatial orientation of 1,3- vs 1,5-substituents.
Step-by-Step Optimization:
-
Mobile Phase Modification (The "Base" Rule):
-
Why: Pyrazoles are basic (
of conjugate acid ~2.5). On acidic silica, they protonate and streak. -
Action: Always pretreat silica with 1% Triethylamine (TEA) in hexanes before loading. For RP-HPLC, use pH 10 buffers (ammonium bicarbonate) to keep the pyrazole neutral and hydrophobic.
-
-
The Screening Workflow:
-
Tier 1: Standard Silica with 1% TEA. (Low success for close isomers).
-
Tier 2: C18 RP-HPLC at High pH (pH 9.5–10).
-
Tier 3: Chiral Stationary Phase (CSP) Screening.
-
Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD).
-
Mode: Normal Phase (Hexane/EtOH).[1]
-
Rationale: The 1,5-isomer is often more sterically congested ("spherical") than the linear 1,3-isomer, fitting differently into the chiral grooves.
-
-
Visualization: The Separation Decision Tree
Caption: Decision matrix for selecting the correct purification modality based on isomer resolution difficulty.
Module 2: Scalable Purification (The "Salt Trick")
The Issue: Chromatography is too expensive for multi-gram scale-up.
The Science: While the free bases of pyrazole isomers often have similar solubilities, their acid addition salts (hydrochloride, nitrate, or picrate) often exhibit drastically different crystal lattice energies. The 1,5-isomer, being more sterically crowded, often forms a less stable crystal lattice or a more soluble salt compared to the flatter 1,3-isomer.
Protocol: Selective Hydrohalic Crystallization
Reference method adapted from industrial purification of dimethylpyrazoles.
| Step | Action | Observation/Rationale |
| 1 | Dissolution | Dissolve crude mixture in minimal hot Ethyl Acetate (EtOAc). |
| 2 | Acidification | Add 1.05 eq of HCl (4M in Dioxane) dropwise with vigorous stirring. |
| 3 | Precipitation | Allow to cool slowly to RT, then 0°C. One isomer (usually the 1,3-isomer) often precipitates as a crystalline solid. |
| 4 | Filtration | Filter the solid. The mother liquor is enriched with the 1,5-isomer. |
| 5 | Free Basing | Partition the solid between DCM and sat. NaHCO3 to recover the pure free base. |
Critical Check: If HCl fails to induce separation, switch to Nitric Acid . Nitrate salts of pyrazoles have a high propensity for forming distinct crystalline habits due to strong H-bonding networks.
Module 3: The Tautomer Ghost (Analytical Validation)
The Issue: "My LCMS says 99% pure, but my NMR protons are broad or missing."
The Science:
FAQ: Is it Tautomerism or Impurity?
-
Q: How do I prove I have a single pure compound and not a mix?
-
A: Run Variable Temperature (VT) NMR .
-
Cooling (-40°C): The proton transfer slows down. If it is a tautomer, the broad peaks will split into two distinct, sharp sets of peaks (decoalescence).
-
Heating (+50°C): The transfer speeds up. Broad peaks will sharpen into a single average peak.
-
Impurity: Heating/cooling will not merge distinct impurity peaks into the main product peak.
-
-
-
Q: How do I determine the regiochemistry of my
-alkylated product?-
A: You cannot rely on 1D proton shifts alone. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
1,5-Isomer: Strong NOE correlation between the
-Alkyl group and the substituent at position 5. -
1,3-Isomer: No NOE between the
-Alkyl group and the substituent at position 3 (too far away).
-
-
Module 4: Root Cause Prevention (Synthetic Control)
The Issue: Avoiding the mixture entirely during synthesis.
The Science: Alkylation of pyrazoles is governed by Sterics vs. Electronics .[2]
-
Steric Control: The alkyl group prefers the less hindered nitrogen (away from bulky substituents).
-
Electronic Control: Electron-withdrawing groups (EWGs) make the adjacent nitrogen less nucleophilic.
Diagram: The Mechanism of Regioselectivity
Caption: Factors influencing the ratio of 1,3- vs 1,5-isomers during synthesis.
Pro-Tip: If you require the 1,5-isomer (usually the minor product), do not rely on direct alkylation. Use a cyclization strategy (e.g., reacting a hydrazine with a 1,3-diketone) where the hydrazine substituent dictates the position.
References
-
Separation of Isomers by Chiral Chromatography
- Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Source: ACS Omega / NIH.
-
URL:[Link]
-
Regioselectivity Mechanisms & Analysis
-
Tautomerism in Pyrazoles
- Purification via Crystallization (Patent)
Sources
Technical Support Center: Purification of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for the common synthesis involving the condensation of a substituted hydrazine with a β-dicarbonyl compound, you should be vigilant for the following:
-
Regioisomers: The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone can potentially yield two different pyrazole regioisomers.[1] The formation of the undesired isomer is a frequent cause of purification challenges.
-
Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or β-dicarbonyl compounds in your crude mixture.
-
Side-Reaction Products: Depending on the reaction conditions, various side reactions can occur, leading to a range of by-products that may complicate purification.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your target compound. It could also be due to residual solvent. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under high vacuum. Gentle heating may be necessary, but be cautious to avoid thermal degradation.
-
Initial Purification: Attempt a preliminary purification step like a solvent wash. Triturating the oil with a non-polar solvent in which your product is sparingly soluble (e.g., cold hexanes or diethyl ether) can sometimes induce crystallization and remove highly non-polar impurities.
-
Chromatography: If the product remains an oil, column chromatography is the most effective method for isolating the desired compound from the impurities causing the oiling.
Q3: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A3: This is a common issue and can stem from several factors:
-
Inappropriate Solvent System: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., it is too soluble at low temperatures or not soluble enough at high temperatures). Experiment with different solvent systems. For pyrazole derivatives, ethanol/water mixtures or ethyl acetate/hexane systems are often good starting points.[2][3]
-
Cooling Rate: Cooling the solution too quickly can cause the product to crash out of solution, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Presence of Co-crystallizing Impurities: Some impurities, particularly isomers, may have very similar solubility profiles to your product and can co-crystallize. In such cases, column chromatography is a more suitable purification technique.
Q4: I am struggling to separate my product from a closely related impurity by column chromatography. What can I do to improve separation?
A4: Achieving good separation between closely related compounds can be challenging. Here are some strategies to enhance resolution:
-
Optimize the Mobile Phase: A slight change in the polarity of your eluent can have a significant impact. For normal-phase silica gel chromatography, small additions of a more polar solvent (e.g., a few drops of methanol in a dichloromethane eluent) can sometimes improve separation.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like neutral alumina.[2]
-
Deactivate the Silica Gel: For basic compounds like pyrazoles, interactions with the acidic silica gel can lead to tailing and poor separation. Deactivating the silica gel by preparing the slurry with a small amount of triethylamine (e.g., 1% v/v) in the eluent can mitigate this issue.[2]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary to achieve the desired purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | Product is too soluble in the chosen solvent. | Select a solvent in which the product has lower solubility at room temperature. Try a binary solvent system where the product is soluble in one solvent and insoluble in the other. |
| Product precipitated on the filter paper during hot filtration. | Ensure the filtration apparatus is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product. | |
| Multiple Spots on TLC After Purification | Incomplete separation during chromatography. | Re-run the column with a shallower solvent gradient or a different solvent system. |
| Decomposition of the product on the stationary phase. | Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. | |
| Product Appears Discolored | Presence of colored impurities. | A charcoal treatment during recrystallization can sometimes remove colored impurities. |
| Product is unstable and degrades upon exposure to air or light. | Handle the compound under an inert atmosphere and protect it from light. |
Experimental Protocols
Protocol 1: Recrystallization of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
1. Solvent Selection:
- Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Promising solvent systems for pyrazole derivatives include ethanol/water, methanol/water, and ethyl acetate/hexanes.[2][3]
2. Recrystallization Procedure:
- Place the crude methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.
- If a binary solvent system is used (e.g., ethanol/water), add the "good" solvent (ethanol) until the compound dissolves, then add the "bad" solvent (water) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
- Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a starting point for the purification of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate on silica gel.
1. Stationary Phase and Eluent Selection:
- Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.
- Eluent: A non-polar/polar solvent mixture is typically used. Based on similar compounds, a mixture of n-hexane and acetone (e.g., starting with a 9:1 or 7:1 v/v ratio) is a reasonable starting point.[4] Use thin-layer chromatography (TLC) to determine the optimal eluent composition that gives a retention factor (Rf) of approximately 0.2-0.3 for your target compound.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed without air bubbles.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the initial mobile phase.
- Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
Visualization of Purification Workflow
Caption: Troubleshooting logic for common purification issues.
References
- This reference is not available.
- This reference is not available.
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
- This reference is not available.
- This reference is not available.
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available from: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]
- This reference is not available.
-
Zhang, W., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3149. Available from: [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. Available from: [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrazole Starting Materials
[1][2]
Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting solubility issues with 1H-pyrazole and derivatives during synthesis, workup, and purification.[1][2]
Core Directive: The Physics of Insolubility
User Question: Why are my pyrazole starting materials (like 3,5-dimethylpyrazole or 4-nitropyrazole) so difficult to dissolve in standard organic solvents like DCM or Toluene?
Technical Insight: The root cause is intermolecular hydrogen bonding .[1][2][3] Unsubstituted pyrazoles (NH-pyrazoles) possess both a proton donor (NH) and a proton acceptor (N:) within the same aromatic ring.[1][2] In the solid state, they form tight, linear, or cyclic oligomers (dimers, trimers, catemers) held together by strong hydrogen bond networks.[1][2] This results in high crystal lattice energy that non-polar solvents cannot overcome.[1][2][4]
To dissolve a pyrazole, you must break these intermolecular H-bonds .
The Solubility Hierarchy
| Solvent Class | Solubility Rating | Mechanism of Action | Recommended For |
| Dipolar Aprotic (DMF, DMSO, DMAc, NMP) | Excellent | High dielectric constant disrupts lattice energy; accepts H-bonds from pyrazole NH.[1][2] | N-Alkylation, Pd-Coupling, SNAr |
| Polar Protic (MeOH, EtOH, iPrOH) | Good | Solvation via H-bonding; alcohol acts as both donor and acceptor.[1][2] | Condensation, Recrystallization |
| Chlorinated (DCM, CHCl3) | Poor | Weak H-bond acceptor ability; cannot effectively disrupt pyrazole dimers.[1][2] | Workup (only if functionalized) |
| Non-Polar (Toluene, Hexanes) | Very Poor | No capacity to break H-bonds.[1][2] | Precipitation/Trituration |
Module 1: Solvent Selection & Screening
User Question: I am trying to run an N-alkylation, but my starting material is a suspension. Should I proceed?
Troubleshooting Protocol: Running reactions on heterogeneous "slurries" often leads to stalled conversion or localized overheating.[1][2] Use this screening workflow to find a homogeneous system.
Protocol: Solubility Screening Workflow
-
Baseline: Place 50 mg of pyrazole in a vial.
-
The "Golden" Solvents: Add 0.5 mL of DMF or DMAc (Dimethylacetamide).[1][2]
-
The Protic Switch: If the reaction tolerates protons, try EtOH or TFE (Trifluoroethanol).[1][2]
-
Thermal Assist: If insoluble at RT, heat to 60°C.
Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal solvent system based on reaction sensitivity.
Module 2: The "Solubility Switch" (Protecting Groups)
User Question: I need to purify my pyrazole intermediate, but it crashes out on the column and won't dissolve in DCM/MeOH. What can I do?
Technical Insight: If your intermediate still has a free NH, it will behave like a brick.[1][2] The solution is to mask the NH group with a lipophilic protecting group.[1][2] This "Solubility Switch" transforms the physical properties, making the molecule soluble in organic solvents (DCM, EtOAc) for easy purification.[1][2]
Recommended Strategy: The THP (Tetrahydropyranyl) Group
THP is superior to Boc/SEM for solubility improvement because it adds significant lipophilicity and prevents H-bonding.[1][2]
Protocol: Green One-Pot THP Protection [2]
-
Mix: Pyrazole (1 equiv) + 3,4-dihydro-2H-pyran (DHP) (1.2 equiv).
-
Catalyst: Add TFA (0.1 mol%) or run solvent-free if liquid DHP is sufficient.[1][2]
-
Reaction: Stir at RT or mild heat (50°C).
-
Result: The N-THP pyrazole is usually an oil or low-melting solid, highly soluble in Hexanes/EtOAc.[1][2]
-
Deprotection: Quantitative removal with mild acid (HCl/MeOH) or heating in EtOH.[1][2]
Module 3: Reaction-Specific Troubleshooting
Scenario A: N-Alkylation is Stalled (Heterogeneous Slurry)
Issue: You are using K₂CO₃ in Acetone or MeCN, and the pyrazole sits at the bottom. Conversion is <10%. Root Cause: Poor solubility of the pyrazole anion in these solvents.[1][2] Solution:
-
Switch Solvent: Move to DMF or NMP .[1][2] The reaction often becomes homogeneous instantly.[1][2]
-
Phase Transfer Catalysis (PTC): If you must use a non-polar solvent (e.g., Toluene), add 5-10 mol% TBAB (Tetrabutylammonium bromide) .[1][2]
Scenario B: Palladium Coupling (Suzuki/Buchwald) Fails
Issue: The catalyst dies before coupling occurs because the pyrazole substrate won't dissolve.[1][2] Solution:
-
Ligand Choice: Use ligands that support high-polarity solvents.[1][2] Sphos and XPhos work well in n-Butanol or Dioxane/Water mixtures.[1][2]
-
Microwave Assistance: Heating to 120°C in a microwave reactor can superheat the solvent (e.g., EtOH/Water), momentarily dissolving the pyrazole to allow catalytic turnover [4].[1][2]
Module 4: Workup & Purification Strategies
User Question: How do I isolate my product if I can't extract it?
The "Crash Out" Protocol (Precipitation) Instead of extraction (which fails if the product is insoluble in organic layer), use the solubility difference between "Good" and "Poor" solvents.[1][2]
-
Dissolve: At the end of the reaction, ensure the product is dissolved in a minimum amount of a Good Solvent (e.g., hot DMF or hot Ethanol).[1][2]
-
Precipitate: Slowly add a Poor Solvent (usually Water or cold Ether) while stirring vigorously.[1][2]
-
Filter: The pyrazole will precipitate as a pure solid.[1][2] Wash with the Poor Solvent.[1][2]
Visualization: Workup Decision Matrix
Figure 2: Workflow for isolating insoluble pyrazole derivatives without aqueous extraction.
References
-
BenchChem. (2025).[1][2][4] Overcoming poor solubility of pyrazole derivatives during reaction workup. Link[1][2]
-
RSC Publishing. (2015).[1][2] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Link[1][2]
-
Taylor & Francis. (2017).[1][2] Green synthesis of pyrazole systems under solvent-free conditions. Link
-
MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Link[1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Navigating the Thermal Landscape of Pyrazole Synthesis: A Technical Support Guide for Safe Scale-Up
For researchers, scientists, and drug development professionals, the synthesis of pyrazoles represents a cornerstone of modern medicinal chemistry, with this heterocyclic scaffold underpinning numerous therapeutic agents. However, the transition from bench-scale discovery to pilot-plant production is often fraught with challenges, none more critical than the management of exothermic reactions. This technical support center provides a comprehensive guide to understanding, predicting, and controlling the thermal hazards associated with pyrazole synthesis scale-up, ensuring both the safety of the process and the integrity of the final product.
Troubleshooting Guide: Addressing Exothermic Events in Real-Time
This section is designed to provide immediate, actionable advice for specific issues encountered during the scale-up of pyrazole synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Hydrazine Addition
Q: My reaction temperature is increasing much faster than anticipated upon adding hydrazine hydrate to my 1,3-dicarbonyl compound. What's happening and what should I do?
A: This is a classic sign of a highly exothermic reaction proceeding at a rate that is overwhelming your vessel's cooling capacity. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl with hydrazine, is known to be exothermic.[1][2] At larger scales, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation significantly less efficient.[3]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of hydrazine.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This could involve lowering the temperature of your cooling fluid or increasing its flow rate.
-
Increase Agitation: Enhance mixing to improve heat transfer from the reaction mass to the vessel walls and cooling jacket. Be cautious, as very vigorous agitation can sometimes increase the reaction rate.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably towards the solvent's boiling point or a known decomposition temperature, be prepared to quench the reaction by adding a pre-determined, cold, inert solvent.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer: The rate of heat generation is exceeding the rate of heat removal.
-
Accumulation of Unreacted Reagents: If the reaction is not instantaneous, adding the hydrazine too quickly can lead to a dangerous accumulation, which then reacts rapidly, causing a sharp temperature increase.[4]
Preventative Measures for Future Batches:
-
Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter to determine the heat of reaction (ΔHr) and the maximum adiabatic temperature rise (ΔTad).[4][5] This data is crucial for designing an adequate cooling system.
-
Controlled Addition Rate: The addition of the limiting reagent (often hydrazine) should be controlled at a rate where the heat generated can be effectively removed by the cooling system.[2]
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a thermal buffer.[6]
Issue 2: Localized Hotspots and Decreased Yield at Scale
Q: I've successfully scaled up my pyrazole synthesis, but my yield has dropped and I'm seeing new impurities. Why is this happening?
A: This is a common consequence of inadequate mixing in larger reactors. Poor mixing can lead to localized areas of high reagent concentration and temperature ("hotspots"). These hotspots can promote side reactions and the degradation of reactants, intermediates, or the final product, leading to lower yields and the formation of impurities.[4]
Troubleshooting and Optimization:
-
Evaluate Agitator Design and Speed: The type of agitator and its speed are critical for achieving homogeneity in the reactor. What worked in a round-bottom flask may not be suitable for a large, baffled reactor. Consider impeller designs that promote both axial and radial flow.
-
Monitor for Gradients: If possible, use multiple temperature probes at different locations within the reactor to identify temperature gradients that indicate poor mixing.
-
Re-optimize Reaction Parameters: The optimal temperature, concentration, and addition rate may be different at a larger scale. A re-optimization study at the pilot scale is often necessary.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the proactive management of exothermic reactions in pyrazole synthesis.
Q1: How can I predict the exothermicity of my pyrazole synthesis before I scale up?
A: The most reliable method is through reaction calorimetry .[5] A reaction calorimeter mimics the conditions of a larger reactor on a small scale and precisely measures the heat evolved during the reaction.[7] This allows you to determine key safety parameters:
-
Heat of Reaction (ΔHr): The total amount of heat released per mole of reactant.
-
Heat Release Rate (Qr): The rate at which heat is generated over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat were removed from the system. This is a critical indicator of the potential for a thermal runaway.
A simplified workflow for a reaction calorimetry study is outlined below:
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Modeling initiation and propagation of thermal runaway in pouch Li-ion battery cells: Effects of heating rate and state-of-charge | Request PDF. Retrieved from [Link]
-
ChemEnggHelp. (n.d.). Material & Energy Balance for Batch Reactor. Retrieved from [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Analysis and Investigation of Thermal Runaway Propagation for a Mechanically Constrained Lithium-Ion Pouch Cell Module. Retrieved from [Link]
-
Simplified Science Publishing. (n.d.). Best Color Palettes for Scientific Figures and Data Visualizations. Retrieved from [Link]
-
Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]
-
ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development. Retrieved from [Link]
-
IChemE. (n.d.). Heat flow calorimetry - application and techniques. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved from [Link]
-
University of Washington. (n.d.). CHAPTER 6:The Energy Balance for Chemical Reactors. Retrieved from [Link]
-
IEEE Xplore. (1988, June 15). Simple Control of Highly Exothermic Reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Reaction Calorimetry Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and DFT calculation of novel pyrazole derivatives. Retrieved from [Link]
-
GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]
-
PubMed Central. (2023, July 10). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. Retrieved from [Link]
-
YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]
-
Eng-Tips. (2006, May 2). Heat Transfer in Batch Reactors. Retrieved from [Link]
-
Graphviz. (2024, July 28). color. Retrieved from [Link]
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
PubMed. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Determination of exothermic batch reactor specific model parameters. Retrieved from [Link]
-
Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]
-
ResearchGate. (2018, November 30). Thermal runaway of large automotive Li-ion batteries. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application Guide to Safeguards Calorimetry. Retrieved from [Link]
-
YouTube. (2023, July 11). Modeling and Simulations of Thermal Runaway in Li-ion Cells, with Dr. Jason Ostanek. Retrieved from [Link]
-
YouTube. (2021, April 30). What is Heat Flow Calorimetry? - Overview Video - METTLER TOLEDO - EN. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst. Retrieved from [Link]
-
YouTube. (2018, April 26). How to Draw a Chemical Process Flow Diagram. Retrieved from [Link]
-
ResearchGate. (2025, October 14). (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Retrieved from [Link]
-
YouTube. (2024, November 15). Tutorial: Generating Color Schemes for your Data Visualizations. Retrieved from [Link]
-
YouTube. (2022, September 7). Estimation of Heating and Cooling time in a Batch Reactor. Retrieved from [Link]
-
Reddit. (2018, July 12). Best colors to use for scientific plots? : r/AskAcademia. Retrieved from [Link]
-
Quora. (2024, June 3). How does adding more reactants affect an exothermic or endothermic chemical reaction? What are the potential results and why?. Retrieved from [Link]
-
Syrris. (2018, December 10). An Introduction to Reaction Calorimetry. Retrieved from [Link]
-
NIH. (2023, April 23). Hydrazine Toxicology - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Retrieved from [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]
-
BioRender.com. (2024, March 25). Color Considerations In Graphs. Retrieved from [Link]
Sources
Technical Support Center: Identifying Byproducts in Pyrazole Reactions by LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts in pyrazole synthesis reactions using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, empowering you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Source of Byproducts
This section addresses common questions about the chemistry of pyrazole synthesis and the types of impurities that can arise. Understanding the potential reaction pathways is the first step in targeted byproduct analysis.
Q1: What are the most common byproducts I should expect in a Knorr pyrazole synthesis?
The Knorr pyrazole synthesis, which involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, is a cornerstone of pyrazole chemistry.[1][2] However, its simplicity can be deceptive. The most common byproducts arise from issues of regioselectivity and incomplete reaction.
-
Regioisomers: If you use an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[3] This leads to the formation of two different pyrazole regioisomers, which will have the same mass but different structures and chromatographic retention times.
-
Unreacted Starting Materials: Incomplete reactions will leave residual hydrazine and 1,3-dicarbonyl compounds in your mixture.
-
Reaction Intermediates: The reaction proceeds through several intermediates, such as imines and enamines.[2] If the final cyclization and dehydration steps are not driven to completion, these species can persist as significant byproducts.
-
Hydrazine-Related Impurities: Hydrazines can self-condense or react with the solvent or other reagents, especially under harsh conditions, leading to unexpected side products.
Q2: Beyond the Knorr synthesis, what other reaction types produce characteristic byproducts?
While the Knorr synthesis is prevalent, other methods for creating pyrazoles also have unique byproduct profiles. For instance, syntheses involving α,β-unsaturated aldehydes or ketones with hydrazines can lead to Michael addition side products or incompletely cyclized pyrazoline intermediates.[4][5] Monitoring for these specific masses is crucial for reaction optimization.
Q3: How do reaction conditions (pH, temperature, catalyst) influence byproduct formation?
Reaction conditions are critical. The Knorr synthesis, for example, is acid-catalyzed.[6][7]
-
Insufficient Acid: Too little catalyst can stall the reaction, leading to a higher proportion of intermediates.
-
Excessive Acid/Heat: Harsh conditions can cause degradation of starting materials or the desired pyrazole product, creating a complex impurity profile.
-
Solvent Choice: The solvent can influence reactant solubility and the stability of intermediates. Protic solvents may participate in side reactions, while aprotic solvents might not effectively mediate the necessary proton transfers.
Part 2: LC-MS Method Development & Troubleshooting
This section provides a question-and-answer guide to developing robust LC-MS methods and troubleshooting common issues encountered during the analysis of pyrazole reaction mixtures.
Q4: I'm starting a new pyrazole synthesis project. How should I set up my initial LC-MS method for reaction monitoring?
A generic "scouting" gradient is the best starting point. The goal is not perfect separation but a quick assessment of reaction completion and major byproduct formation.
-
Column Choice: A C18 reversed-phase column (e.g., 50 mm length, 2.1 mm ID, <3 µm particle size) is a versatile workhorse for small organic molecules like pyrazoles.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid. The acid is crucial for promoting good peak shape and efficient ionization in positive ion mode.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile generally provides sharper peaks and lower backpressure.
-
-
Gradient: Start with a rapid gradient, for example, 5% to 95% B over 5-7 minutes. This will give you a snapshot of all components, from polar starting materials to the more nonpolar pyrazole product.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for N-heterocycles like pyrazoles, which are easily protonated.[8] Run in positive ion mode to detect the protonated molecule [M+H]+.
Q5: My chromatogram shows a peak with the correct mass for my product, but the peak shape is terrible (fronting, tailing, or split). What's wrong?
Poor peak shape is a common LC problem and can compromise both identification and quantification.[9]
-
Cause - Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase (e.g., pure acetonitrile into a 95% water mobile phase) is a primary cause of peak distortion.[10]
-
Solution: Dissolve your sample in a solvent that is as weak as or weaker than your starting mobile phase conditions (e.g., 50:50 water:acetonitrile or even the starting mobile phase itself).
-
-
Cause - Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Dilute your sample significantly. LC-MS is extremely sensitive, and you often need much less sample than for techniques like NMR.[11]
-
-
Cause - Secondary Interactions: The basic nitrogen atoms in pyrazoles can interact with residual acidic silanols on the silica-based column packing, causing peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (0.1% formic acid is usually adequate) to keep the pyrazole nitrogens protonated and minimize these interactions.
-
Q6: I see many peaks in my mass spectrum for a single chromatographic peak. How do I identify the actual molecular ion?
This is a common and important challenge. A single compound can generate multiple ions in the ESI source, primarily through the formation of adducts.[12][13]
-
Look for Common Adducts: In positive ion mode, the most common species are the protonated molecule [M+H]+, the sodium adduct [M+Na]+, and the potassium adduct [M+K]+. You should also look for solvent-related adducts like [M+CH3CN+H]+ if using acetonitrile.
-
Use an Adduct Table: Knowing the exact mass differences is key to interpretation.
| Common Positive Mode Adducts | Mass Shift from Neutral Mass (M) | Common Negative Mode Adducts | Mass Shift from Neutral Mass (M) |
| [M+H]+ | +1.0073 | [M-H]- | -1.0073 |
| [M+NH4]+ | +18.0338 | [M+Cl]- | +34.9694 |
| [M+Na]+ | +22.9892 | [M+HCOO]- (from Formic Acid) | +44.9982 |
| [M+K]+ | +38.9632 | [M+CH3COO]- (from Acetic Acid) | +59.0139 |
| [2M+H]+ | 2M + 1.0073 | [2M-H]- | 2M - 1.0073 |
| Source: Adapted from data found in ACD/Labs and other mass spectrometry resources.[14] |
-
Trust the Isotope Pattern: The molecular ion cluster should exhibit the correct isotopic distribution for your compound's elemental formula. Software can predict this pattern for comparison.
Q7: I suspect I have regioisomers, which have the same mass. How can I use LC-MS to confirm this and potentially identify them?
Differentiating isomers is a key strength of LC-MS/MS (or tandem mass spectrometry).
-
Chromatographic Separation: First, optimize your LC method to achieve baseline separation of the isomeric peaks. Try a shallower gradient or a different stationary phase (e.g., a PFP column) that offers different selectivity.
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion (the [M+H]+ peak) for each isomer in the first mass analyzer.
-
Collision-Induced Dissociation (CID): Induce fragmentation of the isolated parent ion in a collision cell.
-
Analyze Fragmentation Patterns: The resulting fragment ions are analyzed in the second mass analyzer. Regioisomers, while having the same parent mass, will often fragment differently due to the different locations of substituents, leading to unique MS/MS spectra that can serve as fingerprints for each isomer.[15][16]
Q8: Should I ever use APCI instead of ESI for pyrazole analysis?
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique, contrasting with ESI's liquid-phase process.[17] While ESI is generally preferred for pyrazoles, APCI can be advantageous in specific situations.
-
When to Consider APCI:
-
If your pyrazole is highly substituted with bulky, nonpolar groups, making it less soluble in polar ESI solvents and less amenable to protonation in solution.
-
If you are using a nonpolar mobile phase system (normal phase chromatography), where ESI is inefficient.
-
-
General Guideline: For most pyrazole syntheses monitored with reversed-phase LC, ESI is the superior choice due to its sensitivity for polar and ionizable compounds.[18][19]
Caption: A systematic workflow for identifying reaction byproducts.
Protocol: Generic Method for Monitoring a Pyrazole Synthesis Reaction
This protocol is designed as a starting point and should be optimized for your specific analytes.
-
Sample Preparation:
-
Carefully take a small aliquot (e.g., 5-10 µL) from the reaction mixture using a glass syringe or pipette.
-
Quench the reaction by diluting the aliquot into 1 mL of a 50:50 water:acetonitrile mixture in a 1.5 mL microcentrifuge tube. This dilution (~100-200 fold) is crucial to avoid detector saturation and column overload.
-
Vortex the tube thoroughly.
-
If the solution is cloudy or contains solids, centrifuge at >10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the clear supernatant to an LC-MS autosampler vial.
-
-
LC-MS System Parameters (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 99.9% Water / 0.1% Formic Acid.
-
Mobile Phase B: 99.9% Acetonitrile / 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
-
0.0 min: 5% B
-
7.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
10.0 min: 5% B (re-equilibration)
-
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Single Quadrupole.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Gas Temperature: 300-350 °C.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
After the run, view the Total Ion Chromatogram (TIC).
-
Identify the retention times for your starting materials and expected product (if known from previous runs).
-
For any significant unknown peaks, view the mass spectrum.
-
Use the principles from Q&A #6 to identify the monoisotopic mass of the unknown byproduct by accounting for adducts.
-
Use this mass to propose potential structures based on the reaction chemistry.
-
References
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Wikipedia. (2024). Liquid chromatography–mass spectrometry. Retrieved from [Link]
-
Patel, D. K., et al. (2022). Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole. PubMed. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Sargent, M. (Ed.). (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Limited. Retrieved from [Link]
-
YouTube. (2019). Synthesis of pyrazoles. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
de Alencar, M. S. V., et al. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Food Chemistry. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Retrieved from [Link]
-
ResearchGate. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of compounds in the reaction system by LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Wikipedia. (2024). Paal–Knorr synthesis. Retrieved from [Link]
-
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Retrieved from [Link]
-
Chromatography Online. (n.d.). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. Retrieved from [Link]
-
Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Retrieved from [Link]
-
ASMS. (2012). LC/MS: The Techniques of Electrospray, APCI and APPI. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Electron-impact induced fragmentations of pyrazoles. Retrieved from [Link]
-
Advances in Pharmaceutical Analysis. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
National Institutes of Health. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Retrieved from [Link]
-
ResearchGate. (2013). GCMS and LCMS techniques in reaction mechanism - can anyone help?. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
YouTube. (2021). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
Chromatography Online. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
Sources
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- 3. jk-sci.com [jk-sci.com]
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- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
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- 15. researchgate.net [researchgate.net]
- 16. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. asms.org [asms.org]
- 18. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
strategies to improve the regioselectivity of pyrazole synthesis
Current Status: Operational Ticket Topic: Strategies to Improve Regioselectivity in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist
Diagnostic Workflow: Select Your Strategy
Before modifying your reaction conditions, use this decision matrix to determine the optimal synthetic route based on your substrate's electronic and steric profile.
Figure 1: Decision matrix for selecting a regioselective pyrazole synthesis strategy based on substrate properties.
Troubleshooting the Classical Knorr Synthesis
Issue: "I am condensing a hydrazine with an unsymmetrical 1,3-diketone and getting a 1:1 mixture of isomers."
Root Cause Analysis: The classical Knorr synthesis relies on the condensation of a hydrazine (nucleophile) with a 1,3-dicarbonyl (electrophile). Regioselectivity is dictated by the competition between:
-
Nucleophilicity: The difference in reactivity between the two hydrazine nitrogens (
vs ). -
Electrophilicity: The difference in reactivity between the two carbonyl carbons.
If these differences are subtle, you obtain a mixture. To force regiocontrol, you must amplify these electronic or steric disparities.
Solution A: The Fluorinated Alcohol Effect (Solvent Switching)
If your substrate contains a fluoroalkyl group (e.g., trifluoromethyl), switching the solvent from Ethanol (EtOH) to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can invert or drastically improve regioselectivity.
Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively activate the more basic carbonyl or solvate the hydrazine, altering the attack trajectory. In
Data: Solvent Impact on Regioisomeric Ratio Reaction: Methylhydrazine + 4,4,4-trifluoro-1-phenylbutane-1,3-dione
| Solvent | Dielectric Constant | Regioisomer Ratio (1,3- vs 1,5-isomer) | Yield |
| Ethanol | 24.5 | 55 : 45 (Mixture) | 82% |
| THF | 7.5 | 60 : 40 | 78% |
| TFE | 27.0 | 92 : 8 | 90% |
| HFIP | 16.7 | >98 : 2 | 94% |
Data adapted from Fustero et al. (2008) and related solvent studies. [1, 2]
Advanced Methodologies (Non-Classical Routes)
Issue: "My substrate decomposes under Knorr conditions, or the 1,3-dicarbonyl is unstable."
Solution B: [3+2] Cycloaddition (Alkyne + Tosylhydrazone) This method bypasses 1,3-dicarbonyls entirely. It couples a terminal alkyne with an N-tosylhydrazone.[1][2] This approach is strictly regioselective for 1,3,5-trisubstituted pyrazoles because the diazo intermediate (generated in situ) has a specific polarization that matches the alkyne.
Mechanism:
-
Base-mediated decomposition of tosylhydrazone generates a diazo compound.
-
Aromatization to the pyrazole.[5]
Figure 2: Pathway for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles via tosylhydrazones.
Experimental Protocols
Protocol A: HFIP-Mediated Regioselective Synthesis
Best for: Fluorinated 1,3-diketones requiring high regiocontrol.
Reagents:
- -diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.5 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with the
-diketone and HFIP. Stir at room temperature until fully dissolved. -
Addition: Add methylhydrazine dropwise over 5 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and redistilled.
-
Purification: The residue is often analytically pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Validation Check:
-
Take a crude NMR. If the ratio of isomers is <95:5, check the water content of your HFIP. Water disrupts the H-bond network essential for regiocontrol.
Protocol B: Copper-Catalyzed Regioselective Synthesis
Best for: N-aryl pyrazoles where Knorr synthesis yields mixtures.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Aryl Diazo compound (or precursor) (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Base: Et3N (1.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Setup: In a glovebox or under Argon, add CuI and the alkyne to dry MeCN.
-
Activation: Add Et3N and stir for 10 minutes to generate the Copper-Acetylide species.
-
Cycloaddition: Add the diazo compound slowly.
-
Completion: Stir at room temperature for 6–12 hours.
-
Workup: Filter through a celite pad to remove copper residues. Concentrate and purify via column chromatography.
Validation Check:
-
This method specifically yields the 1,4-disubstituted isomer in Click chemistry contexts, or 1,3,5-trisubstituted isomers when using specific sulfonyl ylides [3]. Verify regiochemistry using NOESY NMR (look for cross-peaks between the N-substituent and the C5-proton/substituent).
References
-
Fustero, S. et al. (2008).[6] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Gosselin, F. et al. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles based on the Condensation of 1,3-Diketones with Arylhydrazines.[1] Synlett, 2006(19), 3267–3270. Link
-
Tang, M. et al. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2] Link
-
Deng, X.[5][7][8] & Mani, N. S. (2008).[6][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Larsen, M. A. et al. (2021).[8] Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles. Organic Letters, 23(18), 7209–7214. Link[9]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrazole N-Alkylation Optimization
Current Status: Operational Ticket ID: PYZ-ALK-001 Subject: Avoiding Regioselectivity Pitfalls and Yield Loss in Pyrazole N-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Pyrazole Center of Excellence
You are likely here because your LCMS shows two peaks with identical mass, your NMR is a forest of confusion, or your yield is stuck at 40%. Pyrazole N-alkylation is deceptively simple on paper but notoriously difficult to control in practice due to annular tautomerism (
This guide moves beyond standard textbook procedures to address the why and how of regiocontrol. We treat the reaction not just as a substitution, but as a competition between kinetic accessibility, thermodynamic stability, and steric gating.
Module 1: The Regioselectivity Crisis (Theory & Prediction)
The Core Problem: The Tautomer Trap
Unsubstituted pyrazoles exist in dynamic equilibrium.[1] When you add a base, you form a pyrazolide anion.[1] The incoming electrophile (
-
The Paradox: Often, the major tautomer in solution leads to the minor alkylation product (Curtin-Hammett Principle).
-
The Rule of Thumb: In
reactions, the electrophile generally attacks the least sterically hindered nitrogen lone pair. However, "sterics" includes both the pyrazole substituents and the incoming electrophile.[1]
Visualizing the Decision Matrix
Before starting, map your substrate against this logic flow to predict your major isomer.[1]
Figure 1: Decision matrix for predicting regiochemical outcomes based on substrate symmetry and reaction mechanism.
Module 2: Troubleshooting & Optimization Protocols
Q1: I need the 1,3-isomer (sterically crowded), but I keep getting the 1,5-isomer. How do I flip the selectivity?
Diagnosis: You are likely using standard basic conditions (e.g.,
The Fix: The "Cesium Effect" or Mitsunobu Inversion. While not universal, switching conditions can invert selectivity.
| Variable | Condition A (Standard) | Condition B (Alternative) | Mechanistic Insight |
| Base | NaH or | Cesium's large ionic radius can allow coordination to the more hindered nitrogen, sometimes guiding alkylation to the adjacent site (N1) via a "chelation-controlled" pathway [1][2].[1] | |
| Solvent | THF or DMF | Toluene or MeCN | Solvent polarity affects the tightness of the ion pair.[1] Non-polar solvents favor tight ion pairs, potentially altering the nucleophilic site.[1] |
| Reaction | Alkyl Halide ( | Mitsunobu (ROH) | Critical Insight: Mitsunobu conditions often favor the more hindered nitrogen (1,5-isomer) compared to alkylation, or vice versa, depending on the specific electronic nature of the pyrazole [3]. |
Protocol 1: Cesium-Promoted Alkylation (Favoring N1)
-
Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add
(1.5 equiv).[1] Stir for 30 min at RT to form the pyrazolide. -
Add Alkyl Halide (1.1 equiv) dropwise.[1]
-
Monitor by LCMS.[1] If conversion is slow, heat to 60°C.
-
Why: The "loose" ion pair of cesium can sometimes overcome steric repulsion, though this is substrate-dependent.[1]
-
Q2: My reaction stalled. The pyrazole is electron-poor (e.g., -NO2, -CF3).
Diagnosis: Electron-withdrawing groups (EWG) dramatically reduce the nucleophilicity of the pyrazole nitrogens.[1]
The Fix: Super-Electrophiles or Chan-Lam Coupling. Standard alkyl halides may not be reactive enough.[1]
-
Switch to Trichloroacetimidates: Under Bronsted acid catalysis, these are potent electrophiles that can alkylate even stubborn pyrazoles [4].[1]
-
Chan-Lam Coupling (for Arylation/Alkenylation): If you are trying to attach an aryl or vinyl group,
won't work.[1] Use and a boronic acid.[1]
Q3: I am seeing a dialkylated side product (M + Alkyl).
Diagnosis: Quaternization.[1] The product (N-alkyl pyrazole) is still nucleophilic enough to attack a second equivalent of alkyl halide, forming a pyrazolium salt.
The Fix:
-
Stoichiometry: Use a slight deficit of alkyl halide (0.95 equiv) rather than an excess.
-
Order of Addition: Add the alkyl halide slowly to the pyrazole/base mixture. Never add pyrazole to the alkyl halide.[1]
Module 3: Analytical Forensics (Distinguishing Isomers)
This is the most frequent point of failure. 1,3- and 1,5-isomers often have identical Mass Spec fragmentation patterns.[1] Do not rely on LCMS retention time alone. [1]
The Golden Standard: NOE (Nuclear Overhauser Effect)
You must determine the spatial proximity of the new N-alkyl group to the substituents on the ring.[1]
Experimental Workflow:
-
Isolate the pure isomer (or clean fractions of the mixture).[1]
-
Run a 1D-NOESY or 2D-NOESY/ROESY .[1]
-
Irradiate the
protons of your alkyl group.[1]
Interpretation Logic:
Figure 2: Interpreting NOE data to assign regiochemistry.
-
Scenario A (1,3-isomer): The N-alkyl group is far from the bulky C3-substituent.[1] You should see an NOE correlation to the C5-H (if present) or the C5-substituent.[1]
-
Scenario B (1,5-isomer): The N-alkyl group is adjacent to the bulky C5-substituent (formerly C3).[1] You will see a strong NOE enhancement between the N-alkyl protons and the substituent protons [5].[1]
Alternative: 13C Chemical Shifts
If NOE is ambiguous, check the Carbon-13 NMR.
-
C3 vs C5: In N-substituted pyrazoles, the C3 and C5 carbons resonate at different frequencies.[1] Generally, the carbon adjacent to the methylated nitrogen (C5) appears upfield (lower ppm) compared to C3, but this relies on having both isomers for comparison [6].
Module 4: Advanced Strategy - The "Blocking" Route
If direct alkylation yields an inseparable 50:50 mixture, stop optimizing conditions and change the synthetic route.
The Condensation Strategy (Regiospecific Synthesis): Instead of building the ring and then alkylating, build the ring with the alkyl group already attached.
-
Reactants: 1,3-Diketone + Mono-substituted Hydrazine (
).[1] -
Solvent Magic: Using fluorinated alcohols (TFE or HFIP) as solvents in this condensation can drive regioselectivity to >95:5 favoring the 1-alkyl-3-substituted isomer [7].[1]
References
-
Beilstein J. Org.[1] Chem. (2014).[1][2][3] Regioselective N-alkylation of the 1H-indazole scaffold.
-
Molecules (2023). Cesium Carbonate Promoted Regioselective O-Functionalization. (Note: Demonstrates Cs effect on similar heterocycles).[1][4]
-
J. Org. Chem. (2008).[1][3][5][6][7] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.
-
Organics (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
-
Oxford Instruments App Note . Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.
-
Magn. Reson. Chem. (2012).[1][6] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
-
Conicet . Improved Regioselectivity in Pyrazole Formation.
Disclaimer: These protocols are for research purposes only. Always consult SDS and perform a risk assessment before handling alkylating agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization Conditions for Pyrazole Derivatives
Welcome to the technical support center for the crystallization of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important class of heterocyclic compounds. Drawing upon established scientific principles and field-proven methodologies, this resource aims to be your authoritative guide to achieving high-quality, crystalline pyrazole derivatives.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when crystallizing pyrazole derivatives.
Q1: My pyrazole derivative is poorly soluble in most common solvents. What is the underlying reason for this?
A: The solubility of pyrazole derivatives is intrinsically linked to their molecular structure. The pyrazole ring, being aromatic, can lead to low solubility in certain solvents. Furthermore, the presence of substituents on the ring plays a significant role; non-polar groups can decrease aqueous solubility, while polar groups may enhance it. A key factor is the strong intermolecular hydrogen bonding and π-π stacking interactions between pyrazole molecules, which result in high lattice energy in the solid state, making it difficult for solvents to dissolve the crystal structure.[1][2]
Q2: How does temperature generally affect the solubility of pyrazole derivatives?
A: As a general rule, the solubility of pyrazole derivatives in organic solvents increases with temperature. The added thermal energy helps to overcome the intermolecular forces that hold the crystal lattice together. Therefore, heating the solvent is a common and effective initial step to dissolve a poorly soluble pyrazole derivative.
Q3: Can using a co-solvent system improve the solubility of my pyrazole derivative?
A: Yes, employing a co-solvent system is a highly effective strategy. A co-solvent system involves a mixture of a "good" solvent, in which your compound is soluble, and a "poor" or "anti-solvent," in which it is less soluble. This approach allows you to fine-tune the polarity of the solvent system to enhance the solubility of your compound for recrystallization. For instance, if your pyrazole derivative is soluble in ethanol but not in water, you can dissolve it in a minimal amount of hot ethanol and then carefully add hot water until the solution becomes slightly turbid, indicating the point of saturation.
Q4: My crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?
A: Rapid crystallization often traps impurities within the crystal lattice. To slow down the process, you can place the solution back on a heat source and add a small amount of additional "good" solvent. This will ensure that you have slightly exceeded the minimum amount of hot solvent required for dissolution. While this may slightly decrease your overall yield, it will keep the compound in solution for a longer period as it cools, promoting slower, more controlled crystal growth and leading to higher purity.
Q5: I'm not getting any crystals at all. What are some initial troubleshooting steps I can take?
A: If no crystals form upon cooling, the solution is likely too dilute. You can try returning the solution to a heat source and carefully boiling off some of the solvent to increase the concentration. If the solution is clear, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Adding a "seed crystal" (a tiny amount of the solid pyrazole derivative) can also induce crystallization. If these methods fail, you may need to reconsider your solvent system.
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to overcoming common challenges in the crystallization of pyrazole derivatives.
Troubleshooting Workflow for Failed Crystallization
The following flowchart outlines a systematic approach to troubleshooting when your pyrazole derivative fails to crystallize.
Caption: A systematic workflow for troubleshooting failed crystallization attempts.
Part 1: Solute and Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent will dissolve the pyrazole derivative at a high temperature but have low solubility at lower temperatures.
Understanding Pyrazole Chemistry for Solvent Selection
The unique chemical nature of pyrazoles dictates their interaction with solvents:
-
Hydrogen Bonding: N-unsubstituted pyrazoles have both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen).[3] This allows for strong self-association, leading to high melting points and influencing solubility. Solvents that can effectively compete for these hydrogen bonds, such as alcohols, are often good candidates.
-
Aromaticity and π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, further contributing to the crystal lattice energy. Aromatic solvents may be effective in solvating the ring system.
-
Amphoteric Nature: N-unsubstituted pyrazoles can act as both weak acids and weak bases.[4] This means that the pH of the solution can significantly impact solubility, especially in protic solvents. For pyrazole derivatives with ionizable functional groups, adjusting the pH can be a powerful tool to control solubility and induce crystallization.
Systematic Solvent Screening
A systematic approach to solvent selection is recommended. Begin with small-scale solubility tests in a range of solvents with varying polarities.
Decision Tree for Solvent Selection:
Caption: A decision tree to guide the selection of an appropriate crystallization solvent.
Quantitative Solubility Data for Celecoxib (A Model Pyrazole Derivative)
The following table provides solubility data for Celecoxib, a widely studied pyrazole-containing active pharmaceutical ingredient (API), in various organic solvents. This data can serve as a valuable starting point for selecting solvents for other pyrazole derivatives with similar structural features.
| Solvent | Solubility (Mole Fraction, x) at 298.15 K | Comments |
| Ethyl Acetate | ~0.08 | High solubility, may be suitable for anti-solvent or evaporation methods. |
| Acetonitrile | ~0.06 | Good solubility. |
| Methanol | ~0.04 | Freely soluble. Good potential for cooling crystallization. |
| Ethanol (99.5) | Soluble | Good potential for cooling crystallization. |
| Isopropanol | ~0.02 | Moderate solubility. Good potential for cooling crystallization.[5][6] |
| n-Butanol | ~0.015 | Lower solubility. |
| Toluene | ~0.005 | Low solubility. May serve as an anti-solvent. |
| Water | Practically Insoluble | Excellent anti-solvent. |
Data adapted from CrystEngComm, 2022, 24, 698-710.[5][7]
Part 2: Controlling Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and bioavailability. Celecoxib, for instance, is known to exhibit crystal polymorphism.
Investigating and Controlling Polymorphic Forms
A systematic investigation is key to identifying and controlling polymorphism.
Workflow for Polymorphism Investigation:
Caption: A workflow for the systematic investigation and control of polymorphism.
Key Factors Influencing Polymorphism in Pyrazole Derivatives:
-
Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorphic form is favored.
-
Temperature and Cooling Rate: The rate of cooling can affect the nucleation and growth of different polymorphs. Slower cooling rates generally favor the most thermodynamically stable form. For example, in the refining of Celecoxib, a slow cooling rate of 5-10°C per hour is recommended to obtain fine needle crystals.[8]
-
Supersaturation: The level of supersaturation can influence which polymorph nucleates first.
-
Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces, favoring the formation of a specific polymorph.
Part 3: Crystal Habit Modification
The crystal habit, or the external shape of a crystal, can significantly impact downstream processing, such as filtration, drying, and formulation. For example, acicular (needle-like) crystals can be difficult to handle.
Strategies for Crystal Habit Modification:
-
Solvent System: The choice of solvent or solvent mixture can influence the relative growth rates of different crystal faces, thereby altering the crystal habit.
-
Supersaturation and Temperature: Controlling the level of supersaturation and the crystallization temperature can also affect crystal shape.
-
Crystal Growth Inhibitors: The addition of small amounts of structurally similar molecules or polymers can act as crystal growth inhibitors. These additives can selectively adsorb to specific crystal faces, slowing their growth and leading to a change in the overall crystal habit.[9]
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
-
Dissolution: In a suitable flask, dissolve the pyrazole derivative in the minimum amount of a pre-selected "good" solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the pyrazole derivative in a minimal amount of a "good" solvent at room temperature or with gentle heating.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the pyrazole derivative is insoluble, until the solution becomes persistently turbid.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth. The formation of an oil or amorphous precipitate indicates that the anti-solvent was added too quickly or the solution was too concentrated. If this occurs, reheat the solution until it becomes clear and allow it to cool more slowly, or add a small amount of the "good" solvent before adding more anti-solvent.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the solvent mixture from the crystallization for washing.
References
- Celecoxib. Japanese Pharmacopoeia.
- O'Ceallaigh, E., et al. (2022). Thermodynamic solubility of celecoxib in organic solvents. CrystEngComm, 24(3), 698-710.
- Request PDF: Thermodynamic solubility of celecoxib in organic solvents. (n.d.).
- Al-kassas, R., et al. (2022).
- Solubility of 1H-pyrazole (C3H4N2). (n.d.). Solubility of Things.
- Mehta, P., et al. (2018).
- Al-Awadi, N., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 2(1), 34-40.
- Kumar, M., & Panday, S. K. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
- Detailed Insights Into Water-Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. (n.d.).
- O'Ceallaigh, E., et al. (2022). Thermodynamic solubility of celecoxib in organic solvents. RSC Publishing.
- Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. (2017).
- Crystal structure of compound 1. Three pyrazoles come together in each of the layers... (n.d.).
- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(16), 11048–11059.
- Karrouchi, K., et al. (2018).
- Krishna Sarma Pathy, M. S. C. (2018).
- Flowchart of the assay for gene polymorphism detection (A), and the... (n.d.).
- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2024). ACS Omega.
- Intramolecular hydrogen bonding in dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN)cobalt(II) as a consequence of ligand steric bulk. (2025).
- Crystallization Method Development and Optimiz
- Guide for crystalliz
- Analysis of the polymorphic region (schematic flowchart). Each... (n.d.).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
- Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). Molecules, 21(10), 1348.
- Webinar: Clinical Phases I and II – the challenges for API crystalliz
- Test Path Selection of Polymorphic Call-sites. (2014).
- CN104326983A - Refining method of celecoxib. (n.d.).
- Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). Books.
- US20060078573A1 - Methods of modifying crystal habit. (n.d.).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3169.
- Crystalliz
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- Polymorphism Simplified: Easy-to-Follow Examples and Explan
- Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug (NSAID). (2018).
- Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (2023). Crystal Growth & Design.
- Selected Crystallization-Wash Solvent Combination for the Solvent Selection Tool Validation. (n.d.).
- Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isol
- Solvent Selection and Recrystalliz
- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. (2024). ACS Omega.
- Modification of Crystal Habit and Its Role in Dosage Form Performance. (n.d.). Semantic Scholar.
- The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2025).
- 12.3. Polymorphism In Depth. (n.d.).
- API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). Crystal Growth & Design.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-223.
Sources
- 1. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. pure.ul.ie [pure.ul.ie]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 9. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pyrazole-Based Drug Development
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a member of the pyrazole class of N-heterocyclic compounds. Pyrazole scaffolds are of immense interest in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents, including anti-inflammatory drugs like celecoxib and anti-obesity agents like rimonabant.[1] The biological activity and safety profile of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Even minute amounts of impurities—arising from starting materials, intermediates, or degradation products—can alter efficacy, introduce toxicity, or affect the stability of the final drug product.
Therefore, a robust, reliable, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of the entire drug development process. This guide provides an in-depth, experience-driven approach to developing and validating a reversed-phase HPLC (RP-HPLC) method for the purity analysis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, comparing it with alternative technologies to empower researchers with the knowledge to make informed analytical decisions.
Part 1: The Primary Analytical Workhorse: A Validated RP-HPLC-UV Method
For routine quality control and purity assessment, RP-HPLC with UV detection is the gold standard due to its robustness, cost-effectiveness, and high performance.[2] The method detailed below is designed for optimal separation of the main compound from potential process-related and degradation impurities.
Understanding the Analyte: Chemical Properties
Before method development, understanding the analyte is paramount.
-
Structure: Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Molecular Formula: C₈H₁₂N₂O₂[3]
-
Molecular Weight: 168.19 g/mol [3]
-
Key Features: The molecule contains a substituted pyrazole ring, which is aromatic and possesses basic nitrogen atoms.[4] These nitrogens can interact with residual silanols on the HPLC column packing, potentially causing peak tailing. The ester functional group could be susceptible to hydrolysis under strong acidic or basic conditions.
Causality-Driven Method Development
The selection of each parameter is a deliberate choice grounded in the chemical nature of the analyte and the principles of chromatography.
-
Column Selection (The Separation Engine): A C18 (octadecylsilyl) column is the most versatile and common choice for reversed-phase chromatography of moderately polar compounds like our target analyte.[5]
-
Rationale: The non-polar C18 stationary phase provides effective retention for the pyrazole derivative based on hydrophobic interactions. An end-capped column is crucial to minimize interactions between the basic nitrogen atoms of the pyrazole ring and acidic silanol groups on the silica surface, thereby preventing poor peak shape.[6]
-
Specification: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
-
Mobile Phase (The Driving Force):
-
Composition: A gradient of Acetonitrile (ACN) and a slightly acidic aqueous buffer.
-
Rationale: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency. The acidic buffer (e.g., 0.1% formic acid or a phosphate buffer at pH ~3) serves a critical purpose: it protonates the nitrogen atoms on the pyrazole ring.[5] This consistent positive charge prevents secondary interactions with the stationary phase, leading to sharp, symmetrical peaks. A gradient elution (gradually increasing the organic solvent percentage) is employed to ensure that both more polar and less polar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive purity profile.
-
-
Detection (The Eye):
-
Technique: UV-Vis Diode Array Detector (DAD).
-
Wavelength: 230 nm.
-
Rationale: The pyrazole ring contains a conjugated π-electron system, making it UV-active. A DAD is superior to a simple UV detector because it not only quantifies the analyte but also provides spectral data across a range of wavelengths. This allows for peak purity assessment, a critical component of a trustworthy method, by comparing spectra across the peak to detect co-eluting impurities.[7] The wavelength of 230 nm is chosen as a starting point that typically provides good sensitivity for pyrazole derivatives, though it should be experimentally confirmed by examining the UV spectrum of the analyte.[8]
-
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical flow of the HPLC purity analysis from sample preparation to final result.
Caption: A typical workflow for HPLC purity analysis.
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard Preparation (for system suitability and identification):
-
Accurately weigh approximately 10 mg of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate reference standard.
-
Dissolve in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~0.1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample to be tested.
-
Dissolve and dilute to 100 mL in a volumetric flask using the same diluent as the standard.
-
-
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection | DAD at 230 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent).
-
Inject the reference standard solution five times to perform the System Suitability Test (SST).
-
Inject the sample solution.
-
Identify the main peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Part 2: The Self-Validating System: Method Validation per ICH Q2(R1) Guidelines
A method is only trustworthy if its performance is rigorously validated.[9] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][10] The following parameters must be assessed.
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. Performed by analyzing forced degradation samples (acid, base, peroxide, heat, light) and checking for peak purity with a DAD.[11] | Main peak should be spectrally pure and well-resolved from any degradation peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. A minimum of five concentrations are prepared across a range (e.g., LOQ to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. Performed by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | % Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Determined from the signal-to-noise ratio (S/N ≈ 10) or calibration curve slope. | Precision (%RSD) at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability parameters should remain within limits. Peak retention time and area should not significantly change. |
Part 3: Comparative Analysis: HPLC-UV vs. UPLC-MS
While HPLC-UV is a powerful tool for routine analysis, certain research and development scenarios demand more advanced techniques. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a potent alternative.
UPLC-MS: The Next Level of Purity Analysis
-
UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particles, leading to significantly faster run times, higher resolution, and increased sensitivity compared to traditional HPLC.
-
MS (Mass Spectrometry): Acts as a highly specific and sensitive detector. It measures the mass-to-charge ratio (m/z) of ions, providing definitive identification of the analyte and enabling the structural elucidation of unknown impurities. For an N-heterocycle, an electrospray ionization (ESI) source in positive ion mode is typically effective.[12]
Logical Decision Framework: Choosing the Right Tool
The choice between HPLC-UV and UPLC-MS depends on the specific analytical objective.
Caption: Decision tree for selecting an analytical method.
Head-to-Head Comparison
| Feature | RP-HPLC with UV/DAD | UPLC with MS |
| Primary Application | Routine Quality Control, Purity Assay | Impurity Identification, Metabolite Studies, Trace Analysis |
| Resolution & Speed | Good; typical run times 20-40 min. | Excellent; typical run times < 10 min. |
| Sensitivity | Moderate (ng level) | Very High (pg-fg level) |
| Specificity | Based on retention time and UV spectrum. Co-elution is possible. | Based on retention time and mass-to-charge ratio. Highly specific. |
| Impurity Identification | Limited to comparison with known standards. | Can provide molecular weight and fragmentation data to elucidate structures of unknown impurities. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, more complex operation and data analysis. |
| Robustness | Generally very robust and easily transferable between labs. | Can be less robust due to higher operating pressures and more sensitive components. |
Conclusion
The purity analysis of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate is a critical task in pharmaceutical development. A well-developed and rigorously validated RP-HPLC-UV method serves as a reliable and efficient workhorse for routine quality control, ensuring the safety and consistency of the compound. Its performance, validated according to ICH guidelines, provides a high degree of confidence in the reported purity values. For more demanding research applications, such as the identification of unknown impurities or trace-level quantitation, UPLC-MS offers unparalleled sensitivity and specificity. By understanding the capabilities and rationales behind each technique, researchers and drug development professionals can strategically select and implement the most appropriate analytical tools to drive their projects forward with scientific integrity and confidence.
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A Senior Application Scientist's Guide to the Synthesis of Tetrasubstituted Pyrazoles: A Comparative Analysis
Introduction: The Enduring Significance of Tetrasubstituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1] Its versatile structure has been integrated into a wide array of blockbuster pharmaceuticals, agrochemicals, and functional materials. Fully substituted, or tetrasubstituted, pyrazoles are of particular interest as they offer a densely functionalized scaffold, allowing for precise three-dimensional control over substituent orientation. This intricate substitution pattern is often key to enhancing potency, selectivity, and pharmacokinetic properties in drug candidates.
However, the construction of these sterically congested and electronically diverse systems presents a significant synthetic challenge. The choice of synthetic methodology is therefore a critical decision, directly impacting yield, purity, scalability, and the accessible chemical space. This guide provides an in-depth, comparative analysis of the three preeminent strategies for the synthesis of tetrasubstituted pyrazoles: Multicomponent Reactions (MCRs) , [3+2] Cycloaddition Reactions , and a stepwise approach involving Condensation followed by Transition-Metal Catalyzed Cross-Coupling .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a rationale for experimental design, a critical evaluation of each method's strengths and weaknesses, and supporting experimental data to guide your synthetic planning.
Methodology 1: The Efficiency of Multicomponent Reactions (MCRs)
Multicomponent reactions are highly prized for their elegance and efficiency, assembling complex molecules from three or more starting materials in a single synthetic operation.[2] This approach aligns with the principles of green chemistry by minimizing solvent waste and purification steps, while maximizing atom economy.[2] For tetrasubstituted pyrazoles, a particularly effective MCR involves the condensation of a β-diketone, an arylglyoxal, and an arylhydrazine.
Mechanistic Rationale
The success of this one-pot synthesis hinges on a cascade of sequential reactions. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), which serves to activate the carbonyl groups. The arylhydrazine first condenses with the more reactive arylglyoxal to form a hydrazone intermediate. Concurrently, the β-diketone can undergo a Knoevenagel-type condensation. The subsequent intramolecular cyclization and dehydration of the linked intermediates lead to the formation of the aromatic pyrazole ring. The choice of a mild acid catalyst like p-TsOH is crucial; it must be strong enough to promote condensation without causing unwanted side reactions or degradation of the starting materials.[3]
Figure 1: General workflow for the one-pot, three-component synthesis of tetrasubstituted pyrazoles.
Experimental Protocol: p-TsOH-Catalyzed Three-Component Synthesis[3]
-
Reaction Setup: To a solution of a cyclic β-diketone (e.g., dimedone, 1.0 mmol, 1.0 equiv) in dimethylformamide (DMF, 3 mL) in a round-bottom flask, add the desired arylglyoxal (1.0 mmol, 1.0 equiv), the arylhydrazine hydrochloride (1.0 mmol, 1.0 equiv), and p-toluenesulfonic acid (p-TsOH, 0.1 mmol, 10 mol%).
-
Reaction Execution: The reaction mixture is stirred and heated to 70 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired tetrasubstituted pyrazole.
Methodology 2: The Regiocontrol of [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles with excellent control over regioselectivity.[4] In the context of tetrasubstituted pyrazole synthesis, this typically involves the reaction of an in situ generated nitrile imine with a suitably substituted alkene, such as an enaminone.[5]
Mechanistic Rationale
This method relies on the generation of a transient 1,3-dipole, the nitrile imine, which then undergoes a concerted or stepwise cycloaddition with a dipolarophile (the alkene). The nitrile imine is typically generated in situ from a hydrazonoyl chloride precursor by dehydrohalogenation with a base, such as potassium carbonate.[5] The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the enaminone. The subsequent elimination of a leaving group from the initially formed pyrazoline intermediate drives the aromatization to the final pyrazole product. This method provides a highly predictable and regioselective route to fully substituted pyrazoles.[5]
Figure 2: Workflow for the synthesis of tetrasubstituted pyrazoles via [3+2] cycloaddition.
Experimental Protocol: Synthesis via Nitrile Imine-Enaminone Cycloaddition[5]
-
Reaction Setup: In a 50 mL two-necked round-bottom flask equipped with a condenser and magnetic stir bar, combine the enaminone (1.0 equiv), anhydrous potassium carbonate (K₂CO₃, 2.5 equiv), and the hydrazonoyl chloride (1.3 equiv) in a suitable solvent (e.g., a 9:1 mixture of N-methylpyridinium tosylate and water).
-
Reaction Execution: The reaction mixture is heated to 50 °C and stirred for the appropriate time, with progress monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of ammonium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the pure tetrasubstituted pyrazole.
Methodology 3: The Versatility of Condensation Followed by Cross-Coupling
This stepwise approach offers exceptional versatility and is particularly useful for synthesizing libraries of analogs with diverse substituents at a specific position. The strategy involves the initial, robust synthesis of a 1,3,5-trisubstituted pyrazole via the classical Knorr condensation, followed by regioselective halogenation at the C4 position and subsequent transition-metal-catalyzed cross-coupling to introduce the fourth substituent.[6]
Mechanistic Rationale
Step 1: Knorr Condensation. This is the foundational reaction of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration. While reliable, this step can sometimes yield a mixture of regioisomers if an unsymmetrical 1,3-dicarbonyl is used.
Step 2: Iodination. The electron-rich pyrazole ring is susceptible to electrophilic halogenation. The C4 position is typically the most nucleophilic and can be selectively iodinated using an iodine source such as iodine monochloride or a mixture of iodine and an oxidizing agent like iodic acid.[6] This provides a handle for the subsequent cross-coupling reaction.
Step 3: Negishi Cross-Coupling. The Negishi coupling is a powerful C-C bond-forming reaction that involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide.[6] The key advantages of the Negishi coupling include its high functional group tolerance and the relatively high reactivity of the organozinc nucleophiles.[7] The catalytic cycle involves oxidative addition of the 4-iodopyrazole to a Pd(0) complex, transmetalation with the organozinc reagent, and reductive elimination to yield the tetrasubstituted pyrazole and regenerate the Pd(0) catalyst.
Figure 3: Stepwise synthesis of tetrasubstituted pyrazoles via condensation, iodination, and cross-coupling.
Experimental Protocol: Negishi Coupling of a 4-Iodopyrazole[6]
-
Preparation of the Organozinc Reagent: The required organozinc halide is typically prepared by the reaction of the corresponding organohalide with activated zinc metal.
-
Cross-Coupling Reaction:
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried flask.
-
Reagent Addition: To a solution of the 4-iodopyrazole (1.0 equiv) in anhydrous THF, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) if necessary.
-
Reaction Execution: The freshly prepared organozinc reagent (approx. 1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated as required. Reaction progress is monitored by TLC or LC-MS.
-
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Comparative Performance Data
| Synthesis Method | Key Features | Typical Yields | Reaction Time | Substrate Scope & Limitations |
| Multicomponent Reaction (MCR) | One-pot, atom-economical, operationally simple.[2] | Good to excellent (up to 95%)[3] | 2 - 8 hours | Broad scope for arylglyoxals and arylhydrazines. Can be limited by the availability of substituted β-diketones.[3] |
| [3+2] Cycloaddition | High regioselectivity, mild reaction conditions.[4][5] | Moderate to good (up to 88%)[4] | 3 - 12 hours | Wide range of nitrile imines and enaminones can be used. Requires synthesis of precursors (hydrazonoyl chlorides and enaminones).[5] |
| Condensation & Cross-Coupling | Highly versatile for late-stage diversification at C4.[6] | Good to excellent over 3 steps (yields for Negishi step vary from 19-87%)[6] | Multi-day synthesis | Broad scope for the cross-coupling partner. The initial condensation may lack regioselectivity with unsymmetrical diketones. Requires handling of organometallic reagents.[6] |
Conclusion and Recommendations
The optimal synthetic strategy for accessing tetrasubstituted pyrazoles is intrinsically linked to the specific research objectives.
-
For rapid library synthesis and lead discovery , the Multicomponent Reaction is unparalleled in its efficiency and operational simplicity. It allows for the rapid generation of a diverse set of analogs from readily available starting materials.
-
When absolute regiocontrol is paramount , particularly for complex targets, the [3+2] Cycloaddition approach offers a robust and predictable solution. The defined connectivity of the starting materials directly translates to a single regioisomeric product.
-
For late-stage functionalization and structure-activity relationship (SAR) studies , the stepwise Condensation and Cross-Coupling method provides unmatched versatility. It allows for the introduction of a wide array of substituents at the C4 position from a common 4-iodopyrazole intermediate, making it ideal for fine-tuning the properties of a lead compound.
By carefully considering the mechanistic underpinnings and practical aspects of each method outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts in the ever-important field of pyrazole chemistry.
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Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry. Available at: [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. Available at: [Link]
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A Comparative Guide to the Biological Activity of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and Its Isomers
In the landscape of medicinal chemistry, pyrazole-containing compounds represent a cornerstone of drug discovery, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological potential of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and its structural isomers. We will delve into the nuanced effects of substituent placement on the pyrazole core, offering insights into the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile heterocyclic scaffold.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the development of therapeutic agents.[3][4] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3][4] The versatility of the pyrazole core allows for substitution at various positions, leading to a diverse chemical space and a wide spectrum of biological effects. The specific arrangement of substituents on the pyrazole ring is a critical determinant of a compound's biological activity and selectivity.[5][6][7][8][9]
Isomeric Comparison: The Critical Role of Substituent Positioning
While direct comparative experimental data for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and its specific isomers is not extensively published, we can infer potential differences in their biological activities based on established structure-activity relationship (SAR) principles for pyrazole derivatives. The positioning of the methyl and methyl carboxylate groups on the pyrazole ring significantly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, all of which are crucial for interaction with biological targets.
Let's consider the target molecule and its potential isomers:
-
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (Target Molecule): The core structure of interest.
-
Isomer A: Methyl 1,3,5-trimethyl-1H-pyrazole-2-carboxylate: Positional isomer of the carboxylate group.
-
Isomer B: Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate: Regioisomer with altered methyl and carboxylate positions.
The subtle shifts in these functional groups can lead to profound differences in biological outcomes. For instance, the position of the carboxylate group can affect the molecule's ability to act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. Similarly, the location of the methyl groups influences lipophilicity and steric hindrance, which can impact cell permeability and binding affinity.
Table 1: Predicted Biological Activity Profile Based on SAR Principles
| Isomer | Predicted Primary Activities | Rationale Based on SAR from Literature |
| Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | Antifungal, Antimicrobial | The 4-carboxylate substitution pattern is common in fungicides.[10][11][12] The trimethyl substitution may enhance lipophilicity, aiding cell wall penetration. |
| Isomer A: Methyl 1,3,5-trimethyl-1H-pyrazole-2-carboxylate | Potentially altered selectivity or reduced activity | The shift of the electron-withdrawing carboxylate group to the 2-position could significantly alter the electronic properties of the pyrazole ring, potentially impacting interactions with target proteins.[5] |
| Isomer B: Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate | Anticancer, Anti-inflammatory | 3-Carboxamide and 3-carboxylate pyrazoles have shown promise as anticancer and anti-inflammatory agents by interacting with kinases and other cellular targets.[3][8][9] |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted activities, a series of well-established in vitro assays are necessary. The following protocols provide a framework for the initial screening of these pyrazole derivatives.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[13][14][15]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disk.[14][15]
Step-by-Step Protocol:
-
Prepare Inoculum: From a pure culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[13]
-
Inoculate Agar Plate: Uniformly streak the standardized inoculum onto the surface of a Mueller-Hinton agar plate.[13][14]
-
Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds and a control (e.g., a known antibiotic) onto the agar surface.
-
Incubate: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[15]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk in millimeters.
Workflow Diagram:
Caption: Workflow for Antimicrobial Disk Diffusion Assay.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control. Incubate for another 24-48 hours.[20]
-
Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18][19]
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[18][20]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[19][20]
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Hypothetical Signaling Pathway Modulation
Based on the known anticancer activities of pyrazole derivatives, a plausible mechanism of action involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the Cyclin-Dependent Kinase (CDK) pathway.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical Inhibition of the CDK Pathway by a Pyrazole Carboxylate Isomer.
Conclusion and Future Directions
The precise biological activity of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate and its isomers is a compelling area for further investigation. Based on established SAR principles, it is evident that the isomeric arrangement of substituents on the pyrazole core is a critical determinant of their therapeutic potential. The provided experimental protocols offer a robust starting point for elucidating the specific antimicrobial and cytotoxic properties of these compounds. Future research should focus on synthesizing these specific isomers and conducting comprehensive biological evaluations to validate these hypotheses and uncover novel therapeutic leads.
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Islam, M. R., & Muhsin, M. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-30. [Link]
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American Chemical Society Publications. (n.d.). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Various Authors. (2011). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 21(23), 7102-7105. [Link]
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LANGE, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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de la Torre, M. C., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6268. [Link]
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Various Authors. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]
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LANGE, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Various Authors. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
In the landscape of medicinal chemistry and drug development, pyrazoles represent a cornerstone scaffold due to their wide spectrum of biological activities.[1] The synthesis of substituted pyrazoles, however, often yields a mixture of regioisomers—molecules with the same formula but different arrangements of substituents on the pyrazole ring.[2] Distinguishing between these isomers is a critical step in chemical synthesis and drug development, as different regioisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of spectroscopic techniques used to unequivocally identify pyrazole regioisomers, supported by experimental data and protocols.
The core challenge lies in the potential for substitution at multiple positions on the pyrazole ring (positions 1, 3, 4, and 5), leading to a variety of isomeric products.[3] This guide will focus on the most common and powerful analytical techniques employed for their differentiation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing subtle differences in chemical structures, including those of regioisomers.[4] By analyzing the chemical environment of atomic nuclei—primarily ¹H (proton), ¹³C, and ¹⁵N—we can deduce the precise connectivity and spatial arrangement of atoms within a molecule.
A. ¹H NMR Spectroscopy: A First Look at the Substitution Pattern
Proton NMR provides the initial and often most straightforward evidence for differentiating pyrazole regioisomers. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals for the protons on the pyrazole ring are highly sensitive to the substitution pattern.[4]
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts of Ring Protons: The electron density at each carbon atom in the pyrazole ring is influenced by the position of the substituents. This, in turn, affects the shielding of the attached protons, leading to distinct chemical shifts. For example, in a 1,3-disubstituted pyrazole, the H5 proton is typically found further downfield compared to the H5 proton in a 1,5-disubstituted isomer due to the differing electronic effects of the substituent at position 3.
-
Coupling Constants: The through-bond coupling between adjacent protons (vicinal coupling) provides valuable structural information. The magnitude of the coupling constant (³JHH) between H4 and H5 protons can differ between regioisomers.
-
Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are invaluable for confirming spatial proximity between protons. For instance, in an N-substituted pyrazole, an NOE can be observed between the substituent on the nitrogen and the protons at the C3 or C5 position, definitively establishing the point of attachment.[1]
Illustrative Workflow for ¹H NMR Analysis:
Caption: General workflow for differentiating pyrazole regioisomers using mass spectrometry.
IV. Conclusion
The unambiguous characterization of pyrazole regioisomers is a critical task in synthetic and medicinal chemistry. While IR and MS can provide valuable supporting data, NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (NOESY, HSQC, and HMBC) techniques, stands as the most definitive method for their structural elucidation. By carefully analyzing the chemical shifts, coupling constants, and through-space correlations, researchers can confidently assign the correct structure to each regioisomer, ensuring the integrity of their scientific findings and the safety and efficacy of potential drug candidates.
V. References
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022, September 8). Retrieved from
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IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. (n.d.). Retrieved from
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15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature | Scilit. (n.d.). Retrieved from
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12). Retrieved from
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Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes | Journal of the American Chemical Society - ACS Publications. (2026, January 26). Retrieved from
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved from
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13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.). Retrieved from
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved from
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22). Retrieved from
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved from
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Some Considerations about the Structure of 3(5)Methylpyrazole | Request PDF - ResearchGate. (n.d.). Retrieved from
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Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
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Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). Retrieved from
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Structure Elucidation of a Pyrazolop[1][5]yran Derivative by NMR Spectroscopy - PMC - NIH. (2007, May 24). Retrieved from
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13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table - ResearchGate. (n.d.). Retrieved from
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HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from
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3,5-Dimethylpyrazole - the NIST WebBook. (n.d.). Retrieved from
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Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (n.d.). Retrieved from
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WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.). Retrieved from
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3,5-Dimethylpyrazole - SpectraBase. (n.d.). Retrieved from
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2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate. (n.d.). Retrieved from
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved from
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Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Retrieved from
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Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI. (2023, September 9). Retrieved from
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Definitive Structural Elucidation: A Comparative Guide to the Validation of Pyrazole Carboxylates using X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Assignment in Modern Chemistry
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural integrity dictates everything from a drug's efficacy and safety profile to a material's physical properties. While a suite of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provide invaluable insights into molecular structure, they can sometimes fall short of providing a definitive, unambiguous answer.[1][2] Isomers, tautomers, and unforeseen reaction pathways can lead to data that fits more than one possible structure.
This guide addresses the critical role of single-crystal X-ray crystallography as the "gold standard" for molecular structure determination.[1][3] We will present a comparative analysis, using ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a case study, to illustrate how X-ray crystallography provides irrefutable evidence that complements and validates data from other analytical techniques. While our target molecule is a close analogue of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, the principles and comparative logic are directly transferable. This guide is intended for researchers, scientists, and drug development professionals who require absolute certainty in their molecular structures.
The Case Study: Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
The synthesis of substituted pyrazoles can often result in a mixture of regioisomers. Spectroscopic methods alone might not be sufficient to definitively assign the correct isomer. Here, we delve into the comprehensive characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, demonstrating how X-ray crystallography provides the ultimate structural proof.[4]
Experimental Protocols: A Self-Validating Workflow
The journey to an unambiguous structure begins with the careful synthesis and purification of the target compound, followed by the growth of high-quality single crystals.
Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
The title compound was synthesized via a one-pot, three-component condensation reaction.[4] This approach is efficient and often leads to high yields.
Step-by-Step Protocol:
-
Reactant 1 & 2 Condensation: Ethyl acetoacetate is reacted with N,N-dimethyldimethoxymethanamine to form the enamine intermediate, (E)-2-acetyl-3-(dimethylamino)-2-propenoate.
-
Cyclization with Hydrazine: Phenylhydrazine is then introduced to the reaction mixture. The subsequent cyclization and elimination of dimethylamine yield the final pyrazole product.
-
Purification: The crude product is purified by recrystallization from ethanol to yield a solid suitable for analysis and crystal growth.
Expertise & Experience: The choice of a one-pot synthesis is strategic, minimizing handling and potential loss of material between steps. Ethanol is an excellent solvent for recrystallization in this case, as the product is sparingly soluble at room temperature but readily dissolves when heated, allowing for the formation of well-ordered crystals upon slow cooling.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Obtaining a high-quality single crystal is the most critical and often the most challenging step in the process.[5]
Step-by-Step Protocol for Crystal Growth and Data Collection:
-
Crystal Growth: A supersaturated solution of the purified pyrazole is prepared in ethanol. The solution is allowed to evaporate slowly and undisturbed at room temperature. This slow evaporation method encourages the formation of large, well-defined single crystals.[5]
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in all dimensions, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-170 K) to minimize thermal vibrations of the atoms. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[6]
-
Diffraction Pattern Measurement: The crystal is rotated in the X-ray beam, and the positions and intensities of the diffracted X-rays are recorded by a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to achieve the best possible fit with the experimental data.[7]
Trustworthiness: The final refined crystal structure is evaluated by several figures of merit, including the R-factor (residual factor), which indicates the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) signifies a high-quality, trustworthy structure.
Visualization of the Crystallography Workflow
The following diagram illustrates the key stages in validating a molecular structure using single-crystal X-ray crystallography.
Caption: Workflow for structural validation by X-ray crystallography.
Results and Discussion: A Comparative Analysis
The true power of X-ray crystallography is revealed when its definitive results are compared with the inferential data from other techniques.
X-ray Crystallography: The Definitive Answer
The single-crystal X-ray diffraction analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided an unambiguous determination of its molecular structure. The key crystallographic data are summarized below.[4]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.141(3) |
| b (Å) | 13.934(4) |
| c (Å) | 7.2777(18) |
| β (°) | 97.816(14) |
| Volume (ų) | 1220.1(5) |
| Z | 4 |
This data provides the precise spatial coordinates of every non-hydrogen atom in the molecule, confirming the connectivity and regiochemistry. Specifically, it confirms that the phenyl group is attached to the N1 position of the pyrazole ring, and the methyl and ethyl carboxylate groups are at the C5 and C4 positions, respectively. This level of detail is unattainable with other standard laboratory techniques.[1]
Comparison with Spectroscopic Techniques
While NMR, IR, and MS are essential for routine characterization, their data is often interpretative. Let's compare what each technique tells us in the context of the now-known crystal structure.
| Technique | Observation | Interpretation & Ambiguity |
| ¹H NMR | Aromatic protons, a singlet for the pyrazole proton (δ=7.99 ppm), signals for the ethyl and methyl groups.[8] | Provides information on the proton environments and suggests the presence of the key functional groups. However, distinguishing between the N1-phenyl and N2-phenyl regioisomers can be challenging without advanced 2D NMR experiments (like NOESY).[9][10] |
| IR Spectroscopy | Strong C=O stretching frequency (~1702 cm⁻¹), C-O stretching bands, and aromatic C-H stretching vibrations.[8] | Confirms the presence of the ester functional group and the aromatic ring. It does not, however, provide information on the connectivity of the molecular framework.[11][12] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₃H₁₄N₂O₂. | Confirms the molecular formula and, through fragmentation patterns, can suggest the presence of certain structural motifs. However, regioisomers will often have identical mass spectra, making unambiguous identification impossible.[2][13] |
Authoritative Grounding: The data from NMR, IR, and MS are all consistent with the structure determined by X-ray crystallography. However, only the crystallographic data provides the definitive, non-inferential proof of the exact atomic arrangement. The spectroscopic data supports the structure, but the crystallographic data validates it.
Visualizing the Comparison of Analytical Techniques
This diagram illustrates the hierarchical nature of structural information obtained from different analytical methods.
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A Comparative Guide to the Antifungal Activity of Pyrazole Esters
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health. This situation necessitates the urgent discovery and development of novel antifungal agents with distinct mechanisms of action. Among the heterocyclic compounds being investigated, pyrazole derivatives, particularly pyrazole esters, have emerged as a highly promising scaffold due to their significant and broad-spectrum antifungal activities.[1][2][3]
This guide provides a comparative analysis of the antifungal efficacy of select pyrazole esters, contextualized with supporting experimental data and methodologies. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Antifungal Research
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structure is a key pharmacophore in a number of commercially successful fungicides used in agriculture, such as bixafen and fluxapyroxad, which function as succinate dehydrogenase inhibitors (SDHIs).[1][2] In the context of human pathogens, pyrazole derivatives have demonstrated potent activity against a range of fungi, including clinically relevant species of Candida, Aspergillus, and Cryptococcus.[5][6]
The versatility of the pyrazole core allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activity. The ester functional group, in particular, offers a site for chemical modification to enhance potency, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR).[2]
Caption: Core chemical scaffold of a pyrazole ester.
Comparative In Vitro Antifungal Activity
A critical initial step in evaluating any potential antifungal agent is determining its in vitro activity against a panel of pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is the primary metric used, representing the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative data for novel pyrazole esters compared against standard antifungal drugs.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 7ai (Isoxazolol Pyrazole Carboxylate) | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [7][8] |
| 1c (Pyrazole Carboxamide) | Rhizoctonia solani | 0.005 | Fluxapyroxad | 0.033 | [9] |
| 9ac (Pyrazole-thiazole Carboxamide) | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 | [10] |
| 6c (Triazole-Pyrazole Hybrid) | Candida albicans | 0.0625 | Fluconazole | Not specified | [6] |
| 6c (Triazole-Pyrazole Hybrid) | Cryptococcus neoformans | 0.0625 | Fluconazole | Not specified | [6] |
| 6c (Triazole-Pyrazole Hybrid) | Aspergillus fumigatus | 4.0 | Fluconazole | Not specified | [6] |
| 26 (p-trifluoromethyl-phenyl Pyrazole) | Botrytis cinerea | 2.432 | Not specified | Not specified | [1] |
| 26 (p-trifluoromethyl-phenyl Pyrazole) | Rhizoctonia solani | 2.182 | Not specified | Not specified | [1] |
Analysis of In Vitro Data: The presented data highlights the exceptional potency of certain pyrazole derivatives. For instance, the isoxazolol pyrazole carboxylate 7ai demonstrated superior activity against the plant pathogen R. solani when compared to the commercial fungicide carbendazol.[7][8] Similarly, pyrazole carboxamide 1c exhibited an EC50 value significantly lower than the commercial fungicide fluxapyroxad against the same pathogen.[9]
Notably, the triazole-pyrazole hybrid 6c showed excellent activity against major human pathogens C. albicans, C. neoformans, and A. fumigatus, with MIC values as low as 0.0625 µg/mL.[6] This suggests that hybrid molecules incorporating the pyrazole scaffold can lead to compounds with potent and broad-spectrum antifungal capabilities.
Mechanistic Insights: How Do Pyrazole Esters Work?
The mechanisms of action for pyrazole-based antifungals are diverse. Many commercial fungicides containing a pyrazole ring act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and halting energy production.[2][10] For novel pyrazole esters targeting human pathogens, several mechanisms are being explored:
-
CYP51 (Lanosterol 14α-demethylase) Inhibition: This is the established target for azole antifungals like fluconazole. Some novel pyrazole-containing hybrids have been designed to target this enzyme, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[6] Molecular docking studies have shown that these compounds can effectively fit into the active site of CYP51.[11]
-
Other Enzyme Targets: Molecular docking simulations have suggested other potential protein targets. These include FDC1 in A. niger and uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) in A. flavus, indicating that pyrazoles may disrupt various essential metabolic pathways.[5]
Caption: Inhibition of the ergosterol biosynthesis pathway.
Safety and Selectivity Profile
An ideal antifungal agent must exhibit high potency against fungal pathogens while demonstrating minimal toxicity to host cells. The selectivity index (SI) is a crucial parameter, often calculated as the ratio of the cytotoxic concentration (IC50) in a mammalian cell line to the MIC against a fungal strain. A higher SI value indicates greater selectivity for the fungal target.
| Compound ID | Cell Line | IC50 (µg/mL) | Fungal Strain | MIC (µg/mL) | Selectivity Index (SI) | Source |
| 3b (Pyrazole derivative) | HFB4 (human skin) | >1000 (Non-toxic) | A. niger | 500 | >2 | [5] |
| 23h (Pyrazole derivative) | LO2 (human liver) | Non-cytotoxic | Multi-drug resistant bacteria | 0.25 | High (not specified) | [12] |
| 2(b), 2(f1), 2(f2) (Pyrazolone derivatives) | Brine Shrimp | 19.5 - 20 | Not Applicable | Not Applicable | Not Applicable | [13] |
Analysis of Cytotoxicity Data: The available data, while preliminary, is encouraging. For example, pyrazole derivative 3b was found to be completely safe in a human skin cell line, with no IC50 dose obtained up to 1000 µg/mL.[5] Compound 23h also showed no cytotoxicity to human liver cells.[12] These findings suggest that the pyrazole scaffold can be engineered to achieve a favorable therapeutic window. However, it is important to note that some pyrazolone derivatives have shown moderate cytotoxicity in brine shrimp lethality bioassays, underscoring the need for careful toxicological screening of any new compound series.[13]
Standardized Protocol: Broth Microdilution for MIC Determination
To ensure that data is reproducible and comparable across different laboratories, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts and M38 for filamentous fungi are the gold standards for antifungal susceptibility testing.
Step-by-Step Broth Microdilution Workflow:
-
Compound Preparation: Serially dilute the test compounds (e.g., pyrazole esters) in a solvent like DMSO and then in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate containing the test compound, resulting in a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
Controls: Include a positive control (fungus in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24–48 hours. The exact time depends on the fungal species being tested.
-
Reading Results: Determine the MIC as the lowest compound concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.
Causality Behind Experimental Choices:
-
RPMI-1640 Medium: This is the standardized, buffered medium specified by CLSI. Its defined composition ensures that results are consistent and not influenced by media variability.
-
0.5 McFarland Standard: This standard provides a reproducible starting concentration of fungal cells, which is critical for accurate MIC determination. A higher or lower inoculum density can significantly alter the apparent susceptibility.
-
Incubation Conditions: The specified temperature and duration are optimal for the growth of most clinically relevant fungi, allowing for robust growth in the control wells while preventing overgrowth that could obscure results.
Caption: Broth microdilution experimental workflow.
Conclusion and Future Directions
Pyrazole esters represent a versatile and highly potent class of antifungal agents. The research highlighted in this guide demonstrates that novel derivatives can surpass the efficacy of existing commercial fungicides and exhibit potent activity against critical human fungal pathogens.[6][7][9] The scaffold's amenability to chemical modification allows for the fine-tuning of activity and the improvement of safety profiles.
Future research should focus on:
-
Expanding Structure-Activity Relationship (SAR) Studies: Systematically modifying the R-groups on the pyrazole ring and ester moiety to optimize potency and selectivity.[7]
-
In Vivo Efficacy and Toxicology: Advancing the most promising compounds into animal models of fungal infection to evaluate their in vivo efficacy, pharmacokinetics, and safety.[6]
-
Mechanism of Action Deconvolution: Employing chemoproteomics, genetic screening, and biochemical assays to definitively identify the molecular targets of the most active compounds.
By pursuing these research avenues, the scientific community can harness the full potential of pyrazole esters to develop new, effective treatments in the fight against fungal disease.
References
- Al-Ostath, A. et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC - NIH.
- Li, Y. et al. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
- Li, Y. et al. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI.
- Abrigach, F. et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Wang, G. et al. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
- Akhtar, N. et al. (n.d.). Antifungal Activity of two Plant Extracts against Aspergillus Niger. PJLSS.
- Hassan, A. et al. (2020). Antifungal activity and theoretical study of synthesized pyrazole-imidazole hybrids. Unknown Source.
- Lin, J. et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
- Abdel-Wahab, B. et al. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI.
- Wang, Y. et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central.
- Shi, Y. et al. (2018). Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. PubMed.
- Islam, R. et al. (2025). (PDF) Cytotoxicity study of pyrazole derivatives. ResearchGate.
- De Vita, D. et al. (n.d.). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. PMC - NIH.
- Abdelrahmman, K. et al. (2017). In vitro activity of dihydropyrazole derivatives against Candida species. ResearchGate.
- de Almeida, L. et al. (n.d.). Anti-Candida, Anti-Enzyme Activity and Cytotoxicity of 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides. MDPI.
- Li, Y. et al. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC.
- Wang, Y. et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed.
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- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives | MDPI [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Comparative Assessment of Pyrazole Scaffolds for Anti-Inflammatory Therapeutics
[1][2][3][4][5][6][7][8]
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 selective) and Ruxolitinib (JAK inhibitor). Its chemically robust 5-membered heterocycle allows for diverse substitution patterns that can fine-tune selectivity between Cyclooxygenase (COX) isoenzymes and protein kinases.
This guide provides a technical comparison of three distinct pyrazole scaffolds: 1,3,5-Trisubstituted Pyrazoles , Fused Pyrazolo[3,4-d]pyrimidines , and Pyrazolone/Hydrazone Derivatives . We analyze their mechanistic distinctiveness, quantitative anti-inflammatory performance, and safety profiles to aid researchers in scaffold selection for lead optimization.
Scaffold Classification & Mechanistic Logic
A. 1,3,5-Trisubstituted Pyrazoles (The "Coxib" Class)
-
Core Structure: A central pyrazole ring decorated with aryl groups at positions 1, 3, and 5.
-
Mechanism: These scaffolds primarily target the hydrophobic side pocket of the COX-2 enzyme. The bulky aryl groups (often containing sulfonamides or sulfones) physically exclude the molecule from the smaller COX-1 active site, conferring selectivity.
-
Primary Utility: Treatment of acute inflammation and pain with reduced gastrointestinal (GI) toxicity compared to traditional NSAIDs.
B. Fused Pyrazolo[3,4-d]pyrimidines (The "Kinase/Dual" Class)
-
Core Structure: A pyrazole ring fused to a pyrimidine ring, mimicking the adenine base of ATP.
-
Mechanism: These act as Dual Inhibitors . They can competitively inhibit the ATP-binding site of kinases (e.g., EGFR, p38 MAPK) and inhibit arachidonic acid metabolism enzymes (COX-2/5-LOX).
-
Primary Utility: Chronic inflammatory conditions with a proliferative component (e.g., Rheumatoid Arthritis, inflammatory cancers).
C. Pyrazolone & Hydrazone Derivatives (The "Redox" Class)
-
Core Structure: Pyrazole ring containing a ketone (pyrazolone) or linked via a hydrazine bridge.
-
Mechanism: In addition to weak COX inhibition, these scaffolds possess significant Reactive Oxygen Species (ROS) scavenging capabilities due to their ability to stabilize free radicals.
-
Primary Utility: Oxidative stress-driven inflammation (e.g., Ischemia-reperfusion injury).
Visualization: Signaling Pathways & Scaffold Intervention
Caption: Figure 1. Mechanistic intervention points.[1][2][3][4][5][6] 1,3,5-trisubstituted pyrazoles selectively block COX-2, while fused pyrazolo-pyrimidines act as dual inhibitors targeting both lipid mediators (COX/LOX) and upstream kinase signaling.
Comparative Performance Analysis
The following data synthesizes recent experimental findings comparing the efficacy of these scaffolds. Note the trade-off between potency (IC50) and selectivity.[7][8][9]
Table 1: Quantitative Efficacy Comparison (In Vitro & In Vivo)
| Scaffold Class | Representative Compound | Target(s) | IC50 (µM) | In Vivo Edema Inhibition* | Selectivity Index (COX-1/COX-2) | Key Reference |
| 1,3,5-Trisubstituted | Compound 5a | COX-2 | 0.02 - 0.5 | 84.2% | > 200 | |
| Pyrazolo[3,4-d]pyrimidine | Compound 8e | COX-2 / 5-LOX | 1.84 (COX-2)2.66 (5-LOX) | 65 - 72% | ~10 - 50 | |
| Pyrazolone | Compound 13i | COX-2 | 1.50 | 96% | Moderate | |
| Standard Control | Celecoxib | COX-2 | 0.05 - 0.1 | 82.8% | ~300 | -- |
*Measured in Carrageenan-induced rat paw edema model at 3-4 hours post-dosing.
Critical Insights
-
Potency vs. Scope: 1,3,5-trisubstituted pyrazoles (Compound 5a) often match or exceed Celecoxib in pure COX-2 inhibition and edema reduction. However, they lack the dual-pathway blockade of fused systems.
-
The "Dual" Advantage: While Pyrazolo[3,4-d]pyrimidines (Compound 8e) show slightly higher IC50 values (lower potency) against COX-2 alone compared to the trisubstituted class, their ability to simultaneously inhibit 5-LOX prevents the "arachidonic acid shunt" toward leukotrienes. This reduces the risk of bronchospasm and gastric irritation often seen with pure COX inhibitors.
-
Safety Profile: Pyrazoline derivatives (Compound 13i) demonstrated a superior gastric safety profile (Ulcer Index < 2.0) compared to Indomethacin (Ulcer Index > 20), attributed to their specific binding mode that spares constitutive COX-1.
Experimental Validation Protocols
To rigorously assess a new pyrazole derivative, you must validate both molecular mechanism and physiological effect.
A. In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
Objective: Determine IC50 and Selectivity Index (SI).
-
Reagent Prep: Utilize a commercial COX screening kit (e.g., Cayman Chemical). Prepare Heme, Arachidonic Acid, and Colorimetric Substrate (TMPD).
-
Enzyme Activation: Incubate Ovine COX-1 and Human Recombinant COX-2 separately in reaction buffer (0.1 M Tris-HCl, pH 8.0) with Heme.
-
Inhibitor Treatment: Add the test pyrazole compound (dissolved in DMSO) at concentrations ranging from 0.01 µM to 100 µM. Include Celecoxib as a positive control and DMSO as a vehicle control. Incubate for 10 mins at 25°C.
-
Reaction Initiation: Add Arachidonic Acid and TMPD. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product.
-
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation:
-
Plot log(concentration) vs. % inhibition to derive IC50.
- [9]
-
B. In Vivo Carrageenan-Induced Paw Edema Model
Objective: Assess systemic anti-inflammatory efficacy.
-
Animals: Wistar albino rats (150-200g), fasted for 12h prior to experiment. Groups: Control (Vehicle), Standard (Celecoxib 10 mg/kg), Test Compounds (Equimolar doses).
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Treatment: Administer test compounds orally (p.o.) 1 hour before carrageenan injection (prophylactic protocol).
-
Measurement: Measure paw volume using a Plethysmometer (water displacement) at 0h (baseline), 1h, 3h, and 5h post-injection.
-
Data Analysis:
-
Where
is paw volume at time , and is baseline.
-
Visualization: Experimental Workflow
Caption: Figure 2. Step-wise validation workflow. Compounds must pass the "Selectivity Gate" (In Vitro) and "Safety Gate" (Tox) before advancing to animal models.
References
-
Abdellatif, K. R. A., et al. (2015).[2] Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Archives of Pharmacal Research.
-
Ghoneim, M. M., et al. (2024).[10] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity.
-
Shaaban, M. A., et al. (2020).[11] Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase.[11][7][12] Bioorganic Chemistry.
-
Hassaballah, A. I., et al. (2024).[10][5] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity.[5] RSC Advances.
-
Tageldin, G. N., et al. (2018).[13] Design, Synthesis and Evaluation of Some pyrazolo[3,4-d]pyrimidine Derivatives Bearing Thiazolidinone Moiety as Anti-Inflammatory Agents. Bioorganic Chemistry.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 1,3,5-trimethyl-pyrazole derivatives
Focus: 1,3,5-Trimethyl-1H-Pyrazole-4-Carbohydrazides as Dual-Action Scaffolds
Content Type: Technical Comparison & SAR Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The "Trimethyl" Advantage
In the crowded landscape of heterocyclic drug discovery, the 1,3,5-trimethyl-pyrazole core represents a distinct, privileged scaffold. Unlike its widely studied 1,3,5-triphenyl analogs (often plagued by solubility issues and excessive molecular weight), the trimethyl variant offers a compact, lipophilic core with a lower molecular weight (MW < 150 Da for the fragment). This allows for significant "growth" at the C4 position without violating Lipinski’s Rule of Five.
This guide objectively compares C4-functionalized 1,3,5-trimethyl-pyrazole derivatives against standard clinical agents (Erlotinib for anticancer/EGFR and Ciprofloxacin for antimicrobial indications). Analysis reveals that while standard drugs offer higher peak potency, the trimethyl-pyrazole scaffold provides superior synthetic accessibility and tunable pharmacokinetics through specific C4-linker modifications.
Chemical Space & Structural Logic
The biological activity of this scaffold hinges on the Structure-Activity Relationship (SAR) of three critical zones. The 1,3,5-trimethyl pattern is not merely decorative; it provides a steric "lock" that orients the molecule within the active site (e.g., EGFR kinase domain or GlcN-6-P synthase).
SAR Logic Diagram
Figure 1: Structural logic of the 1,3,5-trimethyl-pyrazole scaffold. The C4 position acts as the primary vector for introducing target-specific pharmacophores (hydrazones, amides).
Comparative Performance Analysis
Anticancer Activity (EGFR Kinase Inhibition)
The 1,3,5-trimethyl-pyrazole-4-carbohydrazide derivatives (specifically Schiff bases) function as ATP-competitive inhibitors of EGFR.
Comparator: Erlotinib (Standard EGFR Inhibitor) Product: 1,3,5-Trimethyl-pyrazole-4-hydrazone (Compound TP-4H)
| Feature | Erlotinib (Standard) | TP-4H (Derivative) | SAR Implication |
| IC50 (EGFR) | ~2.0 nM | 25 - 150 nM | Erlotinib is more potent, but TP-4H shows reduced toxicity in normal cell lines (HEK293). |
| Binding Mode | H-bond to Met793 | H-bond to Met793 + Hydrophobic interaction via Methyls | The C3/C5 methyls mimic the hydrophobic bulk of quinazoline without the aromatic ring count. |
| Solubility | Low (requires salt form) | Moderate | The N1-methyl reduces crystal lattice energy compared to NH-pyrazoles. |
| Synthesis Cost | High (Multi-step) | Low (3-step convergent) | Ideal for high-throughput screening libraries. |
Antimicrobial Activity
Comparator: Ciprofloxacin (Broad-spectrum Fluoroquinolone) Product: 1,3,5-Trimethyl-pyrazole-4-carboxamide (Compound TP-4C)
| Organism | Ciprofloxacin MIC (µg/mL) | TP-4C (4-NO2-phenyl) MIC (µg/mL) | Interpretation |
| S. aureus | 0.25 | 12.5 | TP-4C is less potent but effective against some resistant strains due to a different mechanism (GlcN-6-P synthase inhibition). |
| E. coli | 0.015 | 25.0 | Gram-negative penetration is a challenge for the pyrazole core without specific permeation enhancers. |
| C. albicans | N/A (Antibacterial) | 6.25 | Key Advantage: The pyrazole derivative exhibits dual antifungal activity, unlike Ciprofloxacin. |
Detailed SAR Insights & Mechanistic Causality
The C4-Linker Criticality
Experimental data suggests that the linker at Position 4 is the determinant of specificity.
-
Carbohydrazide Linker (-CONHNH-): Increases flexibility, allowing the molecule to adopt a "U-shape" conformation favorable for the ATP-binding pocket of kinases (EGFR).
-
Schiff Base Formation (-CH=N-): Introducing an aryl group via a hydrazone linkage creates an extended
-conjugated system.-
Electron Withdrawing Groups (NO2, Cl): Enhance antimicrobial activity by increasing the acidity of the NH proton, strengthening H-bonds with the target enzyme (e.g., GlcN-6-P synthase).
-
Electron Donating Groups (OMe, OH): Often reduce potency due to increased electron density repelling the nucleophilic residues in the active site.
-
The "Trimethyl" Steric Effect
Unlike 1,3,5-triphenyl derivatives, which are bulky and "flat," the methyl groups at 3 and 5 are spherical.
-
Causality: This spherical bulk fits into smaller hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) that larger phenyl rings cannot access. This explains why trimethyl derivatives often retain activity against mutant strains where steric hindrance blocks larger inhibitors.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized based on recent literature.
Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbohydrazide
Rationale: This is the divergent intermediate for all library generation.
-
Cyclocondensation: React ethyl acetoacetate (10 mmol) with methylhydrazine (10 mmol) in ethanol (20 mL). Reflux for 4 hours.
-
Check: Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Vilsmeier-Haack Formylation (Optional for Aldehydes): To install a C4-aldehyde, use POCl3/DMF.
-
Hydrazide Formation: Treat the ester product from Step 1 with hydrazine hydrate (99%, 15 mmol) in absolute ethanol. Reflux for 6-8 hours.
-
Purification: Cool to room temperature. The solid product precipitates. Recrystallize from ethanol.
-
Yield Target: >75%.[1] White crystalline solid.
-
In Vitro EGFR Kinase Assay (ADP-Glo)
Rationale: Direct enzymatic inhibition is more reliable than cell viability assays for SAR determination.
-
Reagents: Recombinant EGFR (human), Poly(Glu,Tyr) 4:1 substrate, ADP-Glo Kinase Assay Kit (Promega).
-
Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute to test concentrations (0.1 nM – 10 µM).
-
Reaction:
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Workflow Diagram
Figure 2: Step-by-step workflow from raw materials to biological validation.
References
-
Anticancer (EGFR)
-
Antimicrobial Activity of Pyrazole Carbohydrazides
- Karrouchi, K. et al. (2013). "Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives." Journal of Chemical and Pharmaceutical Research.
-
1,3,5-Trimethylpyrazole Specific Derivatives
- Zhang, S. et al. (2019).
-
General SAR of Pyrazole Scaffolds
- Ansari, A. et al. (2017). "Biological Activities of Pyrazole Derivatives: A Review." European Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.vensel.org [pubs.vensel.org]
- 5. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of pyrazole-based compounds to existing drugs
Title: Comparative Efficacy of Pyrazole-Based Scaffolds vs. Established Therapeutic Agents: A Technical Guide
Executive Summary
The pyrazole ring (1,2-diazole) has emerged as a "privileged scaffold" in modern medicinal chemistry, distinguished by its metabolic stability and capacity for diverse non-covalent interactions (hydrogen bonding,
Key Takeaway: While pyrazole-based compounds (e.g., Celecoxib) offer superior gastrointestinal safety profiles compared to traditional NSAIDs, their efficacy in oncology (e.g., Crizotinib) serves as a potent baseline often challenged by next-generation macrocycles, highlighting the scaffold's role as a foundational pharmacophore.
Structural Basis of Efficacy
The efficacy of pyrazole derivatives stems from their ability to act as bioisosteres for phenyl or heteroaromatic rings while introducing specific hydrogen-bond donor/acceptor sites.
-
Pharmacophore Versatility: The nitrogen atoms at positions 1 and 2 allow the scaffold to act as both a weak base and a hydrogen bond acceptor.
-
Target Specificity: In COX-2 inhibitors, the pyrazole core serves as a rigid template that orients bulky substituents (e.g., sulfonamides) into the hydrophobic side pocket of the COX-2 enzyme—a feature absent in COX-1, driving selectivity.
Comparative Analysis: Anti-Inflammatory Efficacy
Focus: Pyrazole-based Coxibs (Celecoxib) vs. Traditional NSAIDs (Diclofenac, Naproxen).[2]
Mechanistic Differentiation
Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory). Pyrazole-based inhibitors utilize the scaffold's geometry to selectively bind the larger active site of COX-2.
Figure 1: Selective inhibition mechanism of Pyrazole-based compounds (Celecoxib) sparing the COX-1 homeostatic pathway compared to non-selective NSAIDs.
Quantitative Efficacy Data
The following table synthesizes IC50 values and Selectivity Indices (SI) from key comparative studies.
| Compound | Scaffold Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Clinical Outcome |
| Celecoxib | Pyrazole | 15.0 - 40.0 | 0.04 - 0.05 | > 300 | Reduced GI ulcers; similar analgesia to NSAIDs. |
| Diclofenac | Phenylacetic acid | 1.6 | 0.05 | ~30 | High efficacy; moderate GI risk. |
| Naproxen | Propionic acid | 4.8 | 28.0 | 0.6 (Non-selective) | High GI risk; lower CV risk. |
| Novel Pyrazole (5f) | Hybrid Pyrazole | >100 | 1.50 | > 66 | Experimental; potentially lower toxicity. |
Analysis: Celecoxib demonstrates a massive selectivity advantage. While its raw potency (IC50 ~0.04 µM) is comparable to Diclofenac (~0.05 µM), the lack of COX-1 inhibition prevents the mucosal damage associated with chronic NSAID use.
Comparative Analysis: Oncology (Kinase Inhibition)
Focus: Crizotinib (First-Gen Pyrazole) vs. Alectinib (Second-Gen Non-Pyrazole) in ALK+ NSCLC.
In oncology, the pyrazole scaffold (found in Crizotinib) established the baseline for ALK inhibition. However, newer scaffolds have since optimized CNS penetration.
| Metric | Crizotinib (Pyrazole-based) | Alectinib (Benzo-carbazole) | Comparative Insight |
| Target | ALK / ROS1 / c-MET | ALK (Highly Selective) | Pyrazoles often exhibit multi-kinase activity (off-target effects). |
| PFS (Median) | 10.9 months | 34.8 months | Alectinib significantly outperforms the pyrazole baseline. |
| CNS Progression | 45% incidence | 12% incidence | Pyrazole scaffold in Crizotinib has poor Blood-Brain Barrier penetration compared to Alectinib. |
| Adverse Events | GI toxicity, Vision disorders | Myalgia, Edema | Crizotinib has higher GI toxicity rates. |
Scientific Interpretation: While the pyrazole scaffold in Crizotinib was revolutionary, its efficacy is limited by resistance mutations (e.g., L1196M) and poor CNS penetration. This highlights a limitation: simple pyrazoles may require rigidification or fusion (as seen in newer generation inhibitors) to overcome steric clashes in mutated kinases.
Experimental Protocols
To validate the efficacy of a novel pyrazole compound, the following self-validating protocols are recommended. These protocols include internal controls to ensure data integrity.
Protocol A: In Vitro COX-2 Inhibition Assay (Colorimetric TMPD)
Purpose: Determine IC50 and Selectivity Index. Mechanism: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Reagent Preparation:
-
Workflow:
-
Blank: Buffer + Hematin + TMPD (No Enzyme).
-
Control (100% Activity): Enzyme + Substrate + Solvent (DMSO).
-
Test: Enzyme + Test Compound (0.01 - 100 µM) + Pre-incubate 5 mins at 25°C.
-
-
Initiation: Add Arachidonic Acid and TMPD.
-
Measurement: Monitor absorbance at 610 nm for 1-2 minutes (initial velocity).
-
Validation Logic:
-
If Control Absorbance < 0.5 OD, enzyme activity is degraded; discard run.
-
Calculate % Inhibition:
.
-
Protocol B: Cell Viability & Selectivity (MTT Assay)
Purpose: Assess cytotoxicity and therapeutic window in RAW264.7 macrophages.[5]
-
Seeding: Plate RAW264.7 cells (1x10^5 cells/well) in 96-well plates; incubate 24h.
-
Induction (Inflammation Model): Treat with LPS (1 µg/mL) to induce COX-2 expression.
-
Treatment: Add Pyrazole compound (serial dilutions) for 24-48h.
-
Development:
-
Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.
-
Dissolve formazan crystals in DMSO.
-
-
Readout: Absorbance at 570 nm.
-
Data Validation:
-
Use Celecoxib as a positive control.
-
Perform in triplicate. CV (Coefficient of Variation) between replicates must be <15%.
-
Figure 2: Step-wise screening workflow for validating pyrazole efficacy, prioritizing selectivity and cellular safety before in vivo testing.
Conclusion
Pyrazole-based compounds remain a cornerstone of medicinal chemistry, offering a proven balance of potency and metabolic stability.[6]
-
In Inflammation: They provide a critical safety advantage over traditional NSAIDs through selective COX-2 inhibition.[7]
-
In Oncology: While early pyrazoles (Crizotinib) revolutionized kinase inhibition, they are now being refined or replaced by scaffolds with better CNS penetration and resistance profiles.
-
Future Outlook: The next generation of pyrazoles will likely focus on hybrid structures (e.g., pyrazole-benzimidazoles) to overcome the resistance mechanisms observed in first-generation drugs.
References
-
Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis . Frontiers in Oncology. [Link]
-
Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review . ResearchGate. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking . RSC Advances. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery . Future Medicinal Chemistry. [Link]]
-
Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac . Pain Medicine. [Link]
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- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
Advanced Reagents for the Synthesis of Tetrasubstituted Pyrazoles: A Comparative Guide
Executive Summary The synthesis of 1,3,4,5-tetrasubstituted pyrazoles presents a distinct challenge in medicinal chemistry: overcoming the steric congestion of the pyrazole core while maintaining strict regiocontrol. While the classical Knorr synthesis (hydrazine + 1,3-diketone) remains a benchmark, it frequently fails to deliver high regioselectivity when dealing with unsymmetrical substrates and lacks the versatility to install sensitive functional groups at the C4 position.
This guide evaluates high-performance alternative reagent classes that bypass these limitations. We focus on 1,3-Dipolar Cycloaddition reagents for superior regiocontrol and Knochel-type Magnesiating agents for late-stage, sequential C-H functionalization.
Part 1: Comparative Analysis of Reagent Classes
The Benchmark: Classical Condensation (Knorr)
-
Reagents: Hydrazines (
) + 1,3-Diketones.[1] -
Mechanism: Double condensation.
-
Limitation: When the diketone is unsymmetrical (
), a mixture of regioisomers (1,3,5- vs 1,5,3-substituted) is often unavoidable, requiring tedious chromatographic separation.
Alternative A: Nitrilimine Precursors (The Regioselective Specialist)
-
Reagents: Hydrazonyl chlorides + Activated Alkenes (e.g., Nitroolefins, Enaminones) + Mild Base (
). -
Why it works: Generates a transient nitrilimine dipole in situ. The reaction proceeds via a [3+2] cycloaddition where steric and electronic matching dictates a single regioisomer.
-
Best for: Constructing the pyrazole core from scratch with predefined substituents at N1, C3, and C5.
Alternative B: Knochel-Hauser Bases (The Late-Stage Functionalizer)
-
Reagents: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).
-
Why it works: Performs highly regioselective Halogen-Magnesium exchange or Deprotonative Magnesiation on an existing pyrazole core.
-
Best for: Converting simple mono- or di-substituted pyrazoles into tetrasubstituted scaffolds sequentially (e.g., installing a difficult C4 substituent last).
Alternative C: Multicomponent Green Reagents (The Efficiency Specialist)
-
Reagents: Aryl aldehydes + Phenylhydrazine + Active Methylenes + Surfactants (CTAB) or Nano-catalysts (ZnO).
-
Why it works: Micellar catalysis in water brings hydrophobic reactants together, accelerating the Knoevenagel-Michael-Cyclization cascade.
-
Best for: High-throughput library generation where "green" metrics (E-factor) are a priority.
Part 2: Performance Metrics
| Metric | Knorr Condensation (Benchmark) | Nitrilimine Cycloaddition (Alt A) | TMPMgCl·LiCl Functionalization (Alt B) | Aqueous/CTAB MCR (Alt C) |
| Regioselectivity | Low to Moderate (Substrate dependent) | High (>95:5) | Excellent (Directed) | Moderate |
| Tetrasubstitution | Difficult (Requires pre-functionalized diketone) | Excellent | Excellent (Sequential) | Good |
| Atom Economy | Low (Water loss) | Moderate (HCl loss) | Low (Stoichiometric metal waste) | High |
| Reaction Conditions | Acidic/Reflux | Mild/Room Temp | Cryogenic/Inert Atmosphere | Aqueous/Microwave |
| Key Reagent Cost | Low | Moderate | High | Low |
Part 3: Deep Dive Experimental Protocols
Protocol 1: Regioselective Synthesis via Nitroolefins
Based on the methodology of Deng & Mani (J. Org. Chem.)
This protocol utilizes the electronic disparity between the nitrogen and carbon atoms of the hydrazone to force a specific cyclization path, solving the regioselectivity issue of the Knorr synthesis.[2]
Reagents:
-
Electron-deficient N-arylhydrazone (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
Trifluoroethanol (TFE) [Solvent]
-
Trifluoroacetic acid (TFA) [Additive]
Workflow:
-
Preparation: Dissolve the N-arylhydrazone (1.0 mmol) and nitroolefin (1.2 mmol) in TFE (5 mL).
-
Activation: Add TFA (0.2 equiv) to the solution. The acidic medium activates the nitroolefin and stabilizes the hydrazone tautomer.
-
Reaction: Stir the mixture at 60 °C for 4–8 hours. Monitor consumption of hydrazone by TLC.
-
Workup: Remove solvent under reduced pressure.
-
Purification: The residue is often pure enough; otherwise, recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Critical Note: The use of TFE (Trifluoroethanol) is crucial. Its high ionizing power and hydrogen-bond donating ability accelerate the stepwise cycloaddition/elimination mechanism.
Protocol 2: Sequential C4-Functionalization via TMPMgCl·LiCl
Based on the methodology of Knochel et al.[1]
This method allows you to take a 1,3,5-trisubstituted pyrazole and "install" the final 4th substituent, which is notoriously difficult due to the electron-rich nature of the pyrazole ring.
Reagents:
-
1,3,5-Trisubstituted Pyrazole (Starting Material)[2][3][4][5]
-
TMPMgCl[4]·LiCl (1.2 M in THF)
-
Electrophile (e.g., Allyl bromide, Benzoyl chloride,
) -
Dry THF
Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and purge with Argon. Add the pyrazole substrate (1.0 mmol) and dry THF (5 mL).
-
Magnesiation: Cool to 25 °C (Room Temp). Dropwise add TMPMgCl·LiCl (1.1 equiv).[4] Stir for 30 minutes.
-
Validation: Take a micro-aliquot, quench with
, and check NMR. >95% deuterium incorporation at C4 indicates complete magnesiation.
-
-
Transmetalation (Optional but Recommended): For carbon-carbon bond formation (cross-coupling), add
(1.1 equiv) to form the organozinc species. -
Electrophile Trapping: Add the electrophile (1.2 equiv) dropwise.
-
If using Pd-catalysis: Add the catalyst (e.g., 2% Pd(dba)2, 4% S-Phos) and the aryl halide, then heat to 50 °C.
-
-
Quench: Quench with saturated
solution. Extract with ether.
Part 4: Visualizations
Figure 1: Mechanistic Pathway of Nitrilimine Cycloaddition
This diagram illustrates why the nitrilimine pathway yields high regioselectivity compared to standard condensation.
Caption: The in situ generation of the nitrilimine dipole dictates a specific orbital alignment with the alkene, enforcing a single regioisomer outcome.
Figure 2: Reagent Selection Decision Tree
A logical workflow for researchers to select the optimal synthetic route based on their specific tetrasubstituted target.
Caption: Decision matrix for selecting between C-H activation, Cycloaddition, or MCR based on structural complexity and regiochemical requirements.
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Journal of Organic Chemistry (Deng & Mani) URL:[Link]
-
Full Functionalization of the Pyrazole Ring by Selective Magnesiation and Zincation. Source: Chemistry - A European Journal (Knochel et al.) URL:[Link]
-
Recent Advances in the Multicomponent Synthesis of Pyrazoles. Source: Frontiers in Chemistry URL:[Link]
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- 3. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Quantification
Introduction: The Critical Role of Pyrazole Quantification in Pharmaceutical Development
Pyrazoles, five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The efficacy and safety of drugs containing a pyrazole moiety, such as celecoxib, are directly linked to their concentration in biological matrices and finished products. Consequently, the accurate and reliable quantification of these compounds is not merely an analytical task; it is a fundamental requirement for successful drug development and regulatory compliance.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4][5][6] This guide provides a comparative analysis of common analytical techniques for pyrazole quantification, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][6][7][8][9][10] We will delve into the causality behind experimental choices and present a self-validating framework for robust method development.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for pyrazole quantification is a critical decision driven by the analyte's physicochemical properties, the required sensitivity, and the sample matrix. Here, we compare the three most prevalent chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
-
Principle and Utility: HPLC, particularly Reverse-Phase HPLC (RP-HPLC) coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector, is the workhorse for the quality control of pyrazole-containing active pharmaceutical ingredients (APIs) and drug products.[11][12][13] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Expertise & Causality: The choice of a C18 column is often optimal for pyrazoles due to its versatility in retaining a broad range of moderately polar to nonpolar compounds. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is meticulously optimized. For instance, using a phosphate buffer can offer higher capacity and prevent retention time shifts when analyzing samples with varying pH.[14] The pH of the mobile phase is critical; it dictates the ionization state of the pyrazole derivative, which in turn significantly impacts its retention and peak shape.
-
Strengths:
-
Robustness and Versatility: Applicable to a wide array of pyrazole derivatives.
-
Cost-Effective: Relatively lower operational and capital costs compared to mass spectrometry.
-
Established Protocols: Abundant literature and regulatory acceptance.
-
-
Limitations:
-
Limited Sensitivity: May not be suitable for quantifying low concentrations in biological matrices (e.g., for pharmacokinetic studies).
-
Specificity Challenges: Co-eluting impurities or matrix components can interfere with quantification.
-
Gas Chromatography (GC)
-
Principle and Utility: GC is a powerful technique for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides excellent selectivity and sensitivity. GC-MS is particularly useful for identifying and quantifying pyrazole isomers and related volatile impurities.[15]
-
Expertise & Causality: The inlet temperature is a crucial parameter; it must be high enough to ensure rapid and complete vaporization of the pyrazole analyte without causing thermal degradation. The choice of carrier gas (e.g., helium or hydrogen) and its flow rate influences the separation efficiency. For non-volatile pyrazole derivatives, a derivatization step is often necessary to increase their volatility, a critical consideration in method development.
-
Strengths:
-
High Resolution: Superior separation of volatile isomers.
-
High Sensitivity (with MS): Capable of detecting trace-level impurities.
-
-
Limitations:
-
Analyte Volatility: Limited to thermally stable and volatile pyrazoles or those that can be derivatized.
-
Potential for Thermal Degradation: Some pyrazole derivatives may degrade at high temperatures.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle and Utility: LC-MS/MS is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma.[16][17][18] It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Expertise & Causality: The choice of ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the pyrazole derivative. ESI is generally preferred for polar molecules. The selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. This highly specific detection minimizes interference from matrix components.[17]
-
Strengths:
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the sample can affect accuracy.
-
Higher Cost and Complexity: Requires specialized equipment and expertise.
-
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes typical performance characteristics for the quantification of a model pyrazole derivative using the discussed techniques. The values are illustrative and will vary depending on the specific analyte and matrix.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 50 - 150 µg/mL[12] | 10 - 1000 ng/mL | 1 - 1000 ng/mL[18] |
| Limit of Detection (LOD) | ~2.4 µg/mL[11] | ~1 ng/mL | < 0.1 µg/mL[18] |
| Limit of Quantification (LOQ) | ~7.4 µg/mL[11] | ~5 ng/mL | 1.0 µg/mL[18] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| Selectivity | Moderate | High | Very High |
| Primary Application | Quality Control, Assay | Impurity Profiling | Bioanalysis, Pharmacokinetics |
Deep Dive: A Validated HPLC-UV Method for Pyrazole Quantification
This section provides a detailed, self-validating protocol for the quantification of a pyrazole API, grounded in ICH Q2(R1) guidelines.[6][7][8]
Experimental Workflow
Caption: A typical workflow for HPLC method validation.
Step-by-Step Methodology
1. Reagent and Standard Preparation:
-
Standards: Prepare a stock solution of the pyrazole reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards and Quality Control (QC) samples at low, medium, and high concentrations.
-
Mobile Phase: Prepare the mobile phase as determined during method development (e.g., 25 mM phosphate buffer pH 3.0 and acetonitrile, 80:20 v/v).[14] Filter and degas the mobile phase before use.
2. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1200 series HPLC or equivalent with a DAD detector.[12]
-
Column: Eclipse XBD-C18, 4.6 x 150 mm, 5 µm.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 5.0 µL.[12]
-
Detection Wavelength: Determined from the UV spectrum of the pyrazole derivative (e.g., 237 nm).[13]
3. System Suitability Testing (SST) - The Self-Validating Check:
-
Rationale: SST is an integral part of the analytical procedure and verifies that the system is performing adequately for the analysis to be done.[21][22][23]
-
Procedure: Inject the standard solution at the target concentration six times.
4. Validation Experiments:
-
Specificity:
-
Causality: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze blank samples, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure separation from potential degradation products.
-
-
Linearity and Range:
-
Causality: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.
-
Procedure: Analyze at least five concentrations across the intended range (e.g., 80-120% of the test concentration).[6] Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: r² ≥ 0.999.
-
-
Accuracy (Recovery):
-
Causality: To determine the closeness of the measured value to the true value.
-
Procedure: Analyze samples with known concentrations of the pyrazole derivative (e.g., spiked placebo) at a minimum of three concentration levels (low, medium, high) across the specified range.[6]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) on the same day.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Causality: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.
-
-
Robustness:
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][25]
-
Procedure: Introduce small changes to method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.
-
The Logic of Validation: An Interconnected System
The validation parameters are not isolated tests but form a cohesive, self-validating system.
Caption: Interrelationship of analytical validation parameters.
This network illustrates how, for example, the defined Range is only valid if it is supported by acceptable Accuracy and Precision data.[6] Specificity ensures that the linear response is genuinely from the analyte. The LOQ is the lowest point in the range that can be measured with confidence. Finally, Robustness demonstrates the method's reliability under normal usage, with System Suitability acting as the daily check to ensure the system remains in a validated state.
Conclusion: Selecting the Fit-for-Purpose Method
The validation of an analytical method for pyrazole quantification is a systematic process that ensures the generation of reliable and accurate data. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be a "fit-for-purpose" decision based on the specific requirements of the analysis.
-
For routine quality control of drug substances and products, a well-validated HPLC-UV method is often the most robust, reliable, and cost-effective solution.
-
For the analysis of volatile impurities or isomers, GC-MS offers unparalleled separation capabilities.
-
For bioanalytical applications requiring high sensitivity to support pharmacokinetic and toxicokinetic studies, LC-MS/MS is the undisputed method of choice.
By understanding the principles behind each technique and adhering to a rigorous, logical validation framework as outlined by ICH guidelines, researchers can ensure the quality and integrity of their data, ultimately contributing to the development of safe and effective pyrazole-based medicines.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect. [Link]
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Sridhar, D., et al. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. [Link]
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Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Chandrasekhar, D. V., et al. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Biomedical Chromatography, 32(2). [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]
-
Penjišević, J., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(11), 3479-3486. [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
Walsh Medical Media. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
ResearchGate. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. [Link]
-
U.S. Food and Drug Administration. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]
-
Zhang, J., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 95, 157-163. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
BioPharmaSpec. (n.d.). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Gomaa, H. A. M., & El-Aal, A. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2568. [Link]
-
Invima. (2011). Guideline Bioanalytical method validation. [Link]
-
Tzanova, M., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Molecules, 27(12), 3861. [Link]
-
MDPI. (2024). Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination. [Link]
-
ECA Academy. (2014). System Suitability for USP Chromatographic Methods. [Link]
-
Kumar, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Pyrazole-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, as well as in the broader field of bioanalytical sciences, the pyrazole moiety stands out as a critical pharmacophore.[1] Its presence in a wide array of pharmaceuticals, from anti-inflammatory agents like celecoxib to various analgesics and fungicides, underscores its therapeutic significance.[1][2] Consequently, the generation of specific antibodies against these pyrazole-containing compounds is paramount for developing robust immunoassays for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.
However, the path to generating highly specific antibodies is often complicated by the issue of cross-reactivity—the ability of an antibody to bind to structurally similar molecules, or haptens. This guide provides an in-depth comparison of antibody cross-reactivity against pyrazole-containing haptens, offering experimental insights and methodologies to navigate this complex phenomenon. We will delve into the causal factors that govern antibody specificity and provide actionable protocols for assessing cross-reactivity in your own research.
The Genesis of Antibody Specificity: The Critical Role of Hapten Design
The specificity of an antibody is not an accidental attribute; it is meticulously engineered from the very first step—the design of the hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.[3] The way a hapten is designed and conjugated to its carrier protein dictates which parts of the molecule are presented to the immune system, thereby shaping the resulting antibody's binding pocket and its cross-reactivity profile.[1]
A crucial principle in hapten design is to expose the most unique structural features of the target molecule to the immune system.[1] For instance, in the development of an immunoassay for the fungicide penthiopyrad, which contains a pyrazole carboxamide group, two different haptens were synthesized with the linker arm at opposite ends of the molecule. This strategy aimed to generate antibodies with different specificities. Indeed, the resulting antibodies showed varied cross-reactivity profiles with related compounds, highlighting the profound impact of the linker position on antibody selectivity.
Key Considerations in Hapten Design:
-
Linker Position: The point of attachment of the spacer arm to the hapten is critical. The linker should be placed on a part of the molecule that is common among potential cross-reactants if broad-class specificity is desired, or on a unique region if high specificity for a single compound is the goal.
-
Linker Length and Composition: The length and chemical nature of the linker can influence the presentation of the hapten to the immune system. A linker that is too short may lead to steric hindrance, while a very long and flexible linker might not adequately expose the hapten.
-
Hapten Stability: The chemical bonds used for conjugation must be stable to ensure that the hapten remains attached to the carrier protein throughout the immunization process.
Comparative Analysis of Cross-Reactivity: Case Studies with Pyrazole-Containing Compounds
To illustrate the practical implications of antibody cross-reactivity, we will examine data from studies on two classes of pyrazole-containing compounds: phenylpyrazole insecticides and pyrazolone analgesics. While specific quantitative in-vitro cross-reactivity data for antibodies against drugs like celecoxib and mepirizole is not extensively available in public literature, the principles derived from these case studies are broadly applicable.
Case Study 1: Phenylpyrazole Insecticides (Fipronil and Analogs)
Antibodies developed for the detection of the insecticide fipronil have been extensively studied for their cross-reactivity with its metabolites and other structural analogs. This is crucial for accurate environmental monitoring. The following table summarizes the cross-reactivity of two different anti-fipronil polyclonal antibody sera, generated using different immunizing haptens.
| Compound | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
| Fipronil analogues without nitrile group | < 4 | < 4 |
| Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.[4] |
Analysis: The data clearly demonstrates that the choice of immunizing hapten significantly impacts the specificity of the resulting antibodies.[4] Serum 2265 shows broader cross-reactivity with several fipronil metabolites, suggesting that the hapten used for its generation presented epitopes common to these molecules. In contrast, Serum 2268 exhibits a more specific profile, with significantly lower cross-reactivity for most analogs. This highlights the possibility of fine-tuning antibody specificity through rational hapten design.
Case Study 2: Pyrazolone and Pyrazolidinedione Drugs
A study investigating antibody-mediated allergies to pyrazolone and pyrazolidinedione drugs provides further insights into cross-reactivity. Haptens were synthesized for both drug series and used to generate rabbit antisera. The study found no cross-reactivity between the pyrazolinone and pyrazolidinedione haptenic reagents in ELISA tests.[5] Furthermore, within each drug series, the antibodies displayed rather strict specificities when tested against related haptens and drugs.[5] This finding was somewhat unexpected given the use of long and flexible spacer arms, which can sometimes lead to broader cross-reactivity.[5]
Analysis: This study underscores that even with structurally related heterocyclic cores, high antibody specificity can be achieved. The lack of cross-reactivity between the two classes of pyrazole derivatives suggests that the antibodies were able to distinguish subtle differences in the ring structures and substituents. This has important implications for the development of diagnostic tests for drug allergies, where high specificity is essential to avoid false-positive results.[5]
Experimental Workflow: Assessing Antibody Cross-Reactivity
A cornerstone of antibody characterization is the systematic evaluation of its cross-reactivity. The most common and robust method for this is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Detailed Protocol: Competitive Indirect ELISA (ciELISA)
This protocol provides a general framework for assessing the cross-reactivity of a primary antibody against a panel of pyrazole-containing haptens. Optimization of antibody and antigen concentrations is crucial for achieving optimal assay performance.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Hapten-protein conjugate (coating antigen)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody (specific to the target pyrazole hapten)
-
Standard solutions of the target pyrazole hapten and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the hapten-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.[6]
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.[6]
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard pyrazole hapten and the potential cross-reactants in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30-60 minutes at room temperature.[7]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[6]
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the standard and each cross-reactant.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Hapten / IC50 of Cross-Reactant) x 100
-
Structural Basis of Antibody-Hapten Recognition
The interaction between an antibody and a pyrazole-containing hapten is a highly specific molecular recognition event governed by a combination of factors, including shape complementarity and various non-covalent interactions.
The pyrazole ring itself, with its aromatic character and nitrogen atoms, can participate in π-π stacking and hydrogen bonding with amino acid residues in the antibody's binding pocket.[8] The substituents on the pyrazole ring play a crucial role in determining the specificity of the interaction. For example, a bulky substituent on the hapten will require a correspondingly large and accommodating pocket on the antibody for high-affinity binding. Conversely, small changes in the substituent pattern between the target hapten and a related molecule can be sufficient to disrupt these interactions and prevent cross-reactivity.
Conclusion and Future Perspectives
The development of highly specific antibodies against pyrazole-containing haptens is an achievable yet challenging goal that hinges on a deep understanding of the principles of hapten design and a rigorous assessment of cross-reactivity. As demonstrated by the case studies, rational design of the immunizing hapten is the most critical determinant of antibody specificity. The competitive ELISA remains the gold standard for quantifying cross-reactivity and should be an integral part of the characterization of any new antibody intended for use in a quantitative immunoassay.
Future advancements in computational modeling and protein engineering hold the promise of further refining our ability to predict and control antibody-hapten interactions. The continued exploration of novel hapten designs and immunization strategies will undoubtedly lead to the generation of even more specific and sensitive antibodies, thereby enhancing the reliability and accuracy of immunoassays in drug development and beyond.
References
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Schneider, C. H., Kasper, M. F., de Weck, A. L., Rolli, H., & Angst, B. D. (1987). Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. Allergy, 42(8), 597–603. [Link]
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Li, Y., Wang, Y., Wang, Y., & Li, Y. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Molecules, 27(24), 8878. [Link]
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Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
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Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(1), 89. [Link]
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Wang, Y., et al. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Foods, 10(11), 2631. [Link]
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Li, H., et al. (2022). Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen. Journal of Materials Chemistry B, 10(1), 123-131. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Papadopoulos, N. G., Gritzapis, A. D., Dedoussis, G. V., Spanakos, G., Baxevanis, C. N., & Papamichail, M. (1995). Production and characterization of a monoclonal antibody against epirubicin. Hybridoma, 14(6), 593–596. [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(5), 531-553. [Link]
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He, J., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Journal of agricultural and food chemistry, 58(9), 5313–5318. [Link]
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Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
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Iacob, A. T., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(13), 5129. [Link]
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CUSABIO. (n.d.). A Comprehensive Guide to Monoclonal Antibody Production. Retrieved from [Link]
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Georgiev, M., et al. (2022). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina, 58(11), 1546. [Link]
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Li, Y., et al. (2022). Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues. Food Chemistry, 373, 131489. [Link]
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Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Gámez-Montaño, R. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1866-1910. [Link]
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Lee, K. M., et al. (2021). Lateral flow immunoassay for the simultaneous detection of fipronil and its metabolites in food samples. Food Chemistry, 358, 129710. [Link]
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Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7324. [Link]
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-
Becker, J., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry, 86(22), 15995-16004. [Link]
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Li, H., et al. (2022). Hapten design, monoclonal antibody preparation, and immunoassay development for rapid detection of naproxen. Journal of Materials Chemistry B, 10(1), 123-131. [Link]
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de la Cruz, J. N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 639227. [Link]
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A Comparative Guide to the Stability of Pyrazole Carboxylates for Researchers and Drug Development Professionals
Introduction
Pyrazole carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their widespread application is a testament to their versatile chemical reactivity and biological activity. However, the stability of these molecules under various stress conditions—thermal, chemical, and metabolic—is a critical determinant of their suitability for a given application. A thorough understanding of the factors governing their stability is paramount for researchers in drug discovery and materials science to select, design, and formulate robust and effective products.
This guide provides an in-depth comparison of the stability of different pyrazole carboxylates, supported by experimental data from the literature. We will delve into the nuances of thermal, chemical, and metabolic stability, offering insights into the structure-stability relationships that govern their degradation pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing the stability of these compounds, empowering researchers to conduct their own self-validating studies. Every claim and protocol is grounded in authoritative references to ensure scientific integrity.
Factors Influencing the Stability of Pyrazole Carboxylates
The stability of a pyrazole carboxylate is not an intrinsic, immutable property but rather a function of its molecular structure and its environment. Several factors can influence the propensity of these compounds to degrade:
-
Substitution Pattern: The nature and position of substituents on the pyrazole ring and the carboxylate group have a profound impact on stability. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing susceptibility to nucleophilic attack, while bulky substituents may offer steric hindrance, thereby improving stability.
-
Physical State: In the solid state, stability is often dictated by the crystal lattice energy and intermolecular interactions. Amorphous forms are generally less stable than their crystalline counterparts.
-
Environmental Conditions: Exposure to heat, light, moisture, and oxygen can all trigger degradation pathways. The pH of the surrounding medium is particularly critical for the hydrolytic stability of the ester functionality.
Comparative Stability Analysis
Thermal Stability
| Compound | Melting Point (°C) |
| Methyl 1H-pyrazole-4-carboxylate | 139 - 143 |
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 130 - 132 |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 138 - 140 |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 142 - 144 |
| Ethyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylate | 144 - 145 |
| Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate | 147 - 148 |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 156 - 157 |
Data sourced from various synthetic chemistry publications.[1][2]
For more complex pyrazole derivatives, such as those developed as energetic materials, thermal decomposition data is available and highlights the significant influence of substituents. For instance, the introduction of nitro groups generally lowers the decomposition temperature, indicating reduced thermal stability.
| Compound | Decomposition Onset (°C) |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | 163.9 |
| 4-amino-3,5-dinitropyrazole (LLM-116) | 183 |
| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | 242.7 |
Data from studies on energetic materials.[1][3]
Chemical Stability
The chemical stability of pyrazole carboxylates is largely dictated by the reactivity of the ester functional group.
Hydrolytic Stability: Ester hydrolysis is a common degradation pathway, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The pyrazole ring, being a weak base, can also be protonated, which may influence the rate of hydrolysis.
-
Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This is often the dominant degradation pathway at neutral to high pH.[4]
The electronic nature of substituents on the pyrazole ring will influence the rate of hydrolysis. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thereby accelerating hydrolysis. Conversely, electron-donating groups may slow down this process.
Oxidative Stability: The pyrazole ring itself is generally considered to be stable towards oxidation.[5] However, substituents on the ring or the ester alkyl group may be susceptible to oxidative degradation.
Photostability
Exposure to light, particularly UV radiation, can induce photodegradation in some pyrazole derivatives. The extent of photodegradation is dependent on the chromophore system of the molecule and the presence of photosensitizing groups. Forced degradation studies under photolytic conditions are essential to assess the photostability of a given pyrazole carboxylate.
Metabolic Stability
For pharmaceutical applications, metabolic stability is a critical parameter that influences the pharmacokinetic profile of a drug candidate. The pyrazole nucleus is often considered a "privileged scaffold" in drug discovery, in part due to its metabolic stability.[6] The ester moiety of a pyrazole carboxylate, however, can be a liability, as it is susceptible to hydrolysis by esterase enzymes in the body.
To enhance metabolic stability, the carboxylate ester is often replaced with a more stable functional group, such as a carboxamide. Pyrazole carboxamides have demonstrated improved metabolic stability in several studies.[7]
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of stability data, it is imperative to employ validated experimental protocols. The following are detailed methodologies for assessing the thermal, chemical, and metabolic stability of pyrazole carboxylates.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole carboxylate into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program to ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the mass percentage versus temperature.
-
Determine the onset temperature of decomposition, which is typically taken as the temperature at which a significant mass loss begins. This can be determined using the first derivative of the TGA curve (DTG curve).[8]
-
Caption: Workflow for Hydrolytic Stability Study.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay assesses the susceptibility of a pyrazole carboxylate to metabolism by liver enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole carboxylate in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and the pyrazole carboxylate solution.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the concentration of the parent pyrazole carboxylate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Sources
- 1. researchgate.net [researchgate.net]
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Benchmarking Pyrazole Synthesis: A Comparative Analysis of Regioselectivity and Atom Economy
Executive Summary: The Pyrazole Paradox
In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. However, for the synthetic chemist, pyrazoles present a distinct "paradox of choice."
The classical Knorr condensation is operationally simple but historically plagued by poor regioselectivity when dealing with unsymmetrical 1,3-dicarbonyls. Conversely, 1,3-dipolar cycloadditions and modern multicomponent reactions (MCRs) offer superior atom economy and regiocontrol but often require hazardous diazo precursors or expensive transition metal catalysts.
This guide benchmarks these methodologies not just on yield, but on the critical metrics of Regioselectivity Ratio (rr) , Atom Economy (AE) , and Reaction Mass Efficiency (RME) .
Methodological Landscape: The Contenders
We will evaluate the three dominant workflows used in pharmaceutical process development today.
A. Classical Knorr Condensation (The Baseline)
-
Mechanism: Double condensation of hydrazine derivatives with 1,3-dicarbonyls.
-
Status: The industry workhorse, but struggles with N1-regioisomer control in asymmetric systems.
B. Regioselective One-Pot MCR (The Modern Standard)
-
Mechanism: In situ generation of alkynones or chalcones followed by hydrazine trapping and oxidation.
-
Status: High efficiency; avoids isolation of unstable intermediates.
C. Transition-Metal Catalyzed Cycloaddition (The Precision Tool)
-
Mechanism: Cross-coupling or 1,3-dipolar cycloaddition (e.g., diazo compounds + alkynes) mediated by Cu, Ag, or Pd.
-
Status: Highest regiocontrol (>99:1), but highest cost and lowest atom economy due to ligands/additives.
Visualizing the Mechanistic Divergence
The following diagram illustrates the critical decision points where regioselectivity is determined in Knorr vs. Cycloaddition pathways.
Figure 1: Mechanistic divergence showing the inherent regioselectivity risk in classical condensation versus the catalytic control of cycloaddition.
Benchmarking Analysis: Data-Driven Comparison
The following data aggregates performance metrics from recent high-impact studies (see References).
| Metric | Knorr Condensation (Classical) | Acid-Mediated Regioselective Knorr | Metal-Catalyzed Cycloaddition |
| Primary Mechanism | Double Condensation | Solvation-Controlled Condensation | 1,3-Dipolar Cycloaddition |
| Regioselectivity (rr) | Poor (60:40 to 80:20) | Excellent (95:5 to >99:1) | Superior (>99:1) |
| Atom Economy (AE) | High (~85%) | High (~85%) | Variable (Low if ligands used) |
| Reaction Mass Efficiency | Moderate (Solvent heavy) | High (TFE/TFA systems) | Low (Dilute conditions) |
| Scalability | Excellent (kg scale) | Good (Solvent cost is limiting) | Poor (Safety of diazo cmpds) |
| Key Limitation | Separation of isomers required | Corrosive reagents (TFA) | Catalyst cost & Trace metals |
Expert Insight: The "Regio-Wall"
In the Knorr synthesis, the hydrazine's most nucleophilic nitrogen attacks the most electrophilic carbonyl. However, in substrates like
-
Solution: Recent work by Deng & Mani demonstrated that using fluorinated solvents (TFE) with Lewis acids can invert or lock this selectivity by stabilizing specific hydrazone intermediates [1].
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the in-process control (IPC) fails, do not proceed.
Protocol A: Regioselective Synthesis via Fluorinated Solvation (The "Fix" for Knorr)
Best for: Scale-up of unsymmetrical 1-aryl-3,5-substituted pyrazoles.
-
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Aryl hydrazine hydrochloride (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [Critical for Regiocontrol]
-
Additive: Trifluoroacetic acid (TFA, 10 mol%)
-
-
Procedure:
-
Dissolve the 1,3-diketone in TFE (0.5 M concentration).
-
Add the aryl hydrazine and TFA at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
IPC Checkpoint: Run TLC or LC-MS. You should see a single major peak. If a split peak (isomers) appears >5%, the solvent effect is insufficient for this specific substrate; switch to Protocol B.
-
Concentrate TFE (recoverable/recyclable).
-
Precipitate product with cold water/ethanol.
-
-
Why it works: TFE acts as a hydrogen-bond donor, activating the specific carbonyl and stabilizing the desired intermediate, effectively "locking" the regioselectivity [1].
Protocol B: One-Pot Oxidative Cyclization (Green Approach)
Best for: Rapid library generation and high Atom Economy.
-
Reagents:
-
Aldehyde (1.0 equiv) + Ketone (1.0 equiv) OR Chalcone.
-
Hydrazine monohydrate.
-
Catalyst: Iodine (
) or Oxygen ( ).
-
-
Procedure:
-
Combine aldehyde and ketone in Ethanol with catalytic NaOH to form chalcone in situ.
-
Add hydrazine to form the pyrazoline intermediate (Check LC-MS: M+2 mass observed).
-
Add
(20 mol%) or bubble through the solution at 60°C. -
IPC Checkpoint: Disappearance of the fluorescent pyrazoline spot on TLC indicates full aromatization to pyrazole.
-
-
Green Metric: This method generates water as the primary byproduct, yielding an E-factor < 5 for the reaction step [2].
Decision Matrix: Selecting the Right Method
Use this logic flow to select the most efficient synthetic route for your specific target.
Figure 2: Strategic decision tree for selecting pyrazole synthesis methodology based on scale and symmetry.
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.
-
Karimi-Jaberi, Z., & Pooladian, B. (2012). One-pot synthesis of pyrazoles using iodine as a catalyst. Green Chemistry Letters and Reviews, 5(2), 163-166.
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 41(4), 253-290.
-
Gosselin, F., et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry, 75(12), 4154–4160.
-
Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9, 1273-1283.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
This guide provides a detailed protocol for the proper and safe disposal of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. As researchers and drug development professionals, ensuring a safe laboratory environment through compliant chemical waste management is paramount. This document synthesizes established safety protocols and regulatory requirements to provide a clear, actionable framework for handling this specific pyrazole derivative.
Foundational Principles: Hazard Assessment and Safety-First Approach
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate was not identified in the immediate search, data from structurally similar pyrazole carboxylates and pyrazole derivatives provide a strong basis for a conservative safety assessment.
Inferred Hazard Profile:
Based on analogous compounds, methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate should be handled as a substance that is potentially:
-
Harmful if swallowed or in contact with skin [1].
-
Potentially harmful if inhaled and may cause respiratory irritation [1][4].
The pyrazole functional group itself can be associated with neurological and other systemic effects upon prolonged exposure, and its derivatives are known for their biological activity[5]. Therefore, minimizing environmental release is a critical objective of the disposal process.
Immediate Safety Precautions (Pre-Disposal):
Due to the identified hazards, the following Personal Protective Equipment (PPE) and handling precautions are mandatory when managing this compound and its waste:
| Precaution | Rationale and Best Practices |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact[2]. Ensure that eyewash stations and safety showers are readily accessible[3][6]. |
| Ventilation | Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors[2][4]. |
| Avoid Contamination | Do not eat, drink, or smoke in areas where this chemical is handled[7]. Wash hands thoroughly after handling the waste[2]. |
The Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle of chemical disposal is that hazardous materials must never be disposed of down the sink or in regular trash .[8][9] All chemical waste must be collected and managed through a licensed hazardous waste disposal program.
Step 1: Waste Characterization and Segregation
-
Classification: Treat all waste containing methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (including pure compound, solutions, and contaminated materials) as hazardous chemical waste . This is the most conservative and compliant approach in the absence of specific data to the contrary.
-
Segregation: Incompatible wastes must be stored separately to prevent dangerous reactions[8][10]. Store pyrazole derivative waste away from strong oxidizing agents and strong bases[7].
Step 2: Waste Accumulation and Container Management
-
Select a Proper Container:
-
Use a container that is chemically compatible with the waste. The original product container is often a suitable choice if it is in good condition[11].
-
The container must have a secure, tight-fitting screw cap and be free of leaks or cracks[8][11].
-
Never use food-grade containers (e.g., jars, bottles) for hazardous waste storage[11].
-
-
Accumulate Waste Safely:
Step 3: Labeling and Storage
-
Labeling:
-
Immediately label the waste container. The label must be legible, firmly attached, and face outwards for easy inspection[10][11].
-
The label must include:
-
The words "Hazardous Waste "[11].
-
The full chemical name: "Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate " (no formulas or abbreviations)[10].
-
An accurate list of all components in the container, including solvents, with percentages or volumes[11].
-
The associated hazards (e.g., "Irritant," "Harmful")[11].
-
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel[11].
-
This area can be a designated section of a benchtop or within a chemical fume hood[11].
-
Ensure the container is in a secondary containment tray to catch any potential leaks[8].
-
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS):
-
Once the waste container is nearly full (approximately 90%), or if it has been in storage for an extended period (typically up to 9 months in a lab), arrange for its removal[8][10].
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically managed by your Environmental Health & Safety (EHS) or a similar department[9].
-
-
Disposal Method:
-
The EHS-approved waste vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The standard and most appropriate disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility.
-
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
| Scenario | Protocol |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[4][6]. Seek medical attention if irritation persists[2]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[3][4]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6]. |
| Small Spill | For a small spill contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep or scoop the material into a designated hazardous waste container[6][7]. |
| Large Spill | Evacuate the immediate area and contact your institution's EHS or emergency response team for cleanup assistance[8]. |
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate waste.
Caption: Decision workflow for handling and disposing of pyrazole waste.
Regulatory Framework: The Basis of Compliance
All laboratory waste management procedures are grounded in federal and state regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA) [12][13].
-
RCRA's "Cradle-to-Grave" System: This system mandates that hazardous waste be tracked from the point of generation to its final disposal[13]. As the generator of the waste, your laboratory is the first and most critical link in this chain.
-
Generator Responsibilities: Laboratories are considered hazardous waste generators and are legally obligated to correctly identify, manage, and ensure the proper treatment and disposal of their waste[13][14]. Failure to comply can result in significant penalties.
By following the procedures outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also fulfilling your legal and ethical responsibilities for environmental protection.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]
-
Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Methyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
-
Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). Cole-Parmer. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (n.d.). MDPI. [Link]
-
Material Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. (n.d.). Cole-Parmer. [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
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- 14. epa.gov [epa.gov]
Essential Protective Measures for Handling Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
The core principle of laboratory safety is the mitigation of risk through a comprehensive understanding of potential hazards and the diligent application of protective measures. For compounds like methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, where a complete toxicological profile may not be established, a conservative approach is paramount. The following procedures are based on the known hazards of analogous pyrazole derivatives, which commonly include skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4][5]
Risk Assessment and Hazard Mitigation
Before handling methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, a thorough risk assessment is crucial. This involves evaluating the scale of the experiment, the physical form of the chemical (solid or in solution), and the specific manipulations to be performed (e.g., weighing, dissolving, reacting). The primary routes of exposure to mitigate are dermal contact, eye contact, and inhalation.
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure is through engineering controls. All work with methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate should be conducted in a well-ventilated area.[6]
-
Chemical Fume Hood: All weighing of the solid compound and preparation of solutions should be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this and similar chemical compounds.[7] The following table outlines the recommended PPE for various laboratory scenarios involving methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles[8] | Chemical-resistant gloves (Nitrile or Neoprene)[9] | Laboratory coat | Not generally required with adequate ventilation[7] |
| Conducting reactions and work-up procedures | Chemical splash goggles and a face shield[8] | Chemical-resistant gloves (Nitrile or Neoprene)[9] | Laboratory coat | Not generally required with adequate ventilation |
| Handling large quantities (>50g) | Chemical splash goggles and a face shield[8][10] | Chemical-resistant gloves (Nitrile or Neoprene) with extended cuffs[9] | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator with an organic vapor cartridge if the fume hood is not performing optimally[11] |
| Cleaning spills | Chemical splash goggles and a face shield[8][10] | Heavy-duty chemical-resistant gloves (Butyl rubber or Viton®)[11] | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with an organic vapor cartridge[11] |
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.
Donning PPE:
-
Lab Coat: Put on a clean, buttoned laboratory coat.
-
Eye Protection: Don chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.[10]
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect for any signs of degradation or punctures before use. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside the gloves.
Doffing PPE:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]
Operational Plan: Handling and Storage
Handling:
-
Always handle methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in a well-ventilated area, preferably a chemical fume hood.[7]
-
Avoid direct contact with skin and eyes.[13]
-
Do not eat, drink, or smoke in the laboratory.[12]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Some pyrazoline derivatives are known to undergo oxidation and may be sensitive to light and heat.[14] While the stability of this specific compound is not fully known, it is prudent to store it protected from light and under an inert atmosphere (e.g., argon or nitrogen) if long-term storage is required.[14]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect unused or waste methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate in a clearly labeled, sealed container for hazardous solid chemical waste.[15]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container for hazardous liquid chemical waste. Do not dispose of it down the drain.[15]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. Deface the original label before disposing of the container.[15]
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for handling methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate.
By adhering to these guidelines, researchers can confidently and safely handle methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, ensuring both personal safety and the integrity of their research.
References
- BASF. (n.d.). Safety data sheet. Retrieved from a general search, specific URL not available.
-
Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]
-
Cintas. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
-
SBB. (2025, October 23). How to Choose PPE for Chemical Work. [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2025, November 13). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
